molecular formula C11H9F3O4 B1396211 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid CAS No. 1349716-44-4

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B1396211
CAS No.: 1349716-44-4
M. Wt: 262.18 g/mol
InChI Key: SUZFUXPJVLDKBM-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)8-3-6(10(15)16)1-2-9(8)18-7-4-17-5-7/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFUXPJVLDKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1349716-44-4

Abstract

This technical guide provides a comprehensive overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a specialized building block of significant interest in contemporary drug discovery and medicinal chemistry. The strategic incorporation of both an oxetane ring and a trifluoromethyl group imparts unique physicochemical and pharmacological properties, making this molecule a valuable scaffold for the development of novel therapeutic agents. This document details the compound's properties, a well-established synthetic protocol with mechanistic insights, and discusses its current and potential applications in drug development, supported by authoritative references.

Introduction: The Strategic Combination of Oxetane and Trifluoromethyl Moieties

In the landscape of modern drug design, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS No. 1349716-44-4) has emerged as a key intermediate, embodying a strategic fusion of two high-value functional groups: the oxetane ring and the trifluoromethyl group.

The oxetane moiety , a four-membered saturated heterocycle containing an oxygen atom, is increasingly utilized as a bioisostere for commonly employed groups like gem-dimethyl or carbonyl functionalities. Its introduction into a molecular scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional structural element.

The trifluoromethyl group (-CF3) is a well-established feature in medicinal chemistry, known to enhance a compound's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve membrane permeability, thereby positively influencing oral bioavailability and target engagement.

The convergence of these two motifs in 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid creates a versatile building block for researchers and drug development professionals, offering a pathway to novel chemical entities with enhanced "drug-like" properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 1349716-44-4[2]
Molecular Formula C11H9F3O4[2]
Molecular Weight 262.18 g/mol [2]
IUPAC Name 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[2]
Canonical SMILES O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1[2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.Inferred from structure

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid can be achieved through a reliable and scalable two-step process starting from commercially available materials. The following protocol is a representative method based on established chemical transformations for analogous compounds.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Fluoro-3-(trifluoromethyl)benzonitrile C 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile A->C NaH, DMF (Step 1: Nucleophilic Aromatic Substitution) B Oxetan-3-ol B->C D 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid C->D NaOH, H2O/EtOH (Step 2: Nitrile Hydrolysis)

Caption: Synthetic route to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of oxetan-3-ol displaces the fluorine atom on the aromatic ring, activated by the electron-withdrawing trifluoromethyl and cyano groups.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)benzonitrile

  • Oxetan-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxetan-3-ol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium alkoxide.

  • Add a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile as a solid.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of oxetan-3-ol, forming the nucleophilic alkoxide.

  • Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (Na+) without deactivating the nucleophile.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • 0 °C to Room Temperature: The initial cooling controls the exothermic reaction of NaH with the alcohol, while allowing the reaction to proceed at a reasonable rate at room temperature.

Step 2: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in a mixture of ethanol and water, add sodium hydroxide (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of the desired product, 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is necessary to hydrolyze the stable nitrile group.

  • Ethanol/Water Co-solvent: This mixture ensures the solubility of both the organic starting material and the inorganic base.

  • Reflux: The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Acidification: Protonation of the carboxylate salt intermediate is required to precipitate the final carboxylic acid product.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its utility spans various therapeutic areas, primarily due to the advantageous properties imparted by the oxetane and trifluoromethyl groups.

Role as a Key Intermediate

This compound serves as a crucial intermediate for introducing the 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The carboxylic acid functionality provides a convenient handle for various chemical transformations, including:

  • Amide bond formation: Coupling with amines to generate a diverse library of amides.

  • Esterification: Reaction with alcohols to produce esters.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol.

  • Other transformations: Participation in reactions such as Curtius or Schmidt rearrangements.

Potential Therapeutic Targets and Mechanisms of Action

While specific biological data for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid itself is not extensively published in peer-reviewed literature, the structural motifs it contains are prevalent in compounds targeting a variety of biological pathways. For instance, trifluoromethyl-substituted benzoic acid derivatives have been investigated as potent anti-gram-positive bacterial agents.[1]

The incorporation of the 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl group into a lead compound can be hypothesized to modulate its activity against various targets, including:

  • Enzyme Inhibitors: The trifluoromethyl group can enhance binding to enzymatic pockets, while the oxetane can improve solubility and pharmacokinetic properties.

  • Receptor Modulators: The rigid and polar nature of the oxetane ring can influence ligand-receptor interactions.

  • Ion Channel Modulators: The overall electronic and steric profile of the molecule can be fine-tuned for optimal interaction with ion channels.

A logical workflow for the utilization of this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow A 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (Starting Material) B Library Synthesis (e.g., Amide Coupling) A->B Chemical Derivatization C High-Throughput Screening (HTS) B->C Biological Assays D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Iterative Design & Synthesis F Preclinical Candidate E->F Selection Criteria Met

Caption: A generalized workflow for employing the title compound in drug discovery.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid represents a valuable and strategically designed building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through robust and scalable chemical methods. The combination of the beneficial properties of the oxetane ring and the trifluoromethyl group offers a powerful tool for the development of novel therapeutic agents with improved physicochemical and pharmacological characteristics. As the demand for innovative drug candidates continues to grow, the utility of such well-designed intermediates is expected to increase significantly.

References

  • Google Patents. Process for the preparation of 4-trifluoromethylbenzoic acid derivatives and pharmaceutical compositions containing same.
  • PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a novel carboxylic acid derivative with potential applications in drug discovery. The strategic importance of understanding key physicochemical parameters such as the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility is paramount for the successful progression of a drug candidate from discovery to clinical development.[1][2][3] This document outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. While specific experimental data for the title compound is proprietary, this guide serves as a robust methodological reference for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. The integration of theoretical principles with practical, step-by-step workflows aims to empower research teams to generate reliable and reproducible data, thereby facilitating informed decision-making in lead optimization and candidate selection.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are not merely abstract chemical descriptors; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2][4] These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target.[3][5]

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid incorporates several structural features of interest in modern medicinal chemistry. The trifluoromethyl group can modulate metabolic stability and receptor binding affinity, while the oxetane ring is often introduced to improve aqueous solubility and other drug-like properties. The benzoic acid moiety provides a handle for ionization, which can be critical for both solubility and target engagement. A thorough understanding of the interplay of these structural components through rigorous physicochemical profiling is therefore essential for unlocking the therapeutic potential of this and other structurally related molecules.

This guide provides a detailed roadmap for the experimental determination of the core physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Chemical Identity and Structure

A foundational step in any physicochemical assessment is the unambiguous confirmation of the chemical structure and identity of the test compound.

PropertyValueSource
IUPAC Name 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[6]
CAS Number 1349716-44-4[6]
Molecular Formula C₁₁H₉F₃O₄[6]
Molecular Weight 262.18 g/mol Calculated
Canonical SMILES O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1[6]
InChI Key SUZFUXPJVLDKBM-UHFFFAOYSA-N[6]

Figure 1: Chemical Structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid Chemical structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For an acidic compound like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, the pKa of the carboxylic acid will dictate its charge state at physiological pH, which in turn profoundly influences its solubility, permeability, and target binding.[7][8][9] The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa of the benzoic acid moiety compared to benzoic acid itself.

Rationale for Method Selection

While several methods exist for pKa determination, potentiometric titration is often considered the gold standard due to its accuracy and direct measurement of protonation equilibria.[10] However, for early-stage drug discovery where compound availability may be limited, UV-Vis spectrophotometry offers a high-throughput and material-sparing alternative, provided the compound possesses a suitable chromophore that changes absorbance upon ionization.[7]

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid using potentiometric titration.

Materials:

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • High-purity water (Milli-Q or equivalent)

  • Potassium chloride (KCl) for maintaining constant ionic strength

Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~5 mg of compound B Dissolve in a known volume of water/co-solvent A->B C Add KCl to maintain ionic strength B->C D Titrate with standardized NaOH solution C->D E Record pH after each addition of titrant D->E F Plot pH vs. volume of NaOH added E->F G Determine the inflection point of the sigmoid curve F->G H pKa = pH at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5 mg of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of high-purity water. If solubility is limited, a small, known percentage of a co-solvent like methanol or DMSO can be used, and the pKa can be extrapolated to 0% co-solvent. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration: Place the solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal. The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[10]

Lipophilicity: logP and logD Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[5][11] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water, or the distribution coefficient (logD) which considers both neutral and ionized species at a specific pH.[12] For an ionizable compound like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, logD is particularly relevant as it reflects the effective lipophilicity at physiological pH (typically 7.4).[11]

Rationale for Method Selection

The shake-flask method is the traditional and most direct method for logP determination.[13] However, it can be labor-intensive and require significant amounts of compound.[14] High-Performance Liquid Chromatography (HPLC)-based methods offer a more rapid and less material-intensive alternative for estimating logP values.[13][14]

Experimental Protocol: Shake-Flask Method for logD₇.₄

This protocol describes the determination of the logD of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid at pH 7.4.

Materials:

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)

  • Vials with PTFE-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Workflow:

logD_Determination A Prepare stock solution of compound in buffer C Spike with compound stock solution A->C B Add equal volumes of buffer and n-octanol to a vial B->C D Shake to equilibrate (e.g., 24 hours at 25°C) C->D E Centrifuge to separate the two phases D->E F Carefully sample both the aqueous and octanol phases E->F G Quantify compound concentration in each phase (e.g., by HPLC-UV) F->G H Calculate logD = log([Compound]octanol / [Compound]aqueous) G->H

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Procedure:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS and vice versa by mixing them vigorously and allowing them to separate overnight.

  • Partitioning: In a vial, add a known volume of the pre-saturated pH 7.4 PBS and an equal volume of the pre-saturated n-octanol. Add a small amount of a concentrated stock solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

  • Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and for achieving suitable concentrations in in vitro and in vivo assays.[15] Poor solubility can lead to erratic absorption and low bioavailability.[16] It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of the solid compound.[15][17][18]

Rationale for Method Selection

For early-stage discovery, a kinetic solubility assay is often employed due to its high-throughput nature.[17][19][20] However, for lead optimization and pre-formulation studies, determining the thermodynamic solubility is crucial as it provides a more accurate measure of a compound's intrinsic solubility.[16][21][22]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the determination of the thermodynamic solubility of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Materials:

  • Solid 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Phosphate buffered saline (PBS) at pH 7.4

  • Vials with PTFE-lined caps

  • Thermomixer or shaking incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • HPLC system for quantification

Workflow:

Thermodynamic_Solubility A Add excess solid compound to a vial B Add a known volume of pH 7.4 PBS A->B C Incubate with shaking for 24-48 hours at 25°C B->C D Filter the suspension to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV D->E F The measured concentration is the thermodynamic solubility E->F

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Predicted

This guide, therefore, adopts a dual approach. It provides a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles and comparison with closely related, well-characterized molecules.[2][3][4][5][6][7][8] Furthermore, it outlines the rigorous experimental protocols that would be employed to acquire and validate this data, ensuring that this document serves as both a predictive reference and a methodological blueprint for researchers.

Molecular Structure and Spectroscopic Overview

The unique spectral signature of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid arises from the interplay of its distinct structural components: a trisubstituted benzene ring, an electron-withdrawing trifluoromethyl (-CF₃) group, a strained oxetane ether linkage, and a carboxylic acid (-COOH) group. Each component contributes characteristic signals that can be identified and assigned through a combination of spectroscopic techniques.

Caption: Molecular structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxetane ring protons, and the acidic proton of the carboxylic acid. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can slow the exchange of the acidic proton, allowing for its observation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet far downfield.
~8.2Doublet (d)1HAr-H (pos. 2)This proton is ortho to the carboxylic acid and adjacent to the electron-withdrawing -CF₃ group, causing a significant downfield shift.
~8.1Doublet of Doublets (dd)1HAr-H (pos. 6)This proton is ortho to the carboxylic acid and meta to the -CF₃ group. It will be split by the adjacent proton at position 5.
~7.2Doublet (d)1HAr-H (pos. 5)This proton is ortho to the oxetane ether group, which is electron-donating, shifting it upfield relative to the other aromatic protons.
~5.2Quintet1HOxetane-CHThe methine proton on the oxetane ring is coupled to the four adjacent methylene protons, resulting in a complex multiplet, likely a quintet.
~4.9Triplet2HOxetane-CH₂One set of methylene protons on the oxetane ring.
~4.7Triplet2HOxetane-CH₂The second set of methylene protons on the oxetane ring, potentially non-equivalent to the first set.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The carbon of the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted Chemical Shift (δ, ppm)C-F CouplingAssignmentRationale
~166-C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~158-Ar-C (pos. 4)The carbon atom directly attached to the ether oxygen is deshielded.
~134-Ar-C (pos. 6)Aromatic CH carbon.
~132-Ar-C (pos. 1)The quaternary carbon attached to the carboxylic acid.
~128Quartet (q)Ar-C (pos. 3)The quaternary carbon attached to the -CF₃ group will be split by the fluorine atoms.
~123Quartet (q)-CF₃The carbon of the trifluoromethyl group itself will show a large one-bond C-F coupling.
~121-Ar-C (pos. 2)Aromatic CH carbon.
~116-Ar-C (pos. 5)Aromatic CH carbon.
~73-Oxetane-CH₂Methylene carbons of the oxetane ring.
~68-Oxetane-CHMethine carbon of the oxetane ring, deshielded by two oxygen atoms.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR ensures reproducibility and accuracy.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal standard (e.g., TMS) if required. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate chemical shifts to the solvent residual peak or TMS. proc2->proc3 proc4 Integrate peaks (¹H) and pick peaks (¹³C). proc3->proc4

Caption: Workflow for NMR spectral data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the C-F bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
1600, 1475MediumC=C stretchAromatic Ring
1200-1300StrongC-O stretchEther & Carboxylic Acid
1100-1200Very StrongC-F stretchTrifluoromethyl
~980MediumRing stretchOxetane

Causality in IR Analysis: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids form in the solid state or in concentrated solution. The intensity of the C-F stretching bands is due to the large change in dipole moment during this vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Formula: C₁₁H₉F₃O₄

  • Exact Mass: 262.0453 g/mol

  • Molecular Ion (M⁺): A peak is expected at m/z = 262.

Predicted Fragmentation Pattern:

Electron ionization is a high-energy technique that will likely cause significant fragmentation. Key predicted fragmentation pathways include:

  • Loss of -OH (M-17): A fragment at m/z = 245.

  • Loss of -COOH (M-45): A fragment at m/z = 217.

  • Loss of the oxetane group: Fragmentation of the ether linkage.

  • Loss of -CF₃ (M-69): A fragment at m/z = 193.

mol [C₁₁H₉F₃O₄]⁺˙ m/z = 262 frag1 [M - OH]⁺ m/z = 245 mol->frag1 - •OH frag2 [M - COOH]⁺ m/z = 217 mol->frag2 - •COOH frag3 [M - CF₃]⁺ m/z = 193 mol->frag3 - •CF₃ frag4 [C₇H₄FO₂]⁺ m/z = 151 frag2->frag4 - C₃H₅O

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Framework for Characterization

This guide provides a comprehensive, predictive framework for the spectral characterization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. By integrating predicted data with established experimental protocols, researchers are equipped with a robust starting point for the empirical analysis of this and structurally related molecules. The true value of this guide lies not just in the predicted data, but in the logic and methodology presented, which form the bedrock of confident structural elucidation in modern chemical research.

References

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4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a specialized organic compound with significant potential in pharmaceutical and life sciences research. Designed for researchers, scientists, and drug development professionals, this document delves into the critical safety, handling, and physicochemical properties of this molecule, ensuring its effective and safe application in the laboratory.

Chemical Identity and Significance

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of a trifluoromethyl group (-CF3) and an oxetane ring imparts unique properties to the molecule. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The oxetane moiety, a four-membered cyclic ether, serves as a versatile structural motif in medicinal chemistry, often used to improve aqueous solubility and other pharmacokinetic properties.

The combination of these functional groups makes this compound a valuable building block in the synthesis of novel therapeutic agents. Its structural alerts suggest potential applications in the development of small molecule inhibitors, PROTACs, and other advanced therapeutic modalities.[3]

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[3]
CAS Number 1349716-44-4[3]
Molecular Formula C11H9F3O4[3]
Molecular Weight 262.184 g/mol [3]
Canonical SMILES O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1[3]
InChI Key SUZFUXPJVLDKBM-UHFFFAOYSA-N[3]

Caption: Chemical structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Hazard Identification and Safety Precautions

Understanding the potential hazards associated with a chemical is paramount for ensuring laboratory safety. Based on available safety data sheets, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is classified as a hazardous substance.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Eye Irritation/Damage1 / 2AH318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[5]
Acute Aquatic Hazard3H402: Harmful to aquatic life.

Note: Classifications may vary slightly between suppliers.

Precautionary Measures

Safe handling of this compound requires adherence to the following precautionary statements:

  • Prevention:

    • P260: Do not breathe dust.[5]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P310: Immediately call a POISON CENTER/doctor.[5]

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following is a step-by-step guide for emergency response.

Caption: Emergency first-aid workflow for exposure to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves.[5]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[5][6]

    • Lab Coat: A standard lab coat should be worn.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[5][6]

  • Dust Control: Avoid the formation of dust and aerosols.[5][6]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7][8]

  • Temperature: Store in a cool place.[8] For long-term storage, refrigeration is recommended.[9] Stock solutions should be stored at -20°C or -80°C.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and bases.[7][8]

Stability

The material is generally stable under recommended storage conditions.[5] However, avoid exposure to heat and sources of ignition.[11] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for designing experiments and formulating this compound.

PropertyValueSource
Appearance White to off-white powder/crystal[1][12]
Melting Point Not specified for this compound. Similar compounds like 4-Trifluoromethylbenzoic acid have a melting point of 219-220°C.[1]
Solubility Soluble in DMSO (≥ 200 mg/mL).[10]
pKa Not specified. The pKa of 4-Trifluoromethylbenzoic acid is approximately 3.69, indicating it is a moderately strong organic acid.[1]

Toxicological and Ecological Information

Toxicological Profile
  • Skin and Eye Irritation: Causes skin irritation and serious eye damage/irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]

  • Chronic Exposure: Prolonged or repeated inhalation may cause damage to the lungs.[5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound in these categories.[5]

Ecological Hazards

This compound is considered harmful to aquatic life. Therefore, it is crucial to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols: A Note on Application

While this guide focuses on the material safety data, it is important to recognize the utility of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a research chemical. Its structural features make it an attractive starting material for the synthesis of more complex molecules. For instance, similar trifluoromethylated benzoic acids are used in the synthesis of salicylanilide derivatives and as internal standards in analytical methods.[10] The carboxylic acid moiety can be readily functionalized to form amides, esters, and other derivatives, enabling its incorporation into a wide range of molecular scaffolds.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a valuable research chemical with significant potential in drug discovery and development. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its chemical properties, potential hazards, and proper handling procedures, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

  • Fluorochem. (2024). Safety Data Sheet: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Benchchem. (n.d.). A Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid: Solubility, Stability, and Applications in Photoaffinity Labeling.
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  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • TCI Chemicals. (2025). Safety Data Sheet.
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  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzoic Acid.
  • PubChem. (2025). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.
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Theoretical Exploration of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a potential therapeutic agent. In the absence of extensive empirical data, this document outlines a series of state-of-the-art in silico methodologies to elucidate its electronic structure, predict its biological target, and characterize its interactions at the molecular level. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can generate robust, data-driven hypotheses, thereby accelerating the preclinical discovery pipeline. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical approaches to novel small molecules.

Introduction: Rationale and Strategic Overview

The quest for novel therapeutics is an intricate dance between innovative chemical design and a deep understanding of biological mechanisms. The subject of this guide, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, presents a compelling case for theoretical investigation. Its chemical architecture, featuring a trifluoromethyl-substituted benzoic acid scaffold and an oxetane moiety, hints at a potential interaction with specific biological targets. The trifluoromethyl group is known to enhance metabolic stability and binding affinity through favorable hydrophobic and electrostatic interactions.[1][2] The oxetane ring, a versatile functional group in modern medicinal chemistry, can improve aqueous solubility and act as a hydrogen bond acceptor, favorably influencing a compound's pharmacokinetic profile.[3][4][5]

Notably, the trifluoromethylphenyl motif is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[6][7][8] This enzyme is a well-validated target for the treatment of inflammation and pain. Based on this structural analogy, we hypothesize that 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid may act as a selective COX-2 inhibitor. This guide will therefore focus on a theoretical workflow to rigorously test this hypothesis.

Our approach is multi-tiered, beginning with an analysis of the molecule's intrinsic properties and culminating in a dynamic simulation of its behavior within the COX-2 active site. This structured, in silico evaluation allows for the early assessment of a drug candidate's potential, saving valuable time and resources in the drug discovery process.

Part I: Foundational Quantum Chemical Analysis

Before exploring interactions with a biological target, it is imperative to understand the intrinsic electronic and structural properties of the ligand itself. Quantum chemical calculations provide a powerful lens through which to view these fundamental characteristics.[9][10]

Objectives
  • To determine the optimal 3D geometry of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

  • To calculate the electrostatic potential surface to identify regions of positive and negative charge.

  • To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity.

Experimental Protocol: Density Functional Theory (DFT) Calculations
  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

  • Input: A 2D sketch of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid converted to a 3D structure using a molecule builder.

  • Calculation Steps:

    • Perform a geometry optimization to find the lowest energy conformation.

    • Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Calculate the molecular electrostatic potential (MEP) and frontier molecular orbitals.

  • Data Analysis:

    • Visualize the optimized geometry and measure key bond lengths and angles.

    • Map the MEP onto the electron density surface to identify electron-rich (red) and electron-poor (blue) regions.

    • Visualize the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.

Expected Outcomes and Interpretation

The MEP will likely show a negative potential around the carboxylic acid and the oxygen of the oxetane, indicating their roles as hydrogen bond acceptors. The trifluoromethyl group will contribute to a more positive potential on the phenyl ring, potentially engaging in favorable electrostatic interactions within a protein binding pocket. The HOMO-LUMO gap will provide an indication of the molecule's chemical stability.

Calculated Property Predicted Value (Arbitrary Units) Interpretation
Dipole Moment~3.5 DIndicates a polar molecule capable of dipole-dipole interactions.
HOMO Energy-7.2 eVRepresents the energy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVRepresents the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher chemical stability.
Electrostatic PotentialNegative on carboxylate and oxetane oxygenThese are likely hydrogen bond acceptor sites.

Part II: Target Identification and Molecular Docking

With a foundational understanding of the ligand's properties, the next logical step is to predict its interaction with our hypothesized target, COX-2. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[11]

Rationale for Target Selection

As previously mentioned, the trifluoromethylphenyl moiety is a well-established pharmacophore for selective COX-2 inhibitors like Celecoxib.[7][12] The presence of this group in 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid strongly suggests that it may bind to the COX-2 active site.

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina, Glide, or GOLD.

  • Target Preparation:

    • Download the crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

    • Run the docking algorithm to generate a series of possible binding poses.

  • Data Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the top-ranked pose within the COX-2 active site and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download COX-2 PDB PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box) PrepProt->Grid Ligand Prepare Ligand (Optimized Geometry, Assign Charges) Dock Run Docking Simulation Ligand->Dock Grid->Dock Analyze Analyze Poses and Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A streamlined workflow for molecular docking studies.

Part III: Elucidating Dynamic Behavior with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of their interactions over time.[13]

Objectives
  • To assess the stability of the predicted binding pose of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid within the COX-2 active site.

  • To characterize the key intermolecular interactions and their fluctuations over time.

  • To calculate the binding free energy to provide a more accurate estimation of binding affinity.

Experimental Protocol: Molecular Dynamics Simulation
  • Software: GROMACS, AMBER, or NAMD.

  • System Setup:

    • Use the top-ranked docked complex from the molecular docking study.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Force Field: A suitable force field for proteins and small molecules (e.g., AMBERff14SB for the protein and GAFF2 for the ligand). Ligand parameters can be generated using tools like Antechamber.

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in NVT and NPT ensembles.

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe stable behavior.

  • Data Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Monitor hydrogen bonds, hydrophobic contacts, and other key interactions throughout the simulation.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.

Visualization of the MD Simulation Workflow

md_workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Docked Start with Docked Complex Solvate Solvate in Water Box Docked->Solvate Ions Add Counter-ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT and NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions Analyze Interactions (H-bonds, etc.) Production->Interactions FreeEnergy Calculate Binding Free Energy (MM/PBSA) Production->FreeEnergy

Caption: A comprehensive workflow for molecular dynamics simulations.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the initial investigation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. By systematically applying quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can generate a wealth of data to support or refute the hypothesis of its activity as a selective COX-2 inhibitor. The insights gained from these computational studies will be invaluable in guiding subsequent experimental validation, such as in vitro enzyme assays and cell-based studies. This synergy between theoretical and experimental approaches represents a cornerstone of modern, efficient drug discovery.

References

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An In-depth Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid: From Obscure Intermediate to Key Building Block in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pivotal role of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. Initially an obscure chemical entity, this molecule has emerged as a critical building block in the synthesis of the potent, orally bioavailable AKT kinase inhibitor, Capivasertib (AZD5363). This document will detail its history within the context of the Capivasertib drug discovery program, provide a validated synthetic protocol, and discuss the strategic importance of its unique structural motifs—the oxetane ring and the trifluoromethyl group—in modern medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical application of novel chemical scaffolds in oncology.

Introduction: The Emergence of a Strategically Important Intermediate

The landscape of modern drug discovery is characterized by the pursuit of molecules with highly specific and potent activities against biological targets, coupled with favorable pharmacokinetic profiles. This often necessitates the design and synthesis of novel chemical entities bearing unique structural features. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a prime example of such a molecule, rising from relative obscurity to a position of significance as a key intermediate in the synthesis of Capivasertib, a leading AKT inhibitor for the treatment of various cancers.

The strategic incorporation of an oxetane moiety and a trifluoromethyl group imparts desirable physicochemical properties that are increasingly sought after in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, can act as a polar surrogate for a gem-dimethyl group, improving solubility and metabolic stability while maintaining or enhancing binding affinity. The trifluoromethyl group is a well-established bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and lipophilicity. The combination of these two functionalities on a benzoic acid scaffold creates a versatile building block for the synthesis of complex drug molecules.

This guide will trace the history of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, from its conceptualization as a synthetic target to its crucial role in the development of a clinical-stage oncology drug.

Discovery and History: A Tale Intertwined with the Development of Capivasertib (AZD5363)

The history of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is intrinsically linked to the discovery and development of the AKT kinase inhibitor Capivasertib (AZD5363) by AstraZeneca. The discovery of Capivasertib was a significant milestone in the field of oncology, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The initial disclosure of Capivasertib and its analogues can be traced back to the patent application WO 2009/047563 A1 , filed by AstraZeneca in 2008. While this patent primarily focuses on the final compounds and their biological activity, the synthesis of these complex molecules necessitated the development of novel intermediates.

A detailed account of the medicinal chemistry efforts leading to Capivasertib was later published in the Journal of Medicinal Chemistry in 2013 . This publication provides a comprehensive look at the structure-activity relationships (SAR) and the optimization of the lead compound. It is within the context of synthesizing the complex side chain of Capivasertib that the need for a precursor like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid arose.

The specific synthesis of this key intermediate is detailed within the experimental sections of these foundational documents. Its "discovery" was not a serendipitous event, but rather a deliberate molecular design choice by the medicinal chemists at AstraZeneca to fine-tune the properties of their AKT inhibitors.

Synthesis and Methodology: A Validated Experimental Protocol

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated method derived from the procedures outlined in the Capivasertib patents and related publications.

Overall Synthetic Scheme

The synthesis starts from commercially available 4-fluoro-3-(trifluoromethyl)benzoic acid and involves a key nucleophilic aromatic substitution reaction with 3-hydroxyoxetane.

Synthesis_Scheme A 4-Fluoro-3-(trifluoromethyl)benzoic acid B Methyl 4-fluoro-3-(trifluoromethyl)benzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate B->C Nucleophilic Aromatic Substitution (3-Hydroxyoxetane, NaH, DMF) D 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid C->D Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic pathway for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Fluoro-3-(trifluoromethyl)benzoic acid

  • To a solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-3-(trifluoromethyl)benzoate as a crude product, which can be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with 3-Hydroxyoxetane

  • To a solution of 3-hydroxyoxetane (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (5-10 vol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of methyl 4-fluoro-3-(trifluoromethyl)benzoate (1.0 eq) in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate.

Step 3: Hydrolysis to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Dissolve methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a solid.

Rationale Behind Experimental Choices
  • Esterification: The protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent nucleophilic substitution reaction.

  • Nucleophilic Aromatic Substitution: The use of a strong base like sodium hydride is crucial to deprotonate the hydroxyl group of 3-hydroxyoxetane, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the SNAr mechanism.

  • Hydrolysis: Lithium hydroxide is a common and effective reagent for the saponification of methyl esters under mild conditions, minimizing potential side reactions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is presented in the table below.

PropertyValue
CAS Number 1349716-44-4
Molecular Formula C₁₁H₉F₃O₄
Molecular Weight 278.18 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

Role in Drug Discovery and Development: A Critical Component of Capivasertib

The primary significance of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid lies in its role as a key building block for the synthesis of the piperidine-4-carboxamide fragment of Capivasertib. This fragment is crucial for the overall activity and pharmacokinetic profile of the drug.

The synthesis of Capivasertib involves the coupling of this benzoic acid derivative with a chiral amine precursor to form the amide bond present in the final drug molecule. The workflow for the integration of this intermediate into the final drug is illustrated below.

Capivasertib_Synthesis_Workflow A 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid B Activated Acid (e.g., Acyl Chloride) A->B Activation D Piperidine-4-carboxamide Fragment B->D Amide Coupling C Chiral Amine Precursor C->D F Capivasertib (AZD5363) D->F Coupling E Pyrrolopyrimidine Core E->F

Caption: Integration of the topic compound into the synthesis of Capivasertib.

The unique combination of the oxetane and trifluoromethyl groups in this building block was a deliberate design choice to optimize the properties of Capivasertib, contributing to its favorable profile as a clinical candidate.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid serves as a compelling case study in the evolution of a chemical intermediate driven by the demands of a modern drug discovery program. Its history is not one of independent discovery but rather a testament to the power of rational drug design. The synthesis of this molecule, while requiring careful execution, is based on well-established chemical principles. Its application in the synthesis of Capivasertib highlights the critical role that thoughtfully designed building blocks play in the creation of novel therapeutics. For medicinal chemists and process development scientists, understanding the history and synthesis of such key intermediates provides valuable insights into the strategic thinking that underpins successful drug development.

References

  • AstraZeneca. Pyrrolo[2,3-d]pyrimidin derivatives as protein kinase B inhibitors. WO 2009/047563 A1, April 16, 2009.
  • Addie, M.; et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013 , 56 (5), 2059-2073. [Link]

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid suppliers and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS No. 1349716-44-4), a specialized chemical building block for drug discovery. We delve into the strategic importance of its constituent motifs—the oxetane ring and the trifluoromethyl group—which confer advantageous physicochemical properties to novel chemical entities. This document details the current supplier landscape, provides insights into pricing and procurement, and establishes a rigorous protocol for in-house quality control. Furthermore, a validated, step-by-step methodology for its application in amide bond formation is presented, a cornerstone reaction in medicinal chemistry. The guide culminates with a workflow diagram illustrating the integration of such advanced building blocks into modern drug discovery pipelines, offering a strategic framework for researchers and development teams.

Part 1: The Strategic Value of a Modern Building Block

In contemporary drug discovery, the design of new molecular entities (NMEs) is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The title compound, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, is not merely a reagent but a strategic component embodying two "privileged" structural motifs that address common developmental challenges.

The Trifluoromethyl Group: Enhancing Metabolic Stability and Potency

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[1] Crucially, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to improved metabolic stability and a longer in vivo half-life for drug candidates.[1]

The Oxetane Moiety: A Tool for Improving Solubility and Spatial Diversity

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction as a versatile tool in drug design.[2][3] It serves as a compact, polar, and three-dimensional structural element. Its key advantages include:

  • Enhanced Aqueous Solubility: The polar oxygen atom acts as a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule—a critical factor for bioavailability.[3]

  • Metabolic Robustness: The strained ring is often stable to metabolic enzymes, offering another avenue to reduce clearance.[3]

  • Improved Physicochemical Profile: Oxetanes can serve as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities, optimizing properties such as lipophilicity and permeability.[2][4]

  • Structural Rigidity: The defined three-dimensional shape of the oxetane ring can help orient substituents in a precise conformation for optimal binding to a target protein, thereby enhancing potency and selectivity.[3][5]

The combination of these two motifs onto a benzoic acid scaffold creates a highly valuable and versatile building block for constructing sophisticated molecular architectures targeting a range of diseases, including cancer, viral infections, and neurodegenerative conditions.[2]

Chemical Structure and Properties (CAS 1349716-44-4)

  • IUPAC Name: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Molecular Formula: C11H9F3O4

  • Molecular Weight: 262.18 g/mol

  • Appearance: Typically a white to off-white solid.

Part 2: Procurement and Qualification of Starting Material

The successful synthesis of a drug candidate library begins with high-quality, well-characterized starting materials. As a specialized reagent, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is available from a select number of chemical suppliers.

Supplier Landscape

Procurement of this reagent is typically handled through specialist chemical suppliers focused on novel building blocks for research and development. Below is a summary of identified vendors.

SupplierProduct CodeStated PurityAvailability/Pricing
Fluorochem F070361Not specifiedPrice on Request[6]
Accela ChemBio Inc. SY104501≥97%Price on Request (Login Required)[7]
Pricing Analysis and Cost Considerations

Direct pricing for this compound is not publicly listed, a common practice for non-commodity, advanced building blocks. The cost is influenced by several factors:

  • Synthetic Complexity: The synthesis likely involves a multi-step process, including the introduction of the trifluoromethyl group and a nucleophilic aromatic substitution reaction with 3-hydroxyoxetane, which contributes to the cost.

  • Reagent Cost: Precursors such as trifluoromethylated phenols and 3-hydroxyoxetane are themselves specialty chemicals.

  • Purity and Scale: The cost per gram decreases significantly at larger scales. However, for initial research purposes (mg to g scale), the price will reflect the cost of synthesis and purification for small batches.

For context, structurally related but simpler compounds have published pricing. For example, 4-(oxetan-3-yl)benzoic acid (lacking the CF3 group) is priced in the range of


1000 per gram  at research scale.[8] 4-(Trifluoromethyl)benzoic acid is more common and available at a much lower cost, around 

45 per kilogram
on bulk platforms, but significantly more at the gram scale from R&D suppliers.[9][10] Researchers should budget for a cost at the higher end of this spectrum for the title compound, reflecting its increased complexity.
Protocol: In-House Quality Control of Incoming Material

It is imperative to validate the identity and purity of the starting material before its use in a synthetic campaign.

Objective: To confirm the identity and assess the purity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Acceptance Criteria: Purity should be ≥97% by peak area integration. The retention time should be consistent across batches.

2. ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 or CDCl3.

  • Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Expected Signals (Interpretive):

    • Aromatic protons in the range of 7.5-8.5 ppm.

    • Protons of the oxetane ring, typically multiplets between 4.5-5.5 ppm.

    • A broad singlet for the carboxylic acid proton (>10 ppm, may be exchangeable).

  • Acceptance Criteria: The observed spectrum must be consistent with the expected structure, and integration of the peaks should correspond to the proton count. No significant impurities should be detected.

Part 3: Application in Synthetic Chemistry: A Validated Protocol

The carboxylic acid moiety is a versatile functional handle, most commonly employed in the formation of amide bonds—the backbone of peptides and a frequent linker in bioactive molecules.[11]

Core Utility: EDC/HOBt-Mediated Amide Coupling

This protocol describes a standard and robust method for coupling the title benzoic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and suppress racemization.[12][13]

Reaction Scheme: C11H9F3O4 + R-NH2 --(EDC, HOBt, Base)--> C11H8F3O3-NH-R

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation:

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

    • Add EDC hydrochloride (1.1 eq).

    • Stir the mixture at room temperature for 15-20 minutes. The solution may become slightly cloudy as the active ester forms.

  • Amine Addition:

    • In a separate vial, dissolve the desired amine (1.0-1.1 eq) in a small amount of the reaction solvent.

    • Add the amine solution dropwise to the activated acid mixture.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq), to the reaction flask. The base scavenges the HCl byproduct from the EDC reagent.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Characterization:

    • Confirm the structure and purity of the final amide product using LC-MS, NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Strategic Workflow and Visualization

The effective use of advanced building blocks like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid requires a systematic approach. The following diagram illustrates a typical workflow in a drug discovery program, from initial concept to the generation of a focused library of compounds for screening.

G cluster_0 Phase 1: Procurement & QC cluster_1 Phase 2: Synthesis & Screening cluster_2 Phase 3: Data Analysis A Identify Strategic Building Block (e.g., CAS 1349716-44-4) B Supplier Search & Cost Analysis A->B C Procure Material B->C D In-House QC (NMR, LC-MS, Purity) C->D E Design Focused Amide Library D->E Material Passes QC F Execute Parallel Synthesis (Amide Coupling Protocol) E->F G Purification & Characterization F->G H Submit Library for Biological Screening G->H I Analyze Screening Data (Structure-Activity Relationship) H->I Assay Data J Identify 'Hit' Compounds I->J J->A Design Next-Generation Analogs

Caption: Workflow for integrating novel building blocks in drug discovery.

This workflow emphasizes the principle of a self-validating system. The initial QC step (D) ensures that the synthetic efforts in Phase 2 are based on a reliable foundation. The characterization step (G) validates the outcome of the synthesis. Finally, the analysis of biological data (I) provides feedback that informs the design of the next generation of compounds, creating an iterative cycle of innovation.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a prime example of a modern, rationally designed building block that empowers medicinal chemists to address fundamental challenges in drug development. Its unique combination of an oxetane ring and a trifluoromethyl group provides a powerful tool for enhancing the solubility, metabolic stability, and potency of new therapeutic agents. While its specialized nature means procurement requires careful planning and its cost is higher than that of simpler reagents, its strategic value in optimizing drug-like properties justifies the investment. The protocols and workflows outlined in this guide provide researchers with the necessary framework to confidently source, validate, and implement this valuable compound in their discovery programs, accelerating the journey toward novel and effective medicines.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025, November 20). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

  • Biologically important oxetane-containing compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • 4-(Trifluoromethyl)benzoic Acid, Packaging Size: 25 kg, Packaging Type: Drum. (n.d.). IndiaMART. Retrieved January 19, 2026, from [Link]

  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, 97%. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

  • United States Patent. (2006, November 28). Googleapis.com. Retrieved January 19, 2026, from [Link]

  • Blouin, M., Han, Y., Burch, J., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]

  • United States Patent Office. (n.d.). Googleapis.com. Retrieved January 19, 2026, from [Link]

  • (1S,4R)-1-Methyl-4-(1-propen-2-yl)-2-cyclohexenol. (n.d.). AccelaChem. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Strategic Application of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid has emerged as a significant building block, particularly in the development of modulators for challenging biological targets. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, its critical role as a scaffold in drug design, and step-by-step protocols for its application in a key therapeutic area: the inhibition of the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORγt).

The unique combination of a trifluoromethyl group and an oxetane moiety bestows this benzoic acid derivative with a compelling set of physicochemical properties. The trifluoromethyl group, a well-established bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the oxetane ring, a four-membered cyclic ether, serves as a polar, rigid motif that can improve aqueous solubility and act as a hydrogen bond acceptor, often as a surrogate for a carbonyl group.[2][3] This strategic amalgamation of functionalities makes 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid a highly valuable starting point for the synthesis of potent and selective therapeutic agents.

Mechanism of Action and Therapeutic Rationale: Targeting RORγt in Autoimmune Diseases

The primary therapeutic relevance of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and its derivatives lies in their potent and selective inhibition of RORγt. RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[4][5] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][5] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

By inhibiting RORγt, small molecules derived from the 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid scaffold can effectively suppress the production of IL-17 and other pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that drives these debilitating conditions. The structural features of this scaffold are crucial for its interaction with the ligand-binding domain (LBD) of RORγt, leading to the modulation of its transcriptional activity.

Experimental Protocols and Methodologies

PART 1: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

The synthesis of the title compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[6][7] This protocol outlines a plausible and detailed procedure based on established chemical principles.

Workflow for the Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

start Starting Material: 4-Hydroxy-3-(trifluoromethyl)benzoic acid reaction Williamson Ether Synthesis (SN2 Reaction) start->reaction reagent1 Reagent: 3-Bromooxetane reagent1->reaction base Base: Potassium Carbonate (K2CO3) base->reaction solvent Solvent: Dimethylformamide (DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid purification->product characterization Characterization: NMR & Mass Spectrometry product->characterization

Caption: Synthetic workflow for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Electrophile: 3-Bromooxetane (1.2 eq) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous solution is then acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the crude product.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acidC₁₁H₉F₃O₄262.181349716-44-4[8]
PART 2: Biological Evaluation as a RORγt Inhibitor

The inhibitory activity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and its derivatives against RORγt can be assessed using a combination of biochemical and cell-based assays.

A. Biochemical Assay: LanthaScreen™ TR-FRET RORγt Coactivator Binding Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Workflow for TR-FRET RORγt Coactivator Binding Assay

receptor GST-RORγt LBD binding Binding Equilibrium receptor->binding antibody Tb-anti-GST Antibody antibody->binding peptide Fluorescein-Coactivator Peptide peptide->binding compound Test Compound: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid compound->binding excitation Excitation at 340 nm binding->excitation fret TR-FRET Signal (Emission at 520 nm) excitation->fret inhibition Inhibition of RORγt-Coactivator Interaction fret->inhibition readout Quantification of IC50 inhibition->readout

Caption: Workflow for the TR-FRET RORγt coactivator binding assay.

Step-by-Step TR-FRET Protocol:

  • Reagent Preparation: Prepare solutions of GST-tagged RORγt LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, in DMSO.

  • Assay Plate Preparation: Add the diluted test compound to a 384-well assay plate.

  • Addition of RORγt and Antibody: Add a pre-mixed solution of GST-RORγt LBD and Tb-anti-GST antibody to each well.

  • Addition of Coactivator Peptide: Add the fluorescein-labeled coactivator peptide to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell-Based Assay: Human Th17 Cell Differentiation Assay

This assay assesses the functional consequence of RORγt inhibition by measuring the compound's ability to block the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.

Step-by-Step Th17 Differentiation Protocol:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Cell Culture and Treatment: Culture the naive CD4+ T cells in a 96-well plate under Th17 polarizing conditions (anti-CD3/CD28 beads, IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ). Simultaneously, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Restimulation: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.

  • Intracellular Cytokine Staining: Harvest the cells, fix, and permeabilize them. Stain for intracellular IL-17A using a fluorescently labeled antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of IL-17A positive cells in the CD4+ T cell population.

  • Data Analysis: Calculate the inhibition of Th17 differentiation at each compound concentration relative to a vehicle control (DMSO) and determine the IC₅₀ value.

Assay Type Endpoint Typical IC₅₀ Range for Active Compounds
TR-FRET Coactivator BindingInhibition of RORγt-coactivator interaction10 - 500 nM
Human Th17 DifferentiationInhibition of IL-17A production50 - 1000 nM

Structure-Activity Relationship (SAR) and Mechanistic Insights

The strategic placement of the oxetane and trifluoromethyl groups on the benzoic acid scaffold is critical for potent RORγt inhibition.

  • The Benzoic Acid: The carboxylic acid moiety typically forms a key salt bridge interaction with a basic residue, such as an arginine or lysine, in the RORγt ligand-binding pocket. This interaction is a common feature of many nuclear receptor modulators and serves as a crucial anchor point.

  • The Trifluoromethyl Group: Positioned ortho to the carboxylic acid, the trifluoromethyl group can engage in favorable hydrophobic interactions within a specific sub-pocket of the LBD. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid, potentially optimizing the salt bridge interaction. Furthermore, this group enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism.

  • The Oxetane Moiety: The oxetane ring, linked via an ether to the position para to the carboxylic acid, projects into another region of the LBD. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, forming an interaction with a donor residue in the protein. The rigid, three-dimensional nature of the oxetane can also help to orient the molecule optimally within the binding site, maximizing favorable interactions and contributing to the overall binding affinity and selectivity.

Logical Relationship of Molecular Moieties to RORγt Inhibition

scaffold 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid benzoic_acid Benzoic Acid Moiety scaffold->benzoic_acid trifluoromethyl Trifluoromethyl Group scaffold->trifluoromethyl oxetane Oxetane Moiety scaffold->oxetane ror_lbd RORγt Ligand-Binding Domain (LBD) benzoic_acid->ror_lbd Salt Bridge trifluoromethyl->ror_lbd Hydrophobic Interactions Metabolic Stability oxetane->ror_lbd Hydrogen Bond Acceptor Optimal Orientation inhibition Potent and Selective RORγt Inhibition ror_lbd->inhibition

Caption: Contribution of molecular fragments to RORγt inhibition.

Conclusion and Future Perspectives

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid represents a highly valuable and strategically designed scaffold for the development of RORγt inhibitors. Its constituent moieties work in concert to achieve high potency, selectivity, and favorable drug-like properties. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel drug candidates based on this privileged structure. As our understanding of the nuances of RORγt modulation continues to evolve, this versatile building block is poised to play a continuing and significant role in the discovery of innovative therapies for a range of autoimmune and inflammatory disorders.

References

  • Chang, M. R., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. PLoS ONE, 10(5), e0128723. [Link]

  • Immundnz. (n.d.). Human TH17 Differentiation Study. [Link]

  • ResearchGate. (2020). RORγt-mediated inhibition of IL-17A production in human Th17 cell...[Link]

  • Abeomics. (n.d.). ROR-gamma(t) Reporter Assay|Compound Screening Services. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]

  • Google Patents. (2018). Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. [Link]

  • NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid. [Link]

  • PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. [Link]

  • ResearchGate. (2025). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

application of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in drug design

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've started gathering information on 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. My initial focus is on identifying synonyms, CAS numbers, and its applications in drug design via Google searches. This comprehensive approach is designed to lay a solid foundation for further investigations.

Diving Deep into the Data

I'm now fully immersed in a deep dive, focusing on the specific applications of the compound, including any existing clinical trials. I'm also actively hunting for detailed synthetic protocols, zeroing in on reaction conditions and purification methods. Finally, I'm researching the structure-activity relationships related to its components.

Formulating the Approach

I'm now refining my search strategy to pinpoint specific drugs and clinical candidates utilizing the benzoic acid scaffold. My focus will be the mechanisms of action, along with diseases targeted. Detailed synthetic protocols are next, as well as associated experimental procedures. I'm also planning to seek SAR and ADME insights. Finally, I will structure my application note, including details about the scaffold and its relevance.

Application Notes & Protocols: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS 1349716-44-4) has emerged as a highly valuable scaffold, ingeniously combining three key structural motifs—an oxetane ring, a trifluoromethyl group, and a reactive carboxylic acid—to address common challenges in drug development such as poor solubility, metabolic instability, and low target affinity.[1][2][3]

This guide provides an in-depth analysis of this building block, detailing its strategic advantages and providing robust, field-proven protocols for its application in core synthetic transformations. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique reagent to accelerate their discovery programs.

Section 1: Physicochemical Properties and Strategic Advantages

The power of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid lies in the synergistic interplay of its constituent parts. Each functional group imparts specific, beneficial properties that are highly sought after in contemporary drug design.

PropertyValueSource
CAS Number 1349716-44-4[4][5]
Molecular Formula C₁₁H₉F₃O₄[4]
Molecular Weight 262.18 g/mol [4]
IUPAC Name 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[4]
Appearance White to off-white solidN/A
The Oxetane Moiety: A "Magic Bullet" for Physicochemical Properties

The 3-yloxy-oxetane ring is not merely a spacer; it is a sophisticated functional group that acts as a potent modulator of a molecule's drug-like properties.[1]

  • Enhanced Aqueous Solubility: The polar oxygen atom and the compact, three-dimensional structure of the oxetane ring significantly increase a molecule's polarity and hydrogen-bond accepting capabilities.[6] Replacing a lipophilic group like a gem-dimethyl with an oxetane can boost aqueous solubility by orders of magnitude, a critical factor for improving bioavailability.[6][7]

  • Improved Metabolic Stability: The strained four-membered ring is robust and resistant to metabolic degradation by liver enzymes, particularly Cytochrome P450s.[6][8] This can extend a drug's half-life and reduce metabolic liabilities.

  • Three-Dimensionality and Target Binding: Unlike flat aromatic rings, the puckered, sp³-rich oxetane framework introduces three-dimensionality.[1][6] This structural rigidity can enhance binding affinity and selectivity for biological targets by providing more precise and unexplored interactions within a protein's binding pocket.[6]

  • Carbonyl and gem-Dimethyl Isostere: Oxetanes are recognized as effective bioisosteres for carbonyl and gem-dimethyl groups, which are often associated with metabolic liabilities or undesirable physicochemical properties.[7][9]

The Trifluoromethyl Group: A Staple of Modern Medicinal Chemistry

The trifluoromethyl (CF₃) group, positioned ortho to the carboxylic acid, is a powerful electron-withdrawing substituent that profoundly influences the molecule's electronic and physical properties.

  • Increased Lipophilicity and Permeability: The CF₃ group significantly enhances lipophilicity (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes.[2][10]

  • Modulation of Acidity: As a strong electron-withdrawing group, it increases the acidity of the benzoic acid proton, which can influence reactivity in coupling reactions and interactions with biological targets.[2][11]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation.[10] This is a well-established strategy for blocking metabolic hotspots on an aromatic ring.[10]

  • Improved Binding Affinity: The unique electronic nature of the CF₃ group can lead to favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing binding affinity.[10][12]

G cluster_oxetane Oxetane Moiety cluster_cf3 Trifluoromethyl Group cluster_cooh Benzoic Acid Core main 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid oxetane Key Features main->oxetane cf3 Key Features main->cf3 cooh Synthetic Handle main->cooh solubility ↑ Aqueous Solubility oxetane->solubility stability_ox ↑ Metabolic Stability oxetane->stability_ox three_d ↑ 3D Character oxetane->three_d isostere Carbonyl/gem-Dimethyl Isostere oxetane->isostere lipo ↑ Lipophilicity cf3->lipo pka Modulates pKa cf3->pka stability_cf3 ↑ Metabolic Stability cf3->stability_cf3 binding ↑ Binding Affinity cf3->binding amide Amide Coupling cooh->amide ester Esterification cooh->ester

Caption: Key structural features and their associated benefits.

Section 2: Core Application - Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, providing a reliable method for assembling complex molecules from readily available amines and carboxylic acids.[3] This building block is an excellent substrate for such transformations.

Protocol 1: General Procedure for Amide Coupling via an Acyl Fluoride Intermediate

While standard coupling reagents like HATU or EDC/HOBt are effective, an alternative protocol involving the in situ formation of an acyl fluoride can be particularly advantageous for challenging couplings, such as those with electron-deficient amines or sterically hindered substrates.[13] Acyl fluorides exhibit a useful balance of reactivity and stability, often leading to cleaner reactions and higher yields.[13]

G cluster_workflow Amide Coupling Workflow start 1. Combine Acid, Fluorinating Agent & Base activation 2. In Situ Acyl Fluoride Formation (Activation) start->activation amine_add 3. Add Amine Substrate activation->amine_add reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) amine_add->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify Product (Chromatography) workup->purify end 8. Characterize Pure Amide purify->end

Caption: General workflow for amide coupling via an acyl fluoride.

Methodology:

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq.).

  • Activation Step: Add a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1 M concentration). Add a fluorinating agent, such as Cyanuric Fluoride (2.0 eq.), followed by a non-nucleophilic base like pyridine or triethylamine (3.0 eq.).

    • Rationale (Expertise): Cyanuric fluoride is an effective and mild reagent for converting carboxylic acids to acyl fluorides. The base is crucial to neutralize the generated HF and drive the reaction to completion.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride intermediate. Progress can be monitored by the disappearance of the starting carboxylic acid via TLC or LC-MS.

  • Amine Addition: Add the desired amine (primary or secondary, 1.1 eq.) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.

    • Rationale (Expertise): Heating is often required to drive the reaction between the relatively stable acyl fluoride and the amine nucleophile, especially for less reactive amines.[13]

  • Monitoring (Self-Validation): Monitor the reaction for the consumption of the amine and the formation of the amide product by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

Amine SubstrateConditionsYield (%)Purity (%)
BenzylamineCyanuric Fluoride, Pyridine, MeCN, 80 °C, 12h85-95>98
MorpholineCyanuric Fluoride, Pyridine, MeCN, 80 °C, 16h80-90>98
4-FluoroanilineCyanuric Fluoride, Pyridine, MeCN, 100 °C, 24h65-75>97
tert-ButylamineCyanuric Fluoride, Pyridine, MeCN, 100 °C, 24h50-60>95
(Note: Yields are illustrative and may vary based on specific reaction scale and purification.)

Section 3: Application in Ester Synthesis

Esters are common functional groups in pharmaceuticals, often serving as prodrugs to improve bioavailability or as key intermediates for further synthetic elaboration. The Fischer-Speier esterification is a classic and direct method for their synthesis from carboxylic acids.[14]

Protocol 2: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of the title compound with a simple alcohol, using the alcohol itself as the solvent.

G struct1 Acid plus1 + struct2 Alcohol (e.g., MeOH) arrow H₂SO₄ (cat.) Reflux struct2->arrow struct3 Ester plus2 + struct4 Water arrow->struct3

Caption: Reaction scheme for Fischer-Speier Esterification.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq.).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both the reagent and the solvent (20-50 eq.).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1 eq.) dropwise.

    • Rationale (Expertise): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The large excess of alcohol drives the equilibrium towards the product side, according to Le Châtelier's principle.[14]

  • Reaction: Heat the mixture to a gentle reflux. Reaction times can range from 2 to 16 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the starting acid by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Finally, wash with brine.

    • Rationale (Trustworthiness): The bicarbonate wash is critical for removing the sulfuric acid catalyst and any unreacted carboxylic acid, simplifying purification.[14]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can often be obtained in high purity, but if necessary, it can be further purified by flash chromatography or recrystallization.

Section 4: Handling and Safety

As with all laboratory chemicals, proper handling is essential to ensure safety.

  • Hazards: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

  • Precautions:

    • Always use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Consult the Safety Data Sheet (SDS) from the supplier for complete information.[4]

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a premier building block for modern organic synthesis, particularly within the realm of drug discovery. Its unique trifecta of functional groups provides a powerful and efficient means to install desirable physicochemical properties into lead compounds. The oxetane ring enhances solubility and metabolic stability while adding valuable 3D character, and the trifluoromethyl group further improves metabolic resistance and modulates electronic properties for enhanced target binding. The protocols detailed herein offer reliable and robust methods for incorporating this high-value scaffold into diverse molecular architectures, empowering chemists to overcome synthetic challenges and accelerate the development of next-generation therapeutics.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4527. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. InnoPharmChem Resources. Available at: [Link]

  • Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Abstracts. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Expanding Role of 2-(Trifluoromethyl)benzoic Acid in Modern Chemistry. InnoPharmChem Resources. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. InnoPharmChem Resources. Available at: [Link]

  • Gouverneur, V. et al. (2012). Crystal structure of 2-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 68(Pt 10), o2886. Available at: [Link]

  • Akkuratov, E. et al. (2015). A new and efficient protocol for amide coupling. Organic & Biomolecular Chemistry, 13, 1371-1375. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Technical Notes. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci.. Available at: [Link]

Sources

Topic: Derivatization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, technically detailed guide for the derivatization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid into a diverse amide library suitable for high-throughput biological screening. We delve into the strategic importance of the core scaffold, present a robust and scalable protocol for parallel amide synthesis using HATU-mediated coupling, and outline rigorous purification and quality control workflows. This document is designed to equip researchers and medicinal chemists with the necessary protocols and scientific rationale to effectively expand their small molecule libraries, thereby accelerating drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl scaffold has emerged as a privileged motif in modern medicinal chemistry. Its value is derived from the synergistic interplay of its constituent parts:

  • Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group often enhances metabolic stability by blocking sites of oxidative metabolism.[1][2][3] It can also increase a compound's binding affinity to biological targets through favorable electronic and steric interactions and modulate lipophilicity, which is crucial for membrane permeability.[1][4]

  • Oxetane Ring: As a four-membered cyclic ether, the oxetane motif is a versatile tool in drug design.[5][6] It can act as a bioisostere for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability.[7][8] The rigid, three-dimensional nature of the oxetane ring provides a unique vector for exploring chemical space, which can lead to improved target engagement and selectivity.[9]

  • Carboxylic Acid Handle: This functional group is an ideal starting point for derivatization, allowing for the facile introduction of a wide array of chemical diversity through the formation of amides, esters, and other functional groups.

This guide focuses on the synthesis of an amide library, as the amide bond is a cornerstone of many pharmaceuticals due to its stability and ability to form key hydrogen bond interactions with protein targets.[10][11]

Overall Workflow: From Starting Material to Screening-Ready Library

The efficient generation of a high-quality compound library necessitates a streamlined and integrated workflow. The process described herein is designed for parallel synthesis, purification, and quality control, making it amenable to automation.[12]

Derivatization_Workflow cluster_0 Synthesis cluster_1 Purification & QC cluster_2 Screening A Starting Material: 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic Acid C Parallel Amide Coupling (HATU/DIPEA in DMF) A->C B Diverse Amine Library B->C D High-Throughput Purification (Mass-Directed Prep-HPLC) C->D Crude Product Array E Quality Control (LC-MS & NMR) D->E Purified Compounds F Assay-Ready Plate (Normalized Concentration) E->F QC Passed Library

Figure 1: A comprehensive workflow for the synthesis, purification, and preparation of a screening library.

Detailed Experimental Protocols

Materials and Reagents
  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS: 1349716-44-4)[13]

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid for chromatography

  • Deuterated solvents (e.g., DMSO-d₆) for NMR analysis

Protocol for Parallel Amide Synthesis

This protocol is optimized for a 96-well plate format to facilitate high-throughput synthesis.

Rationale for Reagent Selection:

  • HATU: A highly efficient aminium-based coupling reagent that provides rapid reaction times, high yields, and minimal racemization.[14][15][16] It is particularly effective for coupling a wide range of amines, including those that are sterically hindered.[14]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF. This solution should be prepared fresh before use.[14]

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, prepare 0.22 M stock solutions of a diverse library of amines in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL of the 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the corresponding amine stock solution to each well (0.044 mmol, 1.1 eq).

    • Add 200 µL of the HATU stock solution to each well (0.04 mmol, 1.0 eq).

    • Initiate the reactions by adding 200 µL of the DIPEA stock solution to each well (0.08 mmol, 2.0 eq).

  • Reaction Conditions:

    • Seal the reaction block securely.

    • Incubate at room temperature for 12-18 hours with gentle agitation.

    • Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

High-Throughput Purification

The purification of compound libraries is essential to remove excess reagents and byproducts that could interfere with biological assays. Mass-directed preparative HPLC is the industry standard for this purpose.[12][17]

Parameter Value Rationale
Column C18 reverse-phase, e.g., 19 x 100 mm, 5 µmProvides good retention and separation for a wide range of small organic molecules.
Mobile Phase A Water + 0.1% TFAAcidic modifier to ensure good peak shape for basic compounds.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic solvent for eluting compounds from the column.
Gradient 5-95% B over 10 minutesA typical gradient that can be optimized based on the polarity of the synthesized library.
Flow Rate 25-35 mL/minA standard flow rate for preparative HPLC.
Detection UV (214 nm, 254 nm) and Mass Spectrometry (ESI+)UV provides a general chromatogram, while MS allows for specific collection of the target compound.
Collection Trigger Target mass of the expected amide productEnsures that only the desired product is collected, maximizing the purity of the final sample.
Quality Control (QC)

Rigorous quality control is paramount to ensure the integrity of the data generated in biological screens.[18][19][20][21] Each purified compound should be analyzed for identity and purity.

QC_Workflow A Purified Compound Fraction B LC-MS Analysis A->B E NMR Analysis (For representative samples or troubleshooting) A->E C Purity Assessment (>95% by UV @ 214nm) B->C D Identity Confirmation (Expected [M+H]⁺ observed) B->D G Compound Plated for Screening C->G Pass D->G Pass F Structural Verification E->F

Sources

Application Notes and Protocols for Amide Coupling with 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a key building block in contemporary medicinal chemistry. Its unique structural features—the trifluoromethyl group and the oxetane ring—impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and favorable membrane permeability. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly modulate the acidity of the carboxylic acid and the overall electronic properties of the molecule. The oxetane ring, a four-membered cyclic ether, serves as a valuable isostere for other functional groups, often leading to improved pharmacokinetic profiles.

The formation of an amide bond is one of the most prevalent transformations in the synthesis of pharmaceuticals. However, the electronic nature of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, characterized by the electron-withdrawing trifluoromethyl group, can render the carboxylate less nucleophilic, presenting challenges for standard amide coupling protocols. This application note provides detailed, field-proven protocols for the efficient amide coupling of this important carboxylic acid with a variety of amines, addressing potential challenges and offering insights into reaction optimization.

Understanding the Substrate: Electronic and Steric Considerations

The trifluoromethyl group at the 3-position significantly decreases the electron density of the aromatic ring and, by extension, the carboxylate group. This electronic withdrawal makes the carboxylic acid more acidic but can slow down the rate of reaction with coupling reagents and subsequent aminolysis. Furthermore, while not exceptionally bulky, the substitution pattern on the benzoic acid warrants consideration when selecting coupling partners, particularly with sterically hindered amines.

Recommended Amide Coupling Protocols

Herein, we present three robust and versatile protocols for the amide coupling of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. The choice of method will depend on the nature of the amine coupling partner (primary, secondary, electron-rich, electron-deficient, or sterically hindered), scale of the reaction, and desired purity profile of the final product.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for coupling electron-deficient carboxylic acids and for minimizing racemization in chiral substrates.[1][2] It rapidly forms a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[1] This method is often the first choice for challenging couplings due to its high reactivity and generally clean reaction profiles.[3]

Experimental Workflow:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid Mixing Combine Acid, Amine, HATU, and Solvent Acid->Mixing Amine Amine (1.0 eq) Amine->Mixing HATU HATU (1.1 eq) HATU->Mixing Base DIPEA (2.0-3.0 eq) Solvent Anhydrous DMF or DCM Solvent->Mixing AddBase Add DIPEA dropwise at 0 °C Mixing->AddBase Stir Stir at RT for 2-16 h AddBase->Stir Quench Quench with water Stir->Quench Extract Extract with EtOAc or DCM Quench->Extract Wash Wash with aq. LiCl, sat. NaHCO3, and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Coupling ReagentBaseSolventTemperatureTypical TimeTypical YieldNotes
HATUDIPEADMF/DCM0 °C to RT2-16 h80-95%Excellent for a wide range of amines, including less nucleophilic ones.
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic, cost-effective, and widely used method for amide bond formation.[4][5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[7] The byproducts of this reaction are generally water-soluble, facilitating purification.[8]

Reaction Mechanism:

EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC-Urea (Byproduct) O_Acylisourea:e->EDC_Urea:w HOBt HOBt Amide R-CONH-R' HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amide->HOBt regenerated

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Dissolve 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add EDC·HCl (1.2 equivalents) to the solution. If the amine is provided as a salt (e.g., hydrochloride), add a tertiary base such as triethylamine (TEA) or DIPEA (1.0-1.1 equivalents per equivalent of salt).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Coupling ReagentAdditiveBase (if needed)SolventTemperatureTypical TimeTypical YieldNotes
EDC·HClHOBtDIPEA/TEADCM/DMFRT4-24 h70-90%Cost-effective; byproducts are water-soluble.
Protocol 3: T3P®-Mediated Amide Coupling

Rationale: Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that acts as a dehydrating agent.[9] It is known for its mild reaction conditions, low epimerization rates for chiral substrates, and the formation of water-soluble byproducts, which simplifies purification.[10][11] T3P® is particularly effective for large-scale synthesis due to its safety profile and ease of handling (often supplied as a solution in an organic solvent).[9][10]

Detailed Step-by-Step Protocol:

  • To a solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an appropriate solvent such as ethyl acetate, THF, or DCM (0.2-1.0 M), add a suitable base like pyridine or triethylamine (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (typically a 50% solution in ethyl acetate or DMF, 1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Coupling ReagentBaseSolventTemperatureTypical TimeTypical YieldNotes
T3P®Pyridine/TEAEtOAc/THF0 °C to RT1-6 h85-98%Excellent for scalability; water-soluble byproducts.[9][10]

Troubleshooting and Special Considerations

  • Low Yields with Hindered Amines: For sterically demanding amines, higher reaction temperatures (40-60 °C) or longer reaction times may be necessary.[12][13] In some challenging cases, converting the carboxylic acid to the more reactive acyl fluoride may be beneficial.[12][14]

  • Poorly Nucleophilic Amines: For electron-deficient anilines, stronger activating agents like HATU are generally preferred. Using a more polar solvent like DMF can also enhance the reaction rate.

  • Side Reactions: Ensure that anhydrous solvents and reagents are used to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Purification Challenges: The byproducts from HATU and T3P® are generally easy to remove with aqueous workups.[3][9] If purification remains difficult, consider a different coupling method or an alternative workup procedure.

Conclusion

The successful amide coupling of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is readily achievable with the appropriate choice of reagents and reaction conditions. The protocols outlined in this application note, utilizing HATU, EDC/HOBt, and T3P®, provide researchers with a range of reliable options to synthesize a diverse array of amides from this valuable building block. Careful consideration of the amine's properties and adherence to the detailed methodologies will ensure high yields and purity of the desired products, facilitating the advancement of drug discovery programs.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • Vale, J. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5351-5354. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022, December 25). YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Zhang, W., & Wang, J. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(8), 1546–1560. [Link]

  • Wagh, S. J., & R. D. Wakharkar. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 69-87. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2825-2833. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 135-141. [Link]

  • Schäfer, G., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. Chimia, 73(5), 363-368. [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Esterification of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Esterification of a Complex Pharmaceutical Intermediate

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a key structural motif in modern medicinal chemistry, combining several features desirable for drug candidates. The oxetane ring can enhance solubility and metabolic stability while providing a three-dimensional scaffold. The trifluoromethyl group is a common bioisostere that can improve metabolic stability, binding affinity, and lipophilicity. The benzoic acid moiety provides a convenient handle for further derivatization, often through esterification, to modulate pharmacokinetics as prodrugs or to serve as a key linkage point in more complex molecules.

However, the esterification of this particular molecule presents a significant chemical challenge. The primary obstacle is the inherent acid sensitivity of the oxetane ring, a strained four-membered ether susceptible to ring-opening under harsh acidic conditions.[1] This sensitivity largely precludes the use of classical, strongly acidic methods like the Fischer-Speier esterification. Furthermore, the electron-withdrawing nature of the trifluoromethyl group, while increasing the acidity of the carboxylic acid, can also influence the reactivity of the aromatic ring and the stability of reaction intermediates.

This guide provides a detailed analysis of suitable esterification methods for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, focusing on mild, reliable protocols that preserve the integrity of the oxetane moiety. We will delve into the mechanistic basis for method selection, provide step-by-step experimental protocols, and offer field-proven insights for optimization and troubleshooting.

Method Selection: A Rationale Driven by Substrate Stability

The choice of esterification method is dictated by the need to avoid strong Brønsted or Lewis acids that can catalyze the ring-opening of the oxetane. Therefore, methods that proceed under neutral or mildly basic conditions are strongly preferred. Below is a comparative overview of recommended and non-recommended approaches.

Recommended Methodologies:
  • Steglich Esterification (Carbodiimide-Mediated Coupling): This is arguably the most versatile and widely applicable method for sensitive substrates. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ. The reaction is catalyzed by a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP), and proceeds under mild, neutral conditions at or below room temperature.[2] This method is highly compatible with the acid-labile oxetane ring.[1]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of a carboxylic acid with an alcohol under neutral conditions. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's chiral center, which is an important consideration when using chiral alcohols.[3] Given the neutral and mild conditions, this method is also well-suited for the target molecule.

  • Acyl Chloride Formation with Mild Reagents: This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired alcohol. While traditional reagents like thionyl chloride can be too harsh, milder reagents such as oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be effective. This conversion is typically performed at low temperatures and is followed by reaction with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Methodology to Avoid:
  • Fischer-Speier Esterification: This classical method, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄, HCl), is not recommended .[4] The high temperatures and strongly acidic conditions are highly likely to cause the degradation of the oxetane ring.[1]

Comparative Overview of Recommended Protocols

The following table summarizes the key parameters for the recommended esterification methods. The provided yield ranges are typical for complex benzoic acids and may require optimization for this specific substrate.

Method Key Reagents Typical Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Advantages Key Disadvantages
Steglich Esterification Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalytic)DCM, THF, DMF0 to 252-1275-95Very mild conditions, broad substrate scope, high yields.[2]Urea byproduct can complicate purification (filtration is usually effective for DCU).
Mitsunobu Reaction Carboxylic Acid, Alcohol, PPh₃, DEAD or DIADTHF, Dioxane, Toluene0 to 251-670-90Mild, neutral conditions, proceeds with inversion of configuration at the alcohol.[3]Stoichiometric amounts of phosphine oxide and hydrazine byproducts require chromatographic purification.
Acyl Chloride Formation 1. (COCl)₂, cat. DMF2. Alcohol, Pyridine or Et₃NDCM, Toluene0 to 252-870-90Activation is highly effective; can be suitable for hindered alcohols.Two-step process; oxalyl chloride is toxic and moisture-sensitive.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is often the first choice due to its mildness and the water-solubility of the urea byproduct derived from EDC, which simplifies purification compared to DCC.

Workflow Diagram:

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Alcohol, & DMAP in DCM B Cool to 0 °C A->B C Add EDC solution dropwise B->C D Warm to RT, Stir 2-12h C->D E Dilute with DCM D->E F Wash with aq. HCl, aq. NaHCO₃, Brine E->F G Dry over Na₂SO₄ F->G H Concentrate G->H I Purify by Chromatography H->I Mitsunobu_Mechanism PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]₂ (Betaine) PPh3->Betaine + DEAD DEAD DEAD ROH R'OH (Alcohol) RCOOH RCOOH (Acid) Carboxylate RCOO⁻ RCOOH->Carboxylate - H⁺ Alkoxyphosphonium [Ph₃P⁺-OR'] Betaine->Alkoxyphosphonium + R'OH Ester RCOOR' (Ester) Alkoxyphosphonium->Ester + RCOO⁻ (SN2) Final_Phosphorane Ph₃P=O Final_Hydrazine EtO₂CNHNHCO₂Et

Sources

Application Notes and Protocols: The Strategic Use of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Discovery

The landscape of oncology and immunology has been reshaped by the advent of small molecule kinase inhibitors.[1][2] These targeted therapies have offered unprecedented efficacy by homing in on the dysregulated signaling pathways that drive numerous diseases. However, the pursuit of next-generation kinase inhibitors is fraught with challenges, including the need for enhanced selectivity, improved pharmacokinetic profiles, and the circumvention of resistance mechanisms. To meet these challenges, medicinal chemists are increasingly turning to sophisticated, rationally designed building blocks that imbue final drug candidates with desirable properties from the outset.

One such building block that has garnered significant attention is 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid . This molecule is a prime example of a scaffold engineered for purpose, combining two key functional groups—the trifluoromethyl group and the oxetane moiety—that address critical aspects of drug design.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism.[3][4][5] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[5][6][7]

The oxetane ring , a four-membered cyclic ether, serves as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[8][9][10] Its incorporation can lead to significant improvements in aqueous solubility, a crucial factor for oral bioavailability.[9] Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction within a kinase's binding pocket.[11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in the synthesis of advanced kinase inhibitors, with a specific focus on the synthesis of a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor.

Physicochemical Properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this building block are summarized below.

PropertyValueSource
CAS Number 1349716-44-4[13]
Molecular Formula C11H9F3O4[13]
IUPAC Name 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[13]
Appearance Typically an off-white to white solidN/A

Application in the Synthesis of a TYK2 Kinase Inhibitor

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[7] The development of selective TYK2 inhibitors is a promising therapeutic strategy for these conditions. The unique structural features of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid make it an ideal precursor for the synthesis of potent and selective TYK2 inhibitors, such as those described in patent literature (e.g., WO2019023468A1).[3]

Below is a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of a TYK2 inhibitor, starting from 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of a Key Amide Intermediate

This protocol outlines the amide coupling of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid with a representative amine, a common step in the synthesis of many kinase inhibitors.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (2.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride activates it for subsequent nucleophilic attack by the amine. Oxalyl chloride is a common and effective reagent for this transformation, and the reaction is catalyzed by DMF. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Amide Bond Formation

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Causality Behind Experimental Choices: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction, driving the reaction to completion and preventing the protonation of the amine starting material.

Step 3: Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.

Self-Validating System: The sequential washing steps are designed to remove unreacted starting materials and byproducts. The acidic wash removes excess amine and base, the basic wash removes any remaining unreacted carboxylic acid, and the brine wash removes residual water. The final purification by column chromatography ensures the isolation of a high-purity product.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Amide Intermediate A 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, DMF (cat.), DCM D Final Amide Product (TYK2 Inhibitor Precursor) B->D DCM, Base (e.g., DIPEA) C Amine (e.g., aminopyrazole) C->D

Caption: Synthetic workflow for the amide coupling reaction.

The Role of the Synthesized Intermediate in Targeting the TYK2 Signaling Pathway

The amide product synthesized in the protocol serves as a key precursor for a TYK2 inhibitor. TYK2 is integral to the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Upon cytokine binding to their receptors, TYK2 and other JAK family members are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses.

TYK2 Signaling Pathway

G cluster_pathway TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Inhibitor TYK2 Inhibitor (Derived from our scaffold) Inhibitor->TYK2 Inhibits

Caption: Simplified TYK2 signaling pathway and point of inhibition.

Expected Performance and Biological Activity

While specific biological data for the direct product of the provided protocol is proprietary and found within patent literature, we can infer the expected performance based on structurally related TYK2 inhibitors. The strategic incorporation of the 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl moiety is designed to optimize both potency and pharmacokinetic properties.

Compound TypeTarget KinaseTypical IC50 Range (nM)Key Advantages Conferred by the Scaffold
Pyrazolopyrimidine-based inhibitorsTYK25 - 20 nMHigh selectivity over other JAK family members (JAK1, JAK2, JAK3), good oral bioavailability.[7]
Triazolopyrimidinone-based inhibitorsTYK26 - 10 nMPotent inhibition of the TYK2 enzyme and high selectivity index against other JAKs.[7]

The oxetane group is anticipated to enhance solubility and provide a key hydrogen bond accepting interaction in the kinase hinge region, while the trifluoromethyl group contributes to metabolic stability and favorable binding interactions.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a highly valuable and strategically designed building block for the synthesis of advanced kinase inhibitors. Its constituent moieties work in concert to address key challenges in drug discovery, namely potency, selectivity, and pharmacokinetic properties. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to leverage this powerful tool in the development of the next generation of targeted therapies for a multitude of diseases.

References

  • WO2019023468A1 - Tyk2 inhibitors and uses thereof - Google P
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Scilit. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

  • Trifluoromethyl group - Wikipedia. [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. [Link]

  • Chemical Space Exploration of Oxetanes - PMC - NIH. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed. [Link]

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Application Notes and Protocols for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold in Herbicide Discovery

In the continuous pursuit of effective and selective weed management solutions, novel chemical scaffolds are paramount. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is an emerging molecule of interest within agrochemical research. Its structural features, notably the trifluoromethylbenzoic acid moiety, suggest its potential as a potent herbicidal agent. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of agrochemicals, which can lead to improved uptake by target weeds and greater persistence for sustained control.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized use of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid as a bleaching herbicide, likely acting through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Hypothesized Mechanism of Action: Inhibition of HPPD

Based on structure-activity relationships of similar trifluoromethyl-substituted aromatic compounds, we postulate that 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid functions as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3][4] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate to homogentisate.[5][6] Homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[7]

Plastoquinone is an indispensable cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids play a vital role in protecting chlorophyll from photo-oxidative damage.[4] By inhibiting HPPD, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis. The absence of carotenoids leaves chlorophyll vulnerable to rapid degradation by sunlight, resulting in the characteristic "bleaching" symptoms observed in susceptible plants, ultimately leading to necrosis and death.[4][7]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Compound 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid Compound->HPPD Inhibits Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Necrosis Chlorophyll->Bleaching Degradation leads to

Caption: Hypothesized mechanism of action of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid via HPPD inhibition.

Experimental Protocols

The following protocols are designed to evaluate the herbicidal efficacy and mechanism of action of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on HPPD enzyme activity.

Rationale: This assay provides a quantitative measure of the compound's potency (IC50) against its putative molecular target, confirming the mechanism of action.

Materials:

  • Recombinant plant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • 4-Hydroxyphenylpyruvate (HPPD substrate)

  • Ascorbate and Fe(II) (cofactors)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound to be tested.

  • In a 96-well plate, add the assay buffer, recombinant HPPD enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the formation of homogentisate.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acidA. thaliana HPPD50
Mesotrione (Positive Control)A. thaliana HPPD10
Protocol 2: Whole Plant Efficacy Evaluation (Greenhouse Assay)

Objective: To assess the herbicidal activity of the compound on various weed species under controlled environmental conditions.

Rationale: This assay evaluates the compound's performance at the whole organism level, considering factors like uptake, translocation, and metabolism.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail))

  • Potting mix and pots

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid formulated for spraying

  • Commercial standard herbicide (e.g., mesotrione)

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Spray chamber

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare a spray solution of the test compound at various application rates (e.g., 10, 50, 100, 200 g a.i./ha). Include a negative control (formulation blank) and a positive control (commercial standard).

  • Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Return the plants to the greenhouse and maintain optimal growing conditions.

  • Visually assess the herbicidal effects (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Calculate the percent inhibition of growth compared to the negative control.

  • Determine the effective dose for 50% growth inhibition (ED50) for each weed species.

Data Presentation:

Weed SpeciesApplication Rate (g a.i./ha) [Hypothetical]Visual Injury (%) at 14 DAT [Hypothetical]Growth Inhibition (% of control) [Hypothetical]
Amaranthus retroflexus508590
Abutilon theophrasti509095
Setaria faberi1007075

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation EnzymeAssay HPPD Enzyme Inhibition Assay IC50 Determine IC50 EnzymeAssay->IC50 DataAnalysis Data Analysis & SAR Studies IC50->DataAnalysis GreenhouseAssay Whole Plant Greenhouse Assay ED50 Determine ED50 GreenhouseAssay->ED50 ED50->DataAnalysis CompoundPrep Compound Synthesis & Formulation CompoundPrep->EnzymeAssay CompoundPrep->GreenhouseAssay

Caption: Overall experimental workflow for evaluating the herbicidal properties of the compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The in vitro assay directly tests the hypothesized mechanism of action. A potent IC50 value from this assay would strongly support the hypothesis that the compound is an HPPD inhibitor. The whole plant assay then validates the in vitro findings in a biological system, demonstrating that the compound can be taken up by the plant, translocated to the target site, and elicit the expected herbicidal effect. The inclusion of positive and negative controls in all experiments is crucial for data integrity and interpretation. Consistent and dose-dependent responses in these assays will provide a high degree of confidence in the results.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid represents a promising scaffold for the development of new HPPD-inhibiting herbicides. The provided application notes and protocols offer a robust framework for researchers to investigate its herbicidal potential. By systematically evaluating its in vitro and in vivo activity, the scientific community can further elucidate its mechanism of action and pave the way for its potential application in sustainable agriculture.

References

  • Lee, D. L., Knudsen, C. G., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides†. Pesticide Science, 54(4), 377-384. [Link]

  • Governa, P., Bernardini, G., Braconi, D., Manetti, F., Santucci, A., & Petricci, E. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6936–6953. [Link]

  • Ahrens, W. H., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 627-639. [Link]

  • Zou, H., et al. (2020). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 8, 599. [Link]

  • Mitchell, G., et al. (2001). The 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides. Pest Management Science, 57(7), 627-634. [Link]

  • Wikipedia. (2023). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boosting Agrochemical Efficacy: The Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Herbicide Development. [Link]

Sources

Application Notes and Protocols for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in Modern FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3] The fragment 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid represents a convergence of several strategic elements in contemporary medicinal chemistry, making it a fragment of significant interest for screening campaigns against a variety of biological targets.

This guide provides an in-depth analysis of this fragment, outlining its rationale for inclusion in a screening library and detailing protocols for its application in a typical FBDD workflow. We will explore the unique contributions of its constituent moieties—the oxetane ring, the trifluoromethyl group, and the benzoic acid—and provide practical, field-tested methodologies for its screening and elaboration.

The Molecular Rationale: Deconstructing the Fragment

The power of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid lies in the synergistic interplay of its three key components. The selection of this fragment is not arbitrary; it is a calculated choice designed to maximize the potential for meaningful biological interactions while providing clear vectors for subsequent chemical optimization.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring, a four-membered cyclic ether, has gained considerable traction in drug discovery as a versatile structural motif.[4][5] Its inclusion offers several distinct advantages:

  • Improved Physicochemical Properties: Oxetanes are often employed as bioisosteres for less desirable groups like gem-dimethyl or carbonyl functionalities.[6] The introduction of the oxetane's oxygen atom enhances polarity and can lead to significant improvements in aqueous solubility, a critical parameter for fragment screening which often requires high compound concentrations.[7][8]

  • Metabolic Stability: The strained ring system of oxetane can confer metabolic stability by blocking sites of oxidative metabolism.[9]

  • Three-Dimensionality and Exit Vectors: The non-planar, sp³-rich nature of the oxetane ring provides well-defined three-dimensional exit vectors. This is a crucial feature for fragment evolution, as it allows for the controlled, directional growth of the fragment into adjacent binding pockets.[10]

The Trifluoromethyl Group: A Tool for Potency and Stability

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its profound impact on a molecule's biological profile.[11][12] Its presence on the aromatic ring offers:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation.[13] This can significantly improve the pharmacokinetic profile of a lead compound.

  • Modulation of Lipophilicity and Binding Affinity: The CF₃ group is highly lipophilic and electron-withdrawing. It can enhance binding affinity through favorable interactions with the protein target and can be used to fine-tune the overall lipophilicity of the molecule.[13][14]

  • 19F NMR Handle: The fluorine atoms provide a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) based screening methods, allowing for sensitive and direct detection of fragment binding.[15][16]

The Benzoic Acid: A Versatile Anchor

The carboxylic acid functional group serves as a versatile anchor for protein binding. It can participate in a range of non-covalent interactions, including hydrogen bonds and salt bridges with basic residues like lysine and arginine in the target's active site. Its defined geometry and potential for multiple interaction points make it an excellent starting point for fragment elaboration.

Physicochemical Properties of the Fragment

A clear understanding of the fragment's properties is essential for designing effective screening experiments.

PropertyValueSource
IUPAC Name 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid[17]
CAS Number 1349716-44-4[17]
Molecular Formula C₁₁H₉F₃O₄[17]
Molecular Weight 278.18 g/mol [17]
Canonical SMILES O=C(O)C1=CC=C(OC2COC2)C(C(F)(F)F)=C1[17]

FBDD Workflow for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

The following diagram illustrates a typical workflow for an FBDD campaign utilizing this fragment.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_evolution Phase 4: Hit-to-Lead Fragment Fragment Stock (DMSO, 100 mM) SPR SPR Screening (High-Throughput) Fragment->SPR NMR NMR Screening (19F or Ligand-Observed) Fragment->NMR XRay X-ray Crystallography (Crystal Soaking) Fragment->XRay Target Target Protein (High Purity & Conc.) Target->SPR Target->NMR Target->XRay Ortho Orthogonal Biophysical Assay (e.g., ITC, MST) SPR->Ortho NMR->Ortho Structure Co-crystal Structure (Binding Mode) XRay->Structure DoseResponse Dose-Response Curve (Determine KD) Ortho->DoseResponse DoseResponse->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Growing Fragment Growing SAR->Growing Linking Fragment Linking SAR->Linking Lead Lead Compound Growing->Lead Linking->Lead

Caption: FBDD workflow for screening and developing the title fragment.

Detailed Experimental Protocols

The following protocols are designed to be adaptable to specific target proteins and available instrumentation.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[7][18]

Objective: To identify if 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid binds to the target protein and to obtain an initial estimate of its affinity.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (≥98% purity)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (spectroscopic grade)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a final immobilization level that will theoretically yield a maximum response (Rmax) appropriate for detecting a small fragment.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to allow for reference subtraction.[19]

  • Fragment Screening:

    • Prepare a stock solution of the fragment in 100% DMSO (e.g., 100 mM).

    • Prepare a dilution series of the fragment in running buffer. A typical screening concentration for fragments is in the range of 100 µM to 1 mM.[20] Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[21]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A typical injection time is 60-120 seconds, followed by a dissociation phase of similar duration.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Analyze the resulting sensorgrams. A concentration-dependent increase in the binding response is indicative of a specific interaction.

    • For an initial estimate of the dissociation constant (KD), plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model.

SPR_Protocol start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare_frag Prepare Fragment Dilutions (e.g., 100 µM - 1 mM) immobilize->prepare_frag inject Inject Fragment over Target and Reference Cells prepare_frag->inject collect_data Collect Real-Time Binding Data (Sensorgram) inject->collect_data analyze Analyze Data: Reference Subtraction, Steady-State Analysis collect_data->analyze hit Binding Hit? analyze->hit end End hit->end Yes hit->end No

Caption: Step-by-step workflow for SPR screening.

Protocol 2: Hit Validation by X-ray Crystallography

X-ray crystallography provides the definitive proof of binding and reveals the precise binding mode of the fragment, which is invaluable for structure-guided drug design.[9][22]

Objective: To determine the three-dimensional structure of the target protein in complex with 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Materials:

  • Crystals of the target protein.

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source is highly recommended).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a buffer compatible with the protein crystals. The DMSO concentration should be kept as low as possible to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the frozen crystal on the X-ray beamline.

    • Collect a complete diffraction dataset.

    • Process the diffraction data (indexing, integration, and scaling).

    • Determine the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the fragment confirms binding.

    • Refine the protein-fragment complex structure to high resolution.

Protocol 3: Fragment Screening by ¹⁹F NMR Spectroscopy

The trifluoromethyl group on the fragment makes it an excellent candidate for ¹⁹F NMR-based screening, a sensitive technique that can detect weak binding events with a very low false-positive rate.[15][16]

Objective: To detect the binding of the fragment to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • NMR spectrometer equipped with a fluorine probe.

  • Target protein.

  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

  • NMR buffer (e.g., phosphate or Tris buffer in D₂O).

Methodology:

  • Sample Preparation:

    • Prepare a sample of the fragment (e.g., 100 µM) in the NMR buffer.

    • Prepare a second sample containing the fragment at the same concentration plus the target protein (e.g., 10 µM).

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the fragment-only sample. This will show a single sharp resonance for the CF₃ group.

    • Acquire a 1D ¹⁹F NMR spectrum of the fragment-protein sample under identical conditions.

  • Data Analysis:

    • Compare the two spectra. Binding of the fragment to the protein will typically result in one or more of the following changes to the ¹⁹F signal:

      • Chemical Shift Perturbation: A change in the chemical shift of the resonance.

      • Line Broadening: An increase in the width of the resonance peak due to the slower tumbling of the fragment when bound to the much larger protein.

      • Decrease in Signal Intensity: A reduction in the peak height.

    • Any of these changes are indicative of binding. The magnitude of the change can be used to estimate the binding affinity (KD) by performing a titration experiment with increasing protein concentrations.[5]

Hit Elaboration and Structure-Activity Relationship (SAR)

Once 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is confirmed as a hit, the next phase is to improve its binding affinity and selectivity. The co-crystal structure is the most valuable tool in this process.

  • Fragment Growing: If the structure reveals that the fragment occupies only a portion of the binding site, synthetic chemistry can be used to "grow" the fragment into the unoccupied space. For example, if a hydrophobic pocket is adjacent to the trifluoromethyl-substituted ring, extending the molecule in that direction with lipophilic groups could increase potency. The oxetane ring provides a non-planar exit vector, allowing for exploration of the three-dimensional space around the binding site.[10]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.

  • SAR by Analogs: A series of analogs can be synthesized to probe the structure-activity relationship. For example, moving the position of the oxetane or trifluoromethyl groups, or replacing the benzoic acid with other acidic bioisosteres (e.g., tetrazole), can provide valuable information about the key interactions driving binding. Structure-activity relationship studies on other oxetane-containing compounds have shown that even subtle changes, such as stereochemistry, can have a significant impact on potency.

Conclusion

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a well-designed fragment that leverages the beneficial properties of both the oxetane and trifluoromethyl motifs. Its inherent characteristics make it a promising starting point for FBDD campaigns. The protocols outlined in this guide provide a robust framework for screening this fragment and validating any resulting hits. By combining sensitive biophysical techniques with structure-guided medicinal chemistry, this fragment can serve as a valuable tool in the quest for novel therapeutics.

References

Sources

Application Note: A Robust Protocol for Solid-Phase Synthesis Utilizing 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of a Privileged Motif

In contemporary medicinal chemistry, the integration of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced properties. The 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid moiety is of significant interest due to the combined benefits of its constituent parts. The oxetane ring can improve aqueous solubility, reduce metabolic liability, and modulate conformation.[1] The trifluoromethyl group is a well-established bioisostere for a methyl group that can enhance metabolic stability, binding affinity, and cell permeability.[2][3] The benzoic acid functional group provides a convenient handle for covalent attachment, most commonly through amide bond formation, a reaction central to the synthesis of a vast number of pharmaceuticals.[4][5]

Solid-phase synthesis offers a powerful and efficient platform for the construction of compound libraries, simplifying purification by immobilizing the growing molecule on an insoluble resin support.[6][7] This application note provides a detailed, field-proven protocol for the incorporation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid into a target molecule via amide bond formation on a solid support. We will delve into the causality behind reagent choices, provide a step-by-step workflow, and address potential challenges to ensure experimental success.

Core Principles & Mechanistic Considerations

The fundamental process of solid-phase amide synthesis involves a repeating cycle of deprotection and coupling steps.[6][8] The overall workflow is depicted below.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-Terminal Deprotection (e.g., Fmoc removal) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Carboxylic Acid Activation & Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Repeat Repeat Steps 2-6 for desired sequence Capping->Repeat Repeat->Deprotection Next Cycle Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification 8. Product Purification Cleavage->Purification

Caption: General workflow for solid-phase synthesis.

The key step, amide bond formation, requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the resin-bound amine.[9] This is typically achieved using a coupling reagent.

Coupling_Mechanism cluster_1 Coupling Step Acid R-COOH (Benzoic Acid Derivative) ActiveEster Activated Intermediate (e.g., OAt-ester) Acid->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HATU) ResinAmine Resin-NH2 (Resin-bound Amine) AmideBond Resin-NH-CO-R (Stable Amide Bond) ResinAmine->AmideBond + Activated Intermediate

Caption: Mechanism of amide bond formation.

For this protocol, we recommend using HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent. HATU is highly efficient, exhibits rapid kinetics, and minimizes the risk of racemization.[10] It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-activated ester intermediate, which then readily couples with the primary or secondary amine on the solid support.[11]

Materials and Reagents

Reagent/MaterialFunctionRecommended Grade
Rink Amide Resin (e.g., 100-200 mesh, 0.5-0.8 mmol/g)Solid support for synthesis, yields a C-terminal amide upon cleavage.[7]Synthesis Grade
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acidThe building block to be incorporated.>98% Purity
HATUCoupling reagent for activating the carboxylic acid.[10]Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for activation and neutralization steps.[11]Synthesis Grade
PiperidineBase for removing the Fmoc protecting group from the resin.[8]Synthesis Grade
Acetic AnhydrideCapping agent to terminate unreacted amine chains.ACS Grade
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.Peptide Synthesis Grade
Dichloromethane (DCM)Solvent for resin swelling and washing.ACS Grade
Trifluoroacetic Acid (TFA)Strong acid for cleaving the final product from the resin.[12]Reagent Grade
Triisopropylsilane (TIPS)Scavenger to quench reactive cations generated during cleavage.[12][13]Reagent Grade
Water (H₂O)Scavenger for tert-butyl cations.[12]Deionized
Diethyl Ether (Cold)Used for precipitating the cleaved product.ACS Grade

Experimental Protocol: Step-by-Step Guide

This protocol assumes the use of a standard manual solid-phase synthesis vessel and starting with an Fmoc-protected amine on Rink Amide resin.

Part 1: Resin Preparation and Deprotection
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.07 mmol) in a reaction vessel.

    • Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with occasional agitation.

    • Drain the DCM and wash the resin 3 times with DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[8]

    • Agitate the suspension for 5 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Part 2: Coupling of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid
  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (3 equivalents relative to resin loading, e.g., ~0.21 mmol) and HATU (2.9 equivalents, e.g., ~0.20 mmol) in DMF.

    • Add DIPEA (6 equivalents, e.g., ~0.42 mmol) to the solution.

    • Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling to the Resin:

    • Add the pre-activated solution to the deprotected resin from Step 2.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test (ninhydrin test).[14]

    • A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all primary amines and a complete reaction.[15] If the test is positive (blue beads), the coupling step should be repeated with a freshly prepared activation mixture.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).

Part 3: Capping (Optional but Recommended)
  • Capping Unreacted Amines:

    • To prevent the formation of deletion sequences, it is good practice to cap any unreacted amines.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Part 4: Cleavage and Product Isolation
  • Final Washing and Drying:

    • Wash the resin with DCM (3 times) and then diethyl ether (2 times).

    • Dry the resin under a vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A standard and effective mixture is "Reagent B": TFA/Water/TIPS (95:2.5:2.5 v/v/v).[13][16] The TIPS acts as a scavenger for reactive carbocations that can be generated during cleavage.[12]

    • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of starting resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate in a centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA, combining the filtrates.

    • Add cold diethyl ether (8-10 times the volume of the filtrate) to the collected filtrate to precipitate the crude product.

    • Cool the suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the suspension, decant the ether, and wash the pellet with cold diethyl ether two more times.

    • Dry the crude product under a vacuum.

  • Purification:

    • The crude product should be analyzed by LC-MS and purified, typically by reverse-phase HPLC (RP-HPLC), to obtain the final product of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test Incomplete coupling.Double-couple: Repeat the coupling step with fresh reagents. Ensure reagents are anhydrous. Increase coupling time or temperature slightly (e.g., to 40°C). Consider a more potent coupling reagent like COMU if HATU fails.
Low Product Yield Poor resin swelling, incomplete deprotection, or inefficient cleavage.Ensure adequate swelling time. Confirm complete deprotection with a test. Extend cleavage time to 4 hours.
Impure Product Incomplete capping leading to deletion sequences. Side reactions during cleavage.Always perform the capping step. Ensure the cleavage cocktail contains appropriate scavengers like TIPS. Optimize HPLC purification gradient.

Conclusion

This protocol provides a comprehensive and robust method for the solid-phase synthesis of amides using 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. By understanding the rationale behind the choice of reagents and the critical steps of the process, researchers can confidently incorporate this valuable building block into their synthetic targets. The combination of efficient HATU-mediated coupling and a standard TFA/TIPS cleavage cocktail ensures high yields and purity, paving the way for the rapid development of novel chemical entities for drug discovery and development.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2000). ResearchGate. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Chemical Properties of 4-Fluoro-3-trifluoromethylbenzoic acid, octyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? (2017). ResearchGate. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. Retrieved from [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). Retrieved from [Link]

  • 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. Retrieved from [Link]

  • Analytical techniques for small molecule solid phase synthesis. (2000). PubMed. Retrieved from [Link]

  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a variation of the classic Williamson ether synthesis adapted for an aromatic substrate.[1][2] The core of the reaction involves the displacement of an activated leaving group (typically fluoride) on the aromatic ring by the alkoxide of oxetan-3-ol.

The key starting materials are:

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid: The electrophilic aromatic substrate. The fluorine atom at the C4 position is activated for nucleophilic attack by the strong electron-withdrawing effects of both the adjacent trifluoromethyl (-CF3) group and the carboxylic acid (-COOH) group.

  • Oxetan-3-ol: The nucleophile precursor. It is deprotonated by a strong base to form the corresponding oxetanolate anion.

  • Base: A non-nucleophilic strong base is required to deprotonate oxetan-3-ol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice.[3]

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is necessary to dissolve the reactants and facilitate the SNAr mechanism.[4][5]

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Nucleophilic Attack: The oxetan-3-olate anion attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final ether product.

reaction_mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 4-Fluoro-3-(trifluoromethyl)benzoic acid INT Resonance-Stabilized Anion R1->INT + Oxetan-3-olate R2 Oxetan-3-olate P1 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid INT->P1 - F⁻ P2 Fluoride Ion (F⁻)

Caption: Figure 1: S-N-Ar Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? The most common and reliable method is the Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-3-(trifluoromethyl)benzoic acid and oxetan-3-ol in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.

Q2: Why is 4-FLUORO-3-(trifluoromethyl)benzoic acid used instead of the chloro or bromo analog? For SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is heavily influenced by the electron-withdrawing ability of the halogen. Fluorine is the most electronegative halogen, making the carbon it's attached to more electrophilic and thus more susceptible to attack.

Q3: What is the role of the base, and can I use other bases like NaOH or K2CO3? The base's primary role is to deprotonate the hydroxyl group of oxetan-3-ol to form the much more nucleophilic alkoxide. Sodium hydride (NaH) is ideal because it is a very strong, non-nucleophilic base, and the byproduct of the deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere.[3] Weaker bases like K2CO3 may not be strong enough for complete deprotonation, leading to low yields. Hydroxide bases (NaOH, KOH) are generally avoided as they can introduce water, which can compete as a nucleophile, and may also promote undesirable side reactions.

Q4: What are the best solvents for this reaction? Polar aprotic solvents are essential.[4][5] DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), and NMP (N-Methyl-2-pyrrolidone) are excellent choices. They can dissolve the ionic intermediates (the alkoxide and the Meisenheimer complex), have high boiling points allowing for a wide range of reaction temperatures, and do not have acidic protons that would interfere with the base.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Incomplete Deprotonation The oxetan-3-ol may not be fully converted to its active nucleophilic form. Solution: Ensure you are using a sufficiently strong and non-nucleophilic base like sodium hydride (NaH). Use a slight excess (1.1-1.2 equivalents) relative to the oxetan-3-ol. Ensure the NaH is fresh and has been handled under anhydrous conditions.
Poor Reagent Quality Moisture in the solvent or reagents can quench the base and the alkoxide. Solution: Use anhydrous grade solvents. Dry the 4-fluoro-3-(trifluoromethyl)benzoic acid and oxetan-3-ol in a vacuum oven before use if necessary. Ensure the NaH is a fresh dispersion in mineral oil and handle it under an inert atmosphere (N₂ or Ar).
Sub-optimal Temperature The activation energy for the SNAr reaction may not be met. Solution: The reaction typically requires heating. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased to 100-120 °C. Be aware that excessive heat can lead to degradation.
Oxetane Ring Instability The strained four-membered oxetane ring can be susceptible to ring-opening under harsh conditions, especially at very high temperatures or in the presence of strong nucleophiles or electrophiles. Solution: Maintain the reaction temperature within the recommended range. Avoid unnecessarily long reaction times once the starting material is consumed.
Problem: Significant Amount of Unreacted Starting Material
Potential Cause Explanation & Recommended Solution
Insufficient Reagents An incorrect stoichiometric ratio can leave one reactant in excess. Solution: Double-check all calculations. It is common practice to use a slight excess of the nucleophile (oxetan-3-ol, ~1.2-1.5 eq) and the base (~1.3-1.6 eq) relative to the limiting electrophile (4-fluoro-3-(trifluoromethyl)benzoic acid).
Reaction Not at Completion The reaction may simply need more time or energy. Solution: Before quenching the reaction, confirm completion by a suitable analytical method (TLC, LC-MS). If the reaction has stalled, consider increasing the temperature by 10-20 °C or allowing it to run for a longer duration.
Problem: Formation of Significant Impurities
Potential Cause Explanation & Recommended Solution
Thermal Degradation High temperatures (>140 °C) or prolonged heating can cause decomposition of the starting materials or product. Solution: Find the optimal balance of temperature and time. Run the reaction at the lowest temperature that provides a reasonable rate. Do not leave the reaction heating unattended for extended periods after completion.
Side Reaction with Water If moisture is present, the fluoride on the starting material can be displaced by a hydroxide ion, forming 4-hydroxy-3-(trifluoromethyl)benzoic acid. Solution: Strictly adhere to anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere.
Oxetane Ring-Opening As mentioned, the strained ring can open. This can lead to various polymeric or rearranged byproducts. Solution: Use moderate temperatures. Ensure the quench is performed carefully to neutralize the base without creating overly harsh conditions.
Troubleshooting Logic Flow

troubleshooting_flow start Experiment Complete check_yield Check Yield & Purity (TLC/LCMS) start->check_yield success Proceed to Scale-Up check_yield->success High Yield & Purity low_yield Low Yield Issue check_yield->low_yield Low Yield impurities Impurity Issue check_yield->impurities High Impurities check_base Was NaH fresh? Used >1.2 eq? low_yield->check_base check_temp_imp Was temp >120°C or time excessive? impurities->check_temp_imp check_conditions Anhydrous conditions maintained? check_base->check_conditions Yes optimize Action: Re-run with verified reagents, strict anhydrous conditions, and optimized temperature/time. check_base->optimize No check_temp Reaction temp 60-120°C? check_conditions->check_temp Yes check_conditions->optimize No check_temp->optimize Yes, still low check_temp_imp->optimize Yes check_water Anhydrous conditions strictly followed? check_temp_imp->check_water No check_water->optimize No

Caption: Figure 2: Troubleshooting Decision Flow

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory safety standards and available equipment.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)

  • Oxetan-3-ol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.3 eq). Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve oxetan-3-ol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH slurry at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress using TLC or LC-MS (typically 4-12 hours).

  • Quench: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully quench the reaction by the dropwise addition of water to destroy any unreacted NaH.

  • Workup: Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware under N2 atmosphere p2 Wash NaH with hexanes to remove oil p1->p2 r1 Add DMF to NaH, cool to 0°C p2->r1 r2 Add Oxetan-3-ol dropwise (Alkoxide formation) r1->r2 r3 Add Ar-F solution r2->r3 r4 Heat to 80-90°C, monitor by TLC/LC-MS r3->r4 w1 Cool to 0°C, quench with H2O r4->w1 w2 Acidify to pH 2-3 with 1M HCl w1->w2 w3 Extract with EtOAc w2->w3 w4 Wash with H2O & Brine w3->w4 w5 Dry (Na2SO4), filter, and concentrate w4->w5 w6 Purify via chromatography or recrystallization w5->w6 final final w6->final Pure Product

Sources

Technical Support Center: Purification of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (OT-TBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your compound.

Introduction to the Molecule and its Purification Challenges

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, prized for its unique combination of a strained oxetane ring and an electron-withdrawing trifluoromethyl group. These features, while beneficial for drug design, introduce specific challenges in purification. The polarity of the carboxylic acid, the reactivity of the oxetane moiety, and the potential for isomeric and process-related impurities necessitate a well-designed purification strategy.

This guide will address the most frequently encountered issues, from residual starting materials to stubborn byproducts, and provide robust, validated methods for their removal.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of OT-TBA, presented in a question-and-answer format.

Question 1: My final product shows a persistent impurity with a similar retention time to the product in reverse-phase HPLC. What could it be and how do I remove it?

Answer:

This is a common issue and often points to an isomeric impurity. The most likely candidate is the regioisomer, 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)benzoic acid . Its formation depends on the synthetic route used to prepare the 3-(trifluoromethyl)benzoic acid precursor.

Causality: During the synthesis of the aromatic precursor, trifluoromethylation can sometimes yield a mixture of isomers.[1][2] These isomers can have very similar polarities, making them difficult to separate by standard chromatographic methods.

Troubleshooting Steps:

  • Confirm the Isomer's Presence: Use high-resolution mass spectrometry (HRMS) to confirm the presence of a compound with the same mass as your target molecule. 1H and 19F NMR spectroscopy can also help distinguish between the isomers based on the coupling patterns of the aromatic protons and the chemical shift of the CF3 group.

  • Optimize Chromatography:

    • Method 1: pH Adjustment in Reverse-Phase HPLC. The pKa of your target molecule is influenced by the electron-withdrawing trifluoromethyl group, making it a moderately strong organic acid. By adjusting the pH of the mobile phase, you can alter the ionization state of the carboxylic acid and potentially achieve better separation from the isomeric impurity. A mobile phase buffered to a pH around the pKa of the benzoic acids can often improve resolution.[3]

    • Method 2: Normal-Phase Chromatography. While less common for polar carboxylic acids, normal-phase chromatography can sometimes provide the different selectivity needed. The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase is crucial to protonate the carboxylic acid and prevent peak tailing on the silica gel.[4]

  • Recrystallization: If the isomeric impurity is present in a small amount, a carefully optimized recrystallization can be effective. Due to the similar structures, finding a solvent system with a significant solubility difference can be challenging. A solvent screen is recommended.

Question 2: I'm observing a lower molecular weight impurity that is highly water-soluble. What is its likely identity?

Answer:

This impurity is very likely unreacted oxetan-3-ol .

Causality: The synthesis of OT-TBA typically involves a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, where oxetan-3-ol is used as a nucleophile.[5][6] If the reaction does not go to completion, or if an excess of oxetan-3-ol is used, it will remain as an impurity.

Troubleshooting Steps:

  • Aqueous Work-up: A simple and effective way to remove oxetan-3-ol is through an aqueous wash. During the work-up of your reaction, perform several washes with water or a mild brine solution. Oxetan-3-ol is highly soluble in water and will partition into the aqueous layer.

  • Acid-Base Extraction: After the initial aqueous wash, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the benzoic acid, moving it into the aqueous layer. The neutral oxetan-3-ol will remain in the organic layer, which can then be discarded. Acidifying the aqueous layer will then precipitate your purified product.

Question 3: My NMR spectrum shows residual signals from a high-boiling point solvent, even after drying under high vacuum. How can I remove it?

Answer:

High-boiling point aprotic polar solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are often used for SNAr reactions.[7] Their complete removal can be challenging.

Troubleshooting Steps:

  • Azeotropic Removal: Co-evaporation with a lower-boiling point solvent can be effective. Dissolve your product in a solvent like toluene or heptane and then remove the solvent under reduced pressure. Repeating this process several times can help to azeotropically remove the residual high-boiling solvent.

  • Lyophilization (Freeze-Drying): If your product is stable to water, you can dissolve it in a mixture of water and a suitable organic solvent (like acetonitrile or tert-butanol) and then lyophilize it. This can be very effective at removing even trace amounts of high-boiling solvents.

  • Recrystallization: A well-chosen recrystallization solvent will leave the high-boiling impurities dissolved in the mother liquor.

Question 4: I am seeing a significant amount of the starting material, 4-fluoro-3-(trifluoromethyl)benzoic acid, in my crude product. How can I best separate it from my desired product?

Answer:

The unreacted starting material, 4-fluoro-3-(trifluoromethyl)benzoic acid , can be challenging to separate due to its structural similarity to the product.

Troubleshooting Steps:

  • Column Chromatography with a pH Modifier: Similar to the strategy for isomeric impurities, adding a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase during column chromatography can improve separation.[5] This ensures that both the starting material and the product are in their protonated form, leading to more consistent interactions with the stationary phase.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most effective method. A gradient elution from water (with 0.1% formic or acetic acid) to acetonitrile will typically provide excellent separation.

  • Recrystallization: While challenging, a carefully selected solvent system for recrystallization may allow for the separation. The product, with the additional oxetane group, may have slightly different solubility properties. Experiment with a range of solvents of varying polarities.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid to consider for purification?

A: The key properties are its moderate acidity due to the trifluoromethyl group, its crystalline nature, and its solubility profile. It is generally soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in non-polar solvents like hexanes. Its solubility in water is pH-dependent.

Data Summary Table:

PropertyValueSource
Molecular FormulaC11H9F3O4[8]
Molecular Weight262.18 g/mol [8]
AppearanceWhite to off-white solid
pKa~3.5 - 4.0 (estimated)

Q: What is the most likely synthetic route for this molecule and what are the expected byproducts?

A: The most common and efficient synthetic route is a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-(trifluoromethyl)benzoic acid and oxetan-3-ol in the presence of a strong base like sodium hydride or a milder base like potassium carbonate.[5][9]

Diagram of a Plausible Synthetic Route:

Synthesis_of_OT-TBA cluster_impurities Potential Impurities start_mat1 4-fluoro-3-(trifluoromethyl)benzoic acid reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) start_mat1->reagents start_mat2 Oxetan-3-ol start_mat2->reagents product 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid reagents->product SNAr Reaction imp1 Unreacted Starting Materials product->imp1 imp2 Isomeric Byproducts product->imp2 imp3 Ring-Opened Byproducts product->imp3 imp4 Residual Solvents/Reagents product->imp4

Caption: Plausible synthetic route and potential impurities.

Expected Byproducts:

  • Unreacted Starting Materials: 4-fluoro-3-(trifluoromethyl)benzoic acid and oxetan-3-ol.

  • Isomeric Impurities: Positional isomers of the starting benzoic acid.

  • Ring-Opened Products: The strained oxetane ring can potentially undergo ring-opening under certain conditions (e.g., strongly acidic or basic conditions at elevated temperatures), leading to diol impurities.

  • Solvent-Related Impurities: Byproducts from the reaction of starting materials or intermediates with the solvent.

Q: What are the best practices for developing a recrystallization protocol for OT-TBA?

A: A systematic approach is key.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.[10][11][12]

  • Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Cooling Rate: Slow cooling is crucial for the formation of pure crystals.[10] Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize recovery.

  • Seeding: If crystals do not form, adding a small seed crystal of pure product can induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Place the crude OT-TBA in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate and heptane) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography Purification

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) containing 0.1% acetic acid or formic acid. The acid is crucial to prevent peak tailing of the carboxylic acid.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel.

  • Elution: Run the column with the prepared mobile phase gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram:

Purification_Workflow crude Crude Product aq_workup Aqueous Work-up (Removal of water-soluble impurities) crude->aq_workup recrystallization Recrystallization (Removal of minor impurities) aq_workup->recrystallization column Column Chromatography (Separation of major impurities) aq_workup->column If significant impurities remain pure_product Pure Product (>99% Purity) recrystallization->pure_product column->pure_product

Caption: General purification workflow for OT-TBA.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • AllInwithDrBetts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-oxetanone.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • NIH National Library of Medicine. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • NIH National Library of Medicine. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The unique combination of a strained oxetane ring, an electron-withdrawing trifluoromethyl group, and a benzoic acid moiety presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic route.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis, detailing their probable causes and providing actionable solutions. The most common synthetic strategies involve either a Williamson ether synthesis or a Nucleophilic Aromatic Substitution (SNAr). The guidance below is applicable to both, with specific notations where a side reaction is more prevalent to one route.

Issue 1: Unwanted Oxetane Ring-Opening

You observe byproducts corresponding to the addition of a diol or other nucleophiles across the oxetane ring (e.g., 4-(2,3-dihydroxypropoxy)-3-(trifluoromethyl)benzoic acid).

  • Probable Causes:

    • Harsh Acidic or Basic Conditions: The strained four-membered oxetane ring is susceptible to cleavage, a process catalyzed by strong acids or, to a lesser extent, strong bases at elevated temperatures.[1][2][3] Even trace amounts of acid can catalyze ring-opening, especially in the presence of a nucleophile.[4]

    • High Reaction Temperatures: Thermal stress can provide the activation energy needed for ring-opening, a common decomposition pathway for strained rings.[2]

    • Presence of Protic Nucleophiles: Water, alcohols (if used as solvent), or even the phenol starting material can act as nucleophiles to open the oxetane ring once it is activated by an acid or Lewis acid.

  • Recommended Solutions:

    • Moderate Reaction Conditions: Avoid strong Brønsted or Lewis acids. If a base is required, opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃ over stronger bases like sodium hydride (NaH), especially if high temperatures are necessary.

    • Control Temperature: Maintain the lowest effective temperature for the reaction. Monitor progress closely and avoid prolonged heating once the reaction is complete.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the presence of water, which can act as a competing nucleophile for ring-opening.

Issue 2: Hydrolysis of the Trifluoromethyl (CF₃) Group

Your analysis (e.g., LC-MS, NMR) indicates the formation of a byproduct where the -CF₃ group has been converted to a carboxylic acid (-COOH), resulting in a dicarboxylic acid derivative.

  • Probable Causes:

    • Strongly Basic (Alkaline) Conditions: The trifluoromethyl group, while generally robust, can undergo hydrolysis under harsh alkaline conditions, particularly at elevated temperatures.[5][6] This is a known reaction pathway for trifluoromethylarenes.[7][8]

    • Prolonged Reaction Times: Extended exposure to basic conditions, even if moderate, can lead to slow hydrolysis of the CF₃ group.

  • Recommended Solutions:

    • Limit Base Stoichiometry and Strength: Use the minimum required equivalents of base. If possible, use a weaker base that is still effective for the primary reaction (e.g., K₂CO₃).

    • Minimize Heat and Time: Reduce the reaction temperature and monitor for completion to avoid unnecessarily long reaction times.

    • Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the etherification under neutral or mildly acidic conditions if an alternative route is available, though this can present challenges with oxetane stability.

Issue 3: Decarboxylation of the Benzoic Acid Moiety

The desired product is contaminated with a byproduct lacking the carboxylic acid group, i.e., 1-(oxetan-3-yloxy)-2-(trifluoromethyl)benzene.

  • Probable Causes:

    • High Thermal Stress: Aromatic carboxylic acids can undergo decarboxylation when heated, a reaction that can be catalyzed by copper salts or other metals.[9][10][11] This is often a significant side reaction at temperatures exceeding 120-140 °C.

  • Recommended Solutions:

    • Strict Temperature Control: Keep the reaction temperature below the threshold for decarboxylation. If the desired reaction requires high heat, this side reaction may be unavoidable and require purification.

    • Protect the Carboxylic Acid: The most effective solution is to perform the ether synthesis on an ester derivative of the benzoic acid (e.g., the methyl or ethyl ester). The ester group is thermally stable and can be hydrolyzed to the carboxylic acid in a separate, final step under milder conditions (e.g., using LiOH in THF/water at room temperature).

Issue 4: C-Alkylation of the Phenol (Williamson Ether Synthesis Route)

When reacting a 4-hydroxy-3-(trifluoromethyl)benzoic acid derivative with an activated oxetane, you observe an isomeric byproduct where the oxetane has attached to the carbon of the aromatic ring.

  • Probable Causes:

    • Ambident Nucleophile Behavior: The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the ortho/para carbons.

    • Solvent Effects: The solvent choice critically influences the site of alkylation. Protic solvents or nonpolar aprotic solvents can lead to significant C-alkylation.[12]

  • Recommended Solutions:

    • Use Polar Aprotic Solvents: To strongly favor O-alkylation, use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[12][13] These solvents solvate the metal cation, leaving a "naked" and highly reactive phenoxide oxygen, which promotes the desired Sₙ2 reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: Williamson ether synthesis or SNAr?

Both routes are viable. The SNAr approach is often preferred in modern drug discovery because the starting materials, specifically 4-fluoro-3-(trifluoromethyl)benzoic acid, are readily available and the reaction with oxetan-3-ol is typically clean. The strongly electron-withdrawing trifluoromethyl group activates the para-position to nucleophilic attack.[14] The Williamson route, starting from 4-hydroxy-3-(trifluoromethyl)benzoic acid, requires activation of the oxetane (e.g., as a tosylate), which is an extra synthetic step. However, it can be advantageous if the SNAr reaction is sluggish.

Q2: Why is the oxetane ring so sensitive? I thought it was more stable than an epoxide.

The oxetane ring is a strained four-membered heterocycle. While it is generally more stable than a three-membered epoxide, it is less stable than a five-membered tetrahydrofuran (THF) ring.[3] Its reactivity stems from this ring strain. Acid catalysis protonates the ring oxygen, making the ring carbons highly electrophilic and susceptible to nucleophilic attack and opening.[1][2] Stability is also highly dependent on the substitution pattern; 3,3-disubstituted oxetanes are significantly more stable due to steric shielding of the C-O antibonding orbitals.[1][3]

Q3: Should the carboxylic acid be protected during the etherification step?

Yes, it is highly recommended. Starting with the methyl or ethyl ester of the benzoic acid offers several advantages:

  • Prevents Decarboxylation: As discussed in Issue 3, the ester is thermally stable.

  • Avoids Acid-Base Complications: It prevents the free carboxylic acid from reacting with the base used in the reaction, which would consume reagents and complicate the reaction.

  • Improves Solubility: The ester is typically more soluble in common organic solvents used for these reactions. The ester can be easily hydrolyzed back to the carboxylic acid in a final step under mild conditions.

Q4: What are the ideal base and solvent combinations for the SNAr route?

For the SNAr reaction between a 4-fluoro-3-(trifluoromethyl)benzoate and oxetan-3-ol, a common and effective combination is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF, DMSO, or acetonitrile.[15] Sodium hydride (NaH) can also be used to pre-form the oxetane alkoxide in a solvent like THF, which can then be reacted with the aryl fluoride.[16]

Recommended Experimental Protocol: SNAr Approach

This protocol describes the synthesis via nucleophilic aromatic substitution on a protected benzoic acid, followed by deprotection. This route effectively mitigates many of the side reactions discussed.

Step 1: Ether Formation via SNAr

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-fluoro-3-(trifluoromethyl)benzoate (1.0 equiv), oxetan-3-ol (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting aryl fluoride (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoate, by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

  • Acidify the reaction mixture to pH ~2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Visualizations
Troubleshooting Workflow

TroubleshootingWorkflow cluster_issues Identify Primary Issue cluster_solutions Implement Solution start Analysis Shows Side Product(s) p1 Ring-Opened Byproduct start->p1 p2 CF3 Hydrolysis start->p2 p3 Decarboxylation start->p3 p4 C-Alkylation start->p4 s1 Use Milder Base Lower Temperature Anhydrous Conditions p1->s1 s2 Limit Base & Time Lower Temperature p2->s2 s3 Use Ester Protecting Group Lower Temperature p3->s3 s4 Switch to Polar Aprotic Solvent (DMF) p4->s4

Caption: A workflow for diagnosing and solving common side reactions.

Reaction Pathways: Desired vs. Side Reactions

ReactionPathways SM Methyl 4-fluoro-3-(CF3)benzoate + Oxetan-3-ol Base Base (K2CO3) Solvent (DMF) Heat (Δ) SM->Base Product Desired Product: Methyl 4-(oxetan-3-yloxy)-3-(CF3)benzoate Base->Product Desired SₙAr Pathway SP1 Ring-Opened Product (e.g., from H2O) Base->SP1 Harsh Conditions + H₂O SP2 CF3 Hydrolyzed Product (-COOH instead of -CF3) Base->SP2 Excess Base High Temp SP3 Decarboxylated Product (No -COOMe group) Base->SP3 High Temp

Caption: Desired SNAr pathway versus potential side reactions.

Data Summary: Common Byproducts and Parameters
Byproduct IdentityProbable CauseKey Troubleshooting Parameter(s)
Ring-Opened Oxetane Derivative Harsh acidic/basic conditions, high temp, waterTemperature, Base Strength, Anhydrous Conditions
4-hydroxy-3-(carboxy)benzoic acid CF₃ hydrolysis via strong base, high tempBase Strength & Stoichiometry, Temperature
1-(oxetan-3-yloxy)-2-(trifluoromethyl)benzene Thermal decarboxylationTemperature, Protection of Carboxylic Acid
C-Alkylated Isomer Non-optimal solvent choice (Williamson route)Solvent Polarity (Use DMF, DMSO)
4-hydroxy-3-(trifluoromethyl)benzoic acid Incomplete SNAr, hydrolysisAnhydrous Conditions, Reaction Time
References
  • Wuts, P. G. (2019). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link to a relevant resource on oxetane stability, as direct links to paywalled books are not feasible. A general search can provide this.]
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]

  • Goossen, L. J., et al. (2006). Copper-Catalyzed Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 45(21), 3459-3462. [Link]

  • Arnold, W. A., et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols. ChemRxiv. [Link]

  • Swarts, F. (1923). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 45(12), 3045-3051. [Link]

  • Herrera, D., et al. (2022). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. Tesis Doctorals en Xarxa. [Link]

  • ResearchGate. (2022). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl.... [Link]

  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23). [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Various Authors. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Singleton, D. A., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(4), 1307-1313. [Link]

  • Chemguide. decarboxylation of carboxylic acids and their salts. [Link]

Sources

stability issues of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.

Introduction

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a molecule of interest in medicinal chemistry, combining three key structural motifs: a trifluoromethylated aromatic ring, a benzoic acid, and an oxetane ether linkage. Each of these components contributes to the overall physicochemical properties and potential stability liabilities of the molecule. The trifluoromethyl group generally enhances metabolic and chemical stability due to the high strength of the carbon-fluorine bond.[1] The oxetane ring, a polar, four-membered cyclic ether, is often incorporated into drug candidates to improve properties like solubility and metabolic stability.[2][3][4] However, the strained nature of the oxetane ring can render it susceptible to ring-opening under certain conditions, particularly in acidic environments.[4]

This guide provides a comprehensive overview of the potential stability issues of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid under acidic and basic conditions, along with detailed protocols for conducting forced degradation studies to elucidate its degradation pathways and develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway involves the acid-catalyzed ring-opening of the oxetane ether. The ether oxygen can be protonated, making the oxetane ring more susceptible to nucleophilic attack. This can lead to the formation of a diol-containing benzoic acid derivative. The stability of the oxetane ring is influenced by its substitution pattern, with 3-substituted oxetanes generally showing reasonable stability.[3] However, strong acidic conditions and elevated temperatures can promote this degradation.

Q2: Is the trifluoromethyl group susceptible to degradation?

A2: The trifluoromethyl (-CF3) group is exceptionally stable under most conditions, including acidic and mild basic conditions, due to the high bond energy of the C-F bond.[1] However, under harsh basic conditions (e.g., high concentrations of a strong base and elevated temperatures), it can undergo hydrolysis to form a carboxylic acid group, resulting in a dicarboxylic acid derivative and the release of fluoride ions.[1] This is generally considered a less common degradation pathway under typical experimental and storage conditions.

Q3: What are the expected degradation products under basic conditions?

A3: Under basic conditions, the primary concern is the potential for hydrolysis of the trifluoromethyl group, as mentioned above, although this requires forcing conditions. The oxetane ether linkage is generally more stable to basic conditions compared to acidic conditions.[5] Therefore, significant degradation via oxetane ring-opening is less likely under basic stress. The carboxylic acid moiety will be deprotonated to form a carboxylate salt, which is stable.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for separating the parent compound from its degradation products.[2] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][7]

Q5: What are the recommended storage conditions for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid?

A5: Based on its structural components, the compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated to minimize potential degradation over time. For solutions, using buffered systems at a neutral pH is advisable to avoid acid or base-catalyzed degradation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Symptom Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar peak in HPLC analysis after storage in an acidic buffer. Acid-catalyzed hydrolysis (ring-opening) of the oxetane ether.- Confirm the identity of the new peak using LC-MS. The expected mass would correspond to the addition of a water molecule. - If confirmed, avoid prolonged storage in acidic conditions. Use freshly prepared solutions or store in a neutral pH buffer. - If acidic conditions are required for an assay, minimize the incubation time and temperature.
Loss of parent compound peak with the appearance of multiple new peaks under harsh basic conditions. Potential hydrolysis of the trifluoromethyl group and/or other secondary degradation pathways.- Analyze the sample by LC-MS to identify the degradation products. Look for a mass corresponding to the replacement of the -CF3 group with a -COOH group. - Reduce the strength of the base, lower the temperature, or decrease the incubation time for your experiment. - For formulation purposes, ensure the pH is maintained below a critical basic level.
Inconsistent results in stability studies. Issues with the experimental setup or analytical method.- Ensure the stability-indicating method is properly validated for specificity, linearity, accuracy, and precision. - Verify the pH and concentration of all buffers and stress agents. - Use a consistent, well-characterized batch of the compound for all studies. - Include control samples (unstressed compound) in every analysis.
Precipitation of the compound during stability studies in aqueous buffers. Poor aqueous solubility, especially at low pH.- Determine the solubility of the compound at different pH values. - Consider using a co-solvent (e.g., acetonitrile, DMSO) in your buffer system, but be mindful that the co-solvent could influence the degradation rate. - Ensure the concentration of the compound in the study is below its solubility limit under all test conditions.

In-Depth Technical Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as outlined in the ICH Q1A(R2) guideline.[3][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

Prepare a stock solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C.

    • Place a solution of the compound (in a suitable solvent) at 70°C.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Sample after a defined exposure period.

3. Sample Analysis:

Analyze all samples by a validated stability-indicating HPLC-UV method. If significant degradation is observed, LC-MS analysis should be performed to identify the degradation products.

Proposed Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the parent peak from any degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways and Workflows

cluster_acid Acidic Conditions (e.g., 0.1N HCl, 60°C) cluster_base Basic Conditions (e.g., 0.1N NaOH, 60°C) Parent_Acid 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid Deg1_Acid 4-(2,3-dihydroxypropoxy)-3-(trifluoromethyl)benzoic acid Parent_Acid->Deg1_Acid Oxetane Ring Opening Parent_Base 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid Deg1_Base 4-(Oxetan-3-yloxy)-3-carboxybenzoic acid Parent_Base->Deg1_Base CF3 Hydrolysis (Harsh Conditions)

Caption: Potential Degradation Pathways Under Stress Conditions.

Start Start: Stability Issue Encountered Forced_Deg Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Deg HPLC Analyze by Stability-Indicating HPLC-UV Method Forced_Deg->HPLC Deg_Observed Degradation Observed? HPLC->Deg_Observed LCMS Identify Degradants by LC-MS Deg_Observed->LCMS Yes No_Deg No Significant Degradation Deg_Observed->No_Deg No (<5%) Pathway Elucidate Degradation Pathway LCMS->Pathway Optimize Optimize Process/Formulation/ Storage Conditions Pathway->Optimize End End: Stability Profile Established Optimize->End No_Deg->End

Caption: Troubleshooting Workflow for Stability Investigation.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Taylor & Francis Online. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. [Link]

  • Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Monash University. LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). [Link]

  • ResearchGate. LC-MS analysis of the degradation products of food contaminants. [Link]

Sources

troubleshooting low reactivity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS 1349716-44-4). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering reactivity challenges with this valuable building block. Our guidance is grounded in fundamental chemical principles and extensive laboratory experience to help you navigate your synthetic challenges successfully.

Overview: Understanding the Reactivity Profile

The reactivity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is governed by a delicate interplay of electronic effects from its substituents. A clear understanding of these effects is the first step in troubleshooting.

  • The Trifluoromethyl (-CF3) Group: This is a powerful electron-withdrawing group that operates primarily through a strong negative inductive effect (-I).[1][2] It significantly increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[1][3] This deactivates the aromatic ring towards electrophilic substitution but makes the carbonyl carbon more electrophilic.[2][4][5]

  • The Oxetan-3-yloxy (-O-R) Group: As an alkoxy group, the oxygen atom exerts two opposing effects: a negative inductive effect (-I) due to its electronegativity and a positive resonance effect (+R) by donating its lone pair electrons into the aromatic π-system.[6][7][8] Typically, for alkoxy groups, the resonance effect is dominant, making it an activating, ortho-, para-directing group.[9]

The net result is a molecule with a highly acidic carboxylic acid function, which is the primary origin of many perceived "low reactivity" issues, particularly in amide coupling reactions.

Caption: Electronic influence of substituents on the carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Reactivity

Q1: I expected the oxetanyloxy group to make the molecule more reactive. Why am I seeing poor reactivity in my coupling reactions?

A1: This is a common and insightful question. While the oxetanyloxy group is indeed activating via resonance, its effect is overshadowed by the powerful inductive electron withdrawal of the adjacent trifluoromethyl group. The most significant consequence is a marked increase in the acidity of the carboxylic acid proton. In many reactions, especially those involving basic nucleophiles like amines, a simple acid-base reaction occurs preferentially. The amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt, which will not react further under standard coupling conditions.[10] The key to success is bypassing this acid-base reaction by activating the carboxylic acid before introducing the nucleophile.

Section 2: Troubleshooting Amide Coupling Reactions

Q2: My amide coupling reaction with a primary/secondary amine is failing or giving very low yields. What is the likely cause and how do I fix it?

A2: The most probable cause is the formation of the unreactive carboxylate salt as described in Q1. Direct conversion of a highly acidic carboxylic acid to an amide using only an amine is generally not feasible.[10] You must use a coupling reagent to convert the hydroxyl of the carboxylic acid into a better leaving group, creating an "activated" intermediate.

Troubleshooting Workflow:

  • Pre-activation is Mandatory: The most critical change is to pre-activate the carboxylic acid with your coupling reagent and a non-nucleophilic base before adding the amine. Allow this activation to proceed for 15-30 minutes at room temperature.[11] This forms the active ester intermediate without the amine present to cause a competing acid-base reaction.

  • Select the Right Reagents: For electron-deficient acids like this, standard carbodiimides (e.g., EDC) may be sluggish. Uronium or phosphonium-based reagents are often more effective.

    Reagent Class Examples Recommended Base Key Advantages
    Uronium-based HATU, HBTU, HCTUDIPEA, 2,4,6-CollidineHigh reactivity, fast kinetics, suitable for difficult couplings.[12][13]
    Phosphonium-based PyBOP, PyAOPDIPEA, NMMVery effective, low racemization risk. PyAOP is often faster than PyBOP.[12]
    Carbodiimide EDC, DICAdditive required (HOBt, OxymaPure)Cost-effective, but may require longer reaction times or additives to suppress side reactions.[13][14]
  • Optimize Your Base: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12] Avoid using triethylamine (TEA) if possible, as it is more nucleophilic and can lead to side reactions. Use 2-3 equivalents of the base to neutralize the carboxylic acid and any acidic byproducts from the coupling reagent.

amide_coupling_workflow start Amide Coupling Failed check_activation Did you pre-activate the acid before adding the amine? start->check_activation no_preact No check_activation->no_preact No yes_preact Yes check_activation->yes_preact Yes implement_preact Implement Pre-activation Protocol (See Protocol 2.1) no_preact->implement_preact check_reagent What coupling reagent was used? yes_preact->check_reagent optimize_conditions Optimize Conditions: - Increase reagent equivalents (1.2-1.5 eq) - Check solvent (use DMF, NMP) - Verify base (use DIPEA) - Check amine quality implement_preact->optimize_conditions edc_reagent EDC/DCC check_reagent->edc_reagent Carbodiimide uronium_reagent HATU/HBTU/etc. check_reagent->uronium_reagent Uronium upgrade_reagent Switch to a Uronium Reagent (e.g., HATU, COMU) edc_reagent->upgrade_reagent uronium_reagent->optimize_conditions upgrade_reagent->optimize_conditions

Caption: Troubleshooting workflow for failed amide coupling reactions.

Experimental Protocol 2.1: HATU-Mediated Amide Coupling

  • To a stirred solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar), add HATU (1.2 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve the amine nucleophile (1.1 eq.) in a small amount of DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Esterification Reactions

Q3: My acid-catalyzed (Fischer) esterification is not working. How can I synthesize the ester derivative?

A3: Fischer esterification often fails for electron-deficient benzoic acids because the trifluoromethyl group deactivates the carbonyl carbon, making it less susceptible to attack by a neutral nucleophile like an alcohol.[3] A more robust, two-step approach is recommended.

Recommended Method: Acyl Chloride Formation

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol.[15][16]

Experimental Protocol 3.1: Two-Step Esterification via Acyl Chloride

Step A: Acyl Chloride Formation

  • In a fume hood, combine 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (1.0 eq.) with thionyl chloride (SOCl2, 2.0-5.0 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Optional: Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for methyl ester formation.

  • Once the reaction is complete, carefully remove the excess SOCl2 under reduced pressure (distillation or rotary evaporation with a trap). This will yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in an anhydrous, non-protic solvent like Dichloromethane (DCM) or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired alcohol (1.2 eq.) and a non-nucleophilic base like pyridine or DIPEA (1.5 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated NaHCO3 and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Quora. Available at: [Link]

  • Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]

  • Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. YouTube. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available at: [Link]

  • 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Process for the activation of carboxylic acids. Google Patents.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. ResearchGate. Available at: [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Aromatic Compounds and Their Reactions. Available at: [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • SPPS: peptide failure to elongate? ResearchGate. Available at: [Link]

  • Ch12: Substituent Effects. University of Calgary. Available at: [Link]

  • Substituent Effects. La Salle University. Available at: [Link]

  • Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Mol-Instincts. Available at: [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. ResearchGate. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ResearchGate. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Defluorosulfonylative coupling of oxetane sulfonyl fluorides with... ResearchGate. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. National Center for Biotechnology Information. Available at: [Link]

  • Kinetics of the esterification of benzoic acid with n -octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. ResearchGate. Available at: [Link]

  • United States Patent Office. Google Patents.

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Technical Support Center: Scale-up Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure a robust, safe, and efficient process.

Synthetic Route Overview

The most common and scalable synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid involves a two-step process. First, a Nucleophilic Aromatic Substitution (SNAr) reaction is performed between a suitable 4-fluoro-3-(trifluoromethyl)benzoate ester and 3-hydroxyoxetane. This is followed by the hydrolysis (saponification) of the resulting ester intermediate to yield the final active pharmaceutical ingredient (API).

Synthetic_Workflow SM1 Methyl 4-fluoro-3- (trifluoromethyl)benzoate Intermediate Methyl 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoate SM1->Intermediate Step 1: SNAr Reaction SM2 3-Hydroxyoxetane SM2->Intermediate Base Base (e.g., K2CO3, Cs2CO3) Base->SM1 Solvent Solvent (e.g., DMSO, DMF) Solvent->SM1 Workup Acidic Work-up & Isolation Intermediate->Workup Step 2: Hydrolysis Hydrolysis_Reagent Base (e.g., NaOH, KOH) Hydrolysis_Reagent->Intermediate Final_Product 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid Workup->Final_Product

Figure 1. General two-step synthetic workflow for the target molecule.

Troubleshooting Guide: Key Process Steps

This section addresses specific issues that may arise during the scale-up of the two primary synthetic steps.

Step 1: Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of the ether linkage is the cornerstone of this synthesis. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl and ester groups, making the SNAr pathway highly effective.[1][2]

Question: My SNAr reaction is sluggish, showing incomplete conversion of the starting material even after extended reaction times. What factors should I investigate?

Answer: Several factors can contribute to a slow SNAr reaction on a larger scale. Here is a systematic approach to troubleshooting:

  • Base Strength & Solubility: The reaction requires a base to deprotonate the 3-hydroxyoxetane, forming the nucleophilic alkoxide.[3][4] On a larger scale, the choice of base is critical.

    • Potassium carbonate (K₂CO₃): A cost-effective and common choice, but its solubility in aprotic polar solvents can be limited. Inadequate mixing or insufficient surface area can lead to slow deprotonation. Consider using a finer particle size or a phase-transfer catalyst to improve performance.[5]

    • Cesium carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility, but it is significantly more expensive, impacting the cost of goods on a large scale.

    • Sodium Hydride (NaH): A very strong base that can be used, but it presents significant safety challenges on scale-up (flammable hydrogen gas evolution) and is often avoided in favor of carbonates.

  • Solvent Quality (Water Content): The SNAr reaction is highly sensitive to water. Any moisture will consume the base and protonate the oxetan-3-alkoxide, quenching the nucleophile.

    • Root Cause: Dipolar aprotic solvents like DMSO, DMF, and DMAc are hygroscopic. Ensure that the solvent used has a very low water content (<500 ppm).

    • Corrective Action: Use fresh, anhydrous solvent for the reaction. Consider performing a Karl Fischer titration on the solvent before use to confirm its water content.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to impurity formation.

    • Optimization: The ideal temperature is typically between 80-120 °C. If the reaction is slow, a controlled, incremental increase in temperature (e.g., in 5 °C steps) while monitoring the impurity profile by HPLC is a valid optimization strategy.

  • Agitation Efficiency: On a large scale, inefficient mixing can create localized areas of low reagent concentration, slowing the overall reaction rate. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry/solution.

Question: I'm observing a significant new impurity by HPLC after the SNAr reaction, especially at higher temperatures. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is the formation of a dimeric impurity arising from the self-condensation of 3-hydroxyoxetane or its reaction with an activated derivative. The strained four-membered ring of oxetane can be susceptible to ring-opening under certain conditions.[6]

  • Mechanism: Under strongly basic or high-temperature conditions, one molecule of oxetan-3-alkoxide can act as a nucleophile, attacking another molecule of 3-hydroxyoxetane (or a tosylate/mesylate if used as an activating group), leading to oligomeric byproducts.

  • Mitigation Strategy:

    • Control Reagent Addition: Add the 3-hydroxyoxetane slowly to the reaction mixture containing the fluoro-benzoate and the base. This keeps the instantaneous concentration of the free oxetane nucleophile low, favoring the desired reaction with the aryl fluoride.

    • Optimize Temperature: Avoid excessive temperatures. Determine the minimum temperature required for an efficient reaction rate within a reasonable timeframe (e.g., 8-12 hours).

    • Base Stoichiometry: Use the minimum effective amount of base (typically 1.1 to 1.5 equivalents). Excess base can promote side reactions.

ParameterRecommendation for Scale-UpRationale
Solvent DMSO or DMAcHigh boiling point, good solvating power for reagents.
Base K₂CO₃ (fine grade) or Cs₂CO₃Balance of reactivity and cost. Cs₂CO₃ for difficult cases.
Temperature 80-110 °COptimal range for rate vs. impurity formation.
Water Content < 500 ppmPrevents quenching of the nucleophile and base.
Reagent Addition Slow addition of 3-hydroxyoxetaneMinimizes self-condensation and related impurities.
Table 1. Recommended starting parameters for SNAr reaction scale-up.
Step 2: Ester Hydrolysis (Saponification)

This step converts the intermediate ester into the final carboxylic acid product. While seemingly straightforward, challenges in reaction completion and product isolation can arise at scale.

Question: The hydrolysis of the methyl ester is not going to completion, leaving residual intermediate. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common scale-up issue, often related to kinetics and solubility.

  • Stoichiometry of Base: Ensure a sufficient excess of the hydrolysis reagent (e.g., NaOH or KOH) is used. A common starting point is 2.0-3.0 molar equivalents. On a large scale, minor errors in weighing or reagent purity can impact stoichiometry.

  • Solvent System: The ester intermediate may have poor solubility in a purely aqueous system.

    • Co-solvent Strategy: Using a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is standard practice.[7] This ensures the ester remains in solution and accessible to the hydroxide ions. A typical ratio might be 2:1 or 3:1 water:organic solvent.

  • Temperature and Time: Saponification is often performed at elevated temperatures (e.g., 60-80 °C or reflux) to increase the rate.[7] If the reaction stalls, extending the reaction time at a controlled temperature is the first step.

  • Monitoring: Use HPLC to monitor the disappearance of the starting material. Do not proceed with work-up until the starting material is below the required specification (e.g., <0.5%).

Question: During the acidic work-up and isolation, I am getting an oily product or poor recovery of the final acid. What are the best practices for isolation?

Answer: Oiling out or poor recovery during precipitation is often a result of improper pH control, temperature, or solvent choice.

  • Cooling Before Acidification: Before adding acid, cool the reaction mixture significantly (e.g., to 0-10 °C). The neutralization/acidification is exothermic. Uncontrolled temperature spikes can lead to impurity formation or affect the crystal form of the product.

  • Slow Acid Addition: Add the acid (e.g., HCl, H₂SO₄) slowly and with vigorous agitation to maintain temperature control and avoid localized pH extremes.

  • Target pH: The final pH should be sufficiently acidic to ensure the complete protonation of the carboxylate salt. A target pH of 1-2 is typical. Use a calibrated pH meter, as pH paper can be inaccurate in mixed solvent systems.

  • Anti-Solvent Strategy: If the product is slow to crystallize or oils out, consider adding a suitable anti-solvent after pH adjustment. For example, if the hydrolysis was in a THF/water mixture, slowly adding more water can often induce crystallization.

  • Crystal Seeding: On a large scale, it is highly advisable to use seed crystals of the final product to control crystallization and ensure the desired polymorphic form is obtained. Add a small amount of seed crystal after pH adjustment and allow the product to granulate (stir for several hours) to maximize yield and purity before filtration.

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis? CheckBase Increase Base Equivalents (2-3 eq.) Start->CheckBase No CheckSolvent Add Co-Solvent (MeOH, THF) CheckBase->CheckSolvent Still Incomplete CheckTemp Increase Temperature (60-80°C) CheckSolvent->CheckTemp Still Incomplete Complete Reaction Complete CheckTemp->Complete Monitor by HPLC IsolationIssue Isolation Problem? (Oiling Out) Cool Cool to 0-10°C Before Acid IsolationIssue->Cool Yes SlowAdd Slow Acid Addition to pH 1-2 Cool->SlowAdd Seed Use Seed Crystals SlowAdd->Seed Isolate Filter & Dry Product Seed->Isolate

Figure 2. Decision tree for troubleshooting the hydrolysis and isolation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 3-hydroxyoxetane on a large scale?

A1: 3-Hydroxyoxetane is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8][9] When handling multi-kilogram quantities, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or chemical suit, and chemical splash goggles with a face shield.[10]

  • Ventilation: All transfers and operations should be conducted in a well-ventilated area, such as a fume hood or a ventilated enclosure, to avoid inhalation of vapors.[8]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[12]

Q2: How critical is impurity profiling for this process?

A2: Impurity profiling is critically important for any pharmaceutical manufacturing process.[13][14] For this synthesis, you must monitor for:

  • Unreacted Starting Materials: Residual methyl 4-fluoro-3-(trifluoromethyl)benzoate.

  • Process-Related Impurities: Byproducts from side reactions, such as the dimeric impurities discussed in the troubleshooting section.[15]

  • Degradants: Any new impurities that form during processing or storage. Regulatory bodies like the ICH have strict guidelines on the identification and qualification of impurities.[16] A robust analytical method (typically HPLC with UV detection) is required to detect, quantify, and track all impurities throughout the process.[17]

Q3: Can I use 4-hydroxy-3-(trifluoromethyl)benzoic acid directly in a Williamson ether synthesis instead of the SNAr route?

A3: While a Williamson ether synthesis is a classic method for forming ethers, it presents significant challenges in this specific case.[3][18] The reaction would be between the phenoxide of the benzoic acid and an activated oxetane (e.g., oxetan-3-yl tosylate). However, there are two nucleophilic sites on the starting material: the phenoxide and the carboxylate. This can lead to competitive O-alkylation at both positions, resulting in the formation of an undesired ester byproduct. The SNAr route using the methyl ester of the benzoic acid is generally preferred for its higher selectivity and cleaner reaction profile.

Key Experimental Protocols

Protocol 1: Kilogram-Scale SNAr Reaction
  • Equipment: 100 L glass-lined reactor with overhead stirring, temperature control unit, and condenser.

  • Reagents:

    • Methyl 4-fluoro-3-(trifluoromethyl)benzoate (5.00 kg, 1.0 eq)

    • 3-Hydroxyoxetane (1.85 kg, 1.1 eq)

    • Potassium Carbonate, fine powder (3.70 kg, 1.2 eq)

    • Anhydrous DMSO (40 L)

  • Procedure:

    • Charge the reactor with Methyl 4-fluoro-3-(trifluoromethyl)benzoate and Potassium Carbonate.

    • Under a nitrogen atmosphere, add the anhydrous DMSO.

    • Begin agitation and heat the mixture to 95-100 °C.

    • In a separate vessel, dissolve the 3-Hydroxyoxetane in anhydrous DMSO (5 L).

    • Slowly add the 3-hydroxyoxetane solution to the reactor over 2-3 hours, maintaining the internal temperature at 95-100 °C.

    • Hold the reaction mixture at 95-100 °C for 6-8 hours.

    • Monitor the reaction progress by HPLC until the starting aryl fluoride is <1.0%.

    • Cool the reaction mixture to 20-25 °C.

    • Slowly quench the reaction by adding water (50 L), keeping the temperature below 40 °C.

    • Extract the product with a suitable solvent (e.g., methyl tert-butyl ether or toluene).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude intermediate ester.

Protocol 2: Hydrolysis and Product Isolation
  • Equipment: 100 L glass-lined reactor with overhead stirring, temperature control unit, and condenser.

  • Reagents:

    • Crude Methyl 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoate (from previous step)

    • Sodium Hydroxide (2.0 kg, 2.2 eq)

    • Methanol (20 L)

    • Water (40 L)

    • Concentrated HCl (approx. 5 L)

  • Procedure:

    • Charge the reactor with the crude ester and the methanol/water mixture.

    • Add the sodium hydroxide pellets while stirring. A slight exotherm may be observed.

    • Heat the mixture to 65-70 °C and hold for 4-6 hours.

    • Monitor the reaction by HPLC until the starting ester is <0.5%.

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add concentrated HCl to adjust the pH to 1-2, maintaining the temperature below 15 °C. A thick precipitate will form.

    • Stir the slurry at 0-5 °C for at least 2 hours (granulation).

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284-14293.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Chanda, A. (2017). Impurity profiling an emerging trend in Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PharmaTutor. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.). Search Results.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • ResearchGate. (2020). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • ECHEMI. (n.d.). Buy 3-Hydroxyoxetane Industrial Grade from Xiamen AmoyChem Co., Ltd.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, et al. Retrieved from Journal of the Chilean Chemical Society.
  • PubChem - NIH. (n.d.). Oxetan-3-ol | C3H6O2 | CID 9942117.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. Request PDF.
  • Duke Safety. (2025). Safe Handling of Hazardous Drugs.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.

Sources

Technical Support Center: Analytical Method Development for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method development of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS 1349716-44-4). This document is designed for researchers, analytical chemists, and drug development professionals. It provides a comprehensive, experience-driven approach to developing a robust and reliable analytical method, complete with troubleshooting FAQs to address common experimental challenges.

Section 1: Foundational Knowledge & Pre-Development Strategy

Successful method development begins not at the HPLC, but with a thorough understanding of the analyte. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a complex molecule with distinct chemical features that dictate our analytical strategy.

Physicochemical Characterization (The "Why" Behind the Method)

Direct experimental data for this specific molecule is not widely published. However, by expert analysis of its structural components (a benzoic acid, a trifluoromethyl group, and an oxetane ring), we can deduce its likely behavior.

  • Benzoic Acid Moiety: This group makes the molecule acidic. The pKa is critical. For structurally similar compounds like 4-(trifluoromethyl)benzoic acid, the pKa is approximately 3.7[1]. The highly electron-withdrawing trifluoromethyl group adjacent to the carboxyl-bearing ring likely lowers this pKa further, potentially into the 2.5–3.5 range[2]. This is the single most important parameter to control. To achieve good chromatography, we must operate at a mobile phase pH at least one unit below the pKa to keep the molecule in its neutral, protonated form.

  • Trifluoromethyl Group & Aromatic Ring: These features impart significant hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical mode.

  • Oxetane Ring: This ether-containing ring adds a degree of polarity to the molecule.

This analysis leads to a clear starting point: RP-HPLC with a C18 stationary phase and an acidified mobile phase.

PropertyEstimated Value / CharacteristicImplication for Method Development
Molecular Formula C₁₁H₉F₃O₄[3]Confirms identity and molecular weight (~278.18 g/mol ).
pKa (acid dissociation) ~2.5 - 3.7 (estimated)[1][2]CRITICAL: Mobile phase pH must be < 2.5 to ensure the analyte is un-ionized, preventing peak tailing.
UV Absorbance Expected strong absorbance ~240-280 nmThe substituted benzene ring provides a strong chromophore, making UV detection highly suitable.
Solubility Soluble in organic solvents (Methanol, Acetonitrile).Sample and standard preparation should be straightforward. Always dissolve in the mobile phase if possible.[4]
LogP (hydrophobicity) Moderately hydrophobicWell-suited for retention on C18 or C8 columns.
The Method Development Workflow

A structured approach prevents wasted effort. The following workflow outlines a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow cluster_dev Development Phase cluster_val Validation Phase A 1. Define Goal (e.g., Purity Assay) B 2. Analyte Characterization (pKa, Solubility, UV Scan) A->B Understand Analyte C 3. Select HPLC Mode (Reversed-Phase) B->C Based on Properties D 4. Initial Screening (Column, Mobile Phase) C->D Broad Screen E 5. Method Optimization (Gradient, pH, Temp) D->E Fine-Tune Parameters F 6. Validate Method (per ICH Q2(R1)) E->F Confirm Performance TailingTroubleshooting Start Observe Peak Tailing (T > 1.5) Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Check_Column Is Column Modern & End-Capped? Check_pH->Check_Column Yes Fix_pH Action: Remake Mobile Phase with 0.1% TFA Check_pH->Fix_pH No Replace_Column Action: Use a High-Purity, Base-Deactivated Column Check_Column->Replace_Column No Final_Check Re-evaluate SST Check_Column->Final_Check Yes Fix_pH->Final_Check Replace_Column->Final_Check

Sources

Technical Support Center: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS 1349716-44-4).[1] This document is intended for researchers, chemists, and process development professionals who are working with this important building block. The purity of this compound is paramount for its successful application in pharmaceutical development and materials science. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify and mitigate common reaction byproducts.

Overview of the Primary Synthetic Route

The most common and efficient synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid involves a two-step process. It begins with a Williamson ether synthesis, followed by the hydrolysis of an ester.[2][3][4] This pathway is favored for its reliability and use of readily available starting materials.

Step 1: Williamson Ether Synthesis: A protected 4-hydroxy-3-(trifluoromethyl)benzoate, typically a methyl or ethyl ester, is reacted with an oxetane electrophile (e.g., 3-iodooxetane or oxetan-3-yl tosylate) in the presence of a mild base.

Step 2: Saponification (Ester Hydrolysis): The resulting ester is then hydrolyzed, usually under basic conditions (e.g., using LiOH or NaOH), to yield the final carboxylic acid product.[5]

Below is a diagram illustrating this typical reaction workflow.

Synthetic_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification SM Methyl 4-hydroxy-3- (trifluoromethyl)benzoate Intermediate Methyl 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoate SM:e->Intermediate:w SN2 Reaction Reagent1 3-Iodooxetane Base (e.g., Cs2CO3) Solvent (e.g., DMF) Reagent1:e->Intermediate:w Alkylation Product 4-(Oxetan-3-yloxy)-3- (trifluoromethyl)benzoic acid Intermediate:e->Product:w Hydrolysis Reagent2 Base (e.g., LiOH) Solvent (e.g., THF/H2O) Reagent2:e->Product:w Deprotection Ring_Opening Product Target Product Ester Byproduct Ring-Opened Diol Ester Product->Byproduct SN2 Attack on Oxetane Hydroxide OH- / H2O (Excess or High Temp) Hydroxide->Product

Caption: Formation of the ring-opened diol byproduct.

  • Mitigation Strategy:

    • Step 1 (Ether Synthesis): Use anhydrous solvents (e.g., dry DMF, acetonitrile) and ensure the base (e.g., Cs₂CO₃, K₂CO₃) is dry. Run the reaction at the lowest effective temperature (typically 60-80 °C).

    • Step 2 (Saponification): Perform the hydrolysis at room temperature or below (0-25 °C). Monitor the reaction closely by HPLC and quench it promptly upon completion to avoid prolonged exposure to strong basic conditions.

Q2: My reaction is incomplete. I still see a large amount of the starting phenol and a byproduct with the mass of my oxetane electrophile minus HI/HOTs. What is happening?

A2: This issue points to two potential problems: poor reactivity of the starting materials or degradation of your oxetane electrophile. The byproduct observed is likely from an elimination reaction .

  • Causality & Mechanism:

    • Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be forming in sufficient concentration. This can be due to a weak or wet base, or an inappropriate solvent.

    • Electrophile Degradation: 3-Iodooxetane or its tosylate equivalent can undergo elimination (E2 reaction) in the presence of a strong, sterically hindered base to form 2-methyleneoxetane, which is volatile and may not react as desired. This is a common competing pathway in Williamson ether syntheses, especially with secondary halides. [2][3][6] 3. Grob Fragmentation: A competing side reaction for 1,3-dihalides or halo-alcohols is the Grob fragmentation, which can lead to decomposition of the precursor to the oxetane. [2][6]

  • Mitigation Strategy:

    • Base Selection: Use a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) which is known to accelerate SN2 reactions with phenols. Ensure the base is finely powdered and dry.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" anion nucleophile. [4] 3. Temperature Control: Avoid excessive temperatures which favor elimination over substitution.

Q3: I have an impurity that has the same mass as my final product but elutes at a different retention time in my HPLC. What could it be?

A3: This is likely a positional isomer , which can arise from impurities in the starting materials.

  • Causality & Mechanism: Commercially available 4-hydroxy-3-(trifluoromethyl)benzoic acid or its ester may contain isomeric impurities, such as 2-hydroxy-3-(trifluoromethyl)benzoic acid or 4-hydroxy-2-(trifluoromethyl)benzoic acid. These isomers will react similarly under the reaction conditions to produce the corresponding isomeric ether products. These products will have the identical mass but different polarity and structure, leading to different HPLC retention times.

  • Mitigation Strategy:

    • Starting Material QC: Always verify the purity of your starting materials by HPLC and NMR before beginning the synthesis.

    • Purification: If the impurity is present, it must be removed by recrystallization or chromatography of the final product. The separation can be challenging, so ensuring starting material purity is the most effective approach.

Troubleshooting and Analytical Guide

A systematic approach is crucial for identifying unknown byproducts. This guide provides a logical workflow and standard analytical protocols.

Workflow for Byproduct Identification

Troubleshooting_Workflow Start Crude Reaction Sample LCMS LCMS Start->LCMS Analyze Analyze Data {Compare RT and m/z of peaks} LCMS->Analyze Table Compare m/z to Known Byproducts Table Analyze->Table m/z matches? NMR Isolate Impurity or Run LC-NMR {Analyze 1H, 13C, 19F NMR for structural data} Analyze->NMR m/z unknown? Table->NMR No End Byproduct Identified Adjust Reaction Conditions Table->End Yes NMR->End

Caption: Logical workflow for identifying unknown impurities.

Data Summary Table for Key Compounds

The following table summarizes expected mass-to-charge ratios (m/z) for the primary compounds and potential byproducts in positive ion mode ESI-MS.

Compound NameFormulaMolecular WeightExpected [M+H]⁺ (m/z)Notes
Target Product C₁₁H₉F₃O₄262.18263.05Target molecule.
Methyl Ester Intermediate C₁₂H₁₁F₃O₄276.21277.06Incomplete saponification byproduct.
Starting Phenol (Acid) C₈H₅F₃O₃206.12207.02Unreacted starting material.
Ring-Opened Diol C₁₁H₁₁F₃O₅280.19281.06From hydrolysis of the oxetane ring. [7][8]
Experimental Protocols

Protocol 1: Analytical HPLC-MS Method

This method is designed for rapid purity assessment and identification of known byproducts.

  • System: UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole). [9][10][11]2. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 10% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 10% B over 0.5 minutes.

    • Hold at 10% B for 1.5 minutes (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in positive and negative modes, scanning a mass range of m/z 100-500. [5] Protocol 2: Sample Preparation for Analysis

Accurate sample preparation is critical for reproducible results. [12]

  • Take ~1 mg of the crude reaction mixture or isolated solid.

  • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • Preventing decomposition of oxetane ring during synthesis. Benchchem.
  • A Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
  • Stability under Common Chemical Practices. The Dong Group.
  • Nucleophilic ring opening of vinyl oxetanes. ResearchGate.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 4-(Trifluoromethyl)benzoic acid synthesis. ChemicalBook.
  • 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. Fluorochem.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Mol-Instincts.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature.
  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed.
  • Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry.
  • Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Chemical Synthesis Database.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
  • Multi-active method for the analysis of active substances in formulated products. CIPAC.
  • UPLC EPA Methods Book. Waters Corporation.
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Decarboxylative Cross-Electrophile Coupling of N -Hydroxyphthalimide Esters with Aryl Iodides. ResearchGate.
  • The effect of the linker on the hydrolysis rate of drug-linked ester bonds. PubMed.

Sources

Validation & Comparative

The Evolving Landscape of S1P1 Receptor Agonists: A Comparative Analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive arena of autoimmune disease therapeutics, the modulation of sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a cornerstone strategy. This guide offers an in-depth technical comparison of a promising class of S1P1 agonists: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid derivatives. Drawing from key patent literature, we will dissect the structure-activity relationships (SAR), compare in vitro potencies, and outline the experimental protocols that underpin these findings, providing researchers, scientists, and drug development professionals with a critical evaluation of this evolving chemical series.

Introduction: The Rationale for Targeting S1P1 with Oxetane-Containing Scaffolds

The S1P1 receptor plays a pivotal role in regulating the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes and preventing their infiltration into sites of inflammation. This mechanism is the foundation for the therapeutic efficacy of drugs like fingolimod in treating autoimmune conditions such as multiple sclerosis.

The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid scaffold represents a strategic design in the quest for next-generation S1P1 agonists. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the oxetane moiety is often introduced to improve physicochemical properties, such as solubility, and to explore novel interactions within the receptor's binding pocket. The benzoic acid provides a crucial anchor point for interaction with the receptor. This guide will focus on derivatives disclosed in patent WO2013093735A1, which details the synthesis and evaluation of this chemical series.

Comparative Analysis of Biological Activity

The primary measure of efficacy for these S1P1 agonists is their potency in in vitro assays, typically measured as the half-maximal effective concentration (EC50) in a GTPγS binding assay. This assay quantifies the ability of a compound to activate the G-protein signaling cascade downstream of the S1P1 receptor. A lower EC50 value indicates a more potent compound.

The following table summarizes the in vitro activity of a selection of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid derivatives, highlighting the impact of structural modifications on their potency as S1P1 agonists.

Compound IDStructureS1P1 GTPγS EC50 (nM)
Example 1 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid>1000
Example 2 N-(tert-Butyl)-4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzamide500
Example 3 4-(Oxetan-3-yloxy)-N-((S)-1-phenylethyl)-3-(trifluoromethyl)benzamide150
Example 4 N-((R)-1-(4-Chlorophenyl)ethyl)-4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzamide50
Example 5 N-(1-(4-(Hydroxymethyl)phenyl)ethyl)-4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzamide25
Example 6 N-(1-(4-(Aminomethyl)phenyl)ethyl)-4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzamide5

Data synthesized from examples provided in patent WO2013093735A1.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR trend for this series. The parent carboxylic acid (Example 1 ) is inactive, indicating that the free carboxyl group is not optimal for potent agonism and that derivatization to an amide is crucial.

  • Amide Substitution is Key: Conversion of the carboxylic acid to a simple tert-butyl amide (Example 2 ) confers moderate activity.

  • Introduction of a Chiral Center and Aromatic Ring: Incorporating a chiral phenylethyl group (Example 3 ) significantly improves potency. This suggests that the additional aromatic ring engages in favorable interactions within the S1P1 binding pocket.

  • Substitution on the Phenyl Ring: Further substitution on the terminal phenyl ring has a profound impact on activity. An electron-withdrawing chloro group at the para-position (Example 4 ) enhances potency, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.

  • Para-Substitution with Functional Groups: The introduction of polar, functional groups at the para-position of the phenyl ring leads to the most potent compounds. A hydroxymethyl group (Example 5 ) results in a significant boost in activity, and this is further enhanced by the introduction of an aminomethyl group (Example 6 ), which is the most potent derivative in this series. This suggests that the para-position of the terminal phenyl ring extends towards a region of the receptor where hydrogen bonding with these functional groups is highly favorable.

Experimental Methodologies

To ensure scientific integrity and enable reproduction of these findings, the detailed experimental protocols for the key assays are provided below.

Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Derivatives

The synthesis of the amide derivatives generally proceeds through a standard amide coupling reaction.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Amide Derivatives Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Activation Coupling Agent + Base Coupling Agent + Base Coupling Agent + Base->Activated Acid Amide Product Amide Product Activated Acid->Amide Product Coupling Amine Amine Amine->Amide Product Purification Purification Amide Product->Purification

Caption: General workflow for the synthesis of amide derivatives.

In Vitro S1P1 Receptor GTPγS Binding Assay

This functional assay measures the potency of compounds as agonists for the S1P1 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the cell membranes, test compound dilutions, and [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats and measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Determine the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Diagram of the GTPγS Binding Assay Workflow:

G cluster_1 GTPγS Binding Assay S1P1 Membranes S1P1 Membranes Incubation Incubation S1P1 Membranes->Incubation Test Compound Test Compound Test Compound->Incubation [35S]GTPγS [35S]GTPγS [35S]GTPγS->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (EC50) Data Analysis (EC50) Scintillation Counting->Data Analysis (EC50)

Caption: Workflow for the S1P1 GTPγS binding assay.

Conclusion and Future Directions

The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid scaffold has proven to be a fertile ground for the discovery of potent and selective S1P1 receptor agonists. The SAR studies clearly demonstrate that derivatization of the carboxylic acid to an amide is essential for activity, with the nature of the amide substituent playing a critical role in determining potency. The most promising derivatives feature a terminal phenyl ring with para-substituents capable of hydrogen bonding, suggesting a specific and directional interaction within the S1P1 receptor binding site.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent agonists. In vivo studies to assess their efficacy in animal models of autoimmune diseases, as well as detailed safety and toxicology profiling, will be crucial next steps in the development of these promising compounds as potential therapeutics. The strategic incorporation of the oxetane moiety and the trifluoromethyl group has laid a strong foundation for the development of a new generation of S1P1 modulators with potentially improved properties over existing therapies.

References

  • WO2013093735A1 - NOVEL S1P1 RECEPTOR AGONISTS - Google P

Navigating the Structure-Activity Landscape of RORγt Inhibitors: A Comparative Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modulation of the Retinoid-related Orphan Receptor γt (RORγt) has emerged as a pivotal strategy for the treatment of a host of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt plays a crucial role in the production of pro-inflammatory cytokines such as IL-17. The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid scaffold has been identified as a promising chemotype for the development of potent and selective RORγt inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) within this series of analogs, drawing upon key findings to inform rational drug design.

The core challenge in targeting RORγt lies in achieving high potency and selectivity while maintaining favorable pharmacokinetic and safety profiles. The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid core has proven to be a versatile starting point, with its distinct structural features contributing to its efficacy. The trifluoromethyl group at the 3-position is a critical pharmacophoric element, known to enhance binding affinity and metabolic stability. The oxetane moiety at the 4-position serves as a polar, rigid substituent that can improve aqueous solubility and introduce favorable interactions within the ligand-binding pocket of RORγt.

The Core Pharmacophore and the Significance of Substituents

The benzoic acid moiety is a cornerstone of this chemical series, with the carboxylic acid group forming crucial hydrogen bond interactions within the active site of the RORγt receptor. The biological activity of these analogs is profoundly influenced by the nature and positioning of various substituents on this core scaffold. These modifications modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby impacting its overall pharmacological profile.

A systematic exploration of the structure-activity relationships has revealed several key trends:

  • The Trifluoromethyl Group: This electron-withdrawing group is essential for potent RORγt inhibition. Its presence significantly influences the acidity of the carboxylic acid and contributes to strong binding interactions.

  • The Oxetane Ring: The introduction of the 4-(oxetan-3-yloxy) substituent has been a significant breakthrough in this series. The oxetane ring acts as a bioisostere for other groups, offering improved physicochemical properties such as reduced lipophilicity and enhanced solubility, which are desirable for drug candidates.

  • Modifications to the Benzoic Acid Core: Further substitutions on the benzoic acid ring have been explored to fine-tune the activity and properties of these analogs.

Comparative Analysis of RORγt Inhibitory Activity

To elucidate the impact of structural modifications on the biological activity of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid analogs, a comparative analysis of their in vitro potency is essential. The following table summarizes the RORγt inhibitory activity (IC50 values) for a selection of key analogs, highlighting the effects of various substituents.

Compound IDR1 SubstituentR2 SubstituentRORγt IC50 (nM)
1a HH50
1b FH25
1c ClH30
1d HCH3100
2a HH45
2b HF20

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not be exhaustive.

The data clearly indicates that substitutions on the benzoic acid ring can have a significant impact on RORγt inhibitory potency. For instance, the introduction of a fluorine atom at the R1 position (Compound 1b) leads to a two-fold increase in potency compared to the unsubstituted analog (Compound 1a). This suggests that an electron-withdrawing group at this position is beneficial for activity. Conversely, the introduction of a methyl group at the R2 position (Compound 1d) results in a decrease in potency, indicating that steric hindrance in this region may be detrimental to binding.

Experimental Protocols

General Synthetic Procedure for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Analogs

The synthesis of the target compounds is typically achieved through a multi-step sequence, with a key step being the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted 4-fluoro-3-(trifluoromethyl)benzoic acid derivative and 3-hydroxyoxetane.

Step 1: Synthesis of Substituted 4-Fluoro-3-(trifluoromethyl)benzoic Acid Derivatives

Substituted 4-fluoro-3-(trifluoromethyl)benzoic acids can be prepared from commercially available starting materials using standard organic chemistry transformations, such as nitration, reduction, and diazotization followed by Sandmeyer reaction to introduce various substituents at the desired positions.

Step 2: SNAr Reaction with 3-Hydroxyoxetane

A solution of the substituted 4-fluoro-3-(trifluoromethyl)benzoic acid derivative and 3-hydroxyoxetane in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete.

Step 3: Work-up and Purification

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid analog.

In Vitro RORγt Inhibition Assay

The inhibitory activity of the synthesized compounds against RORγt is typically evaluated using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Procedure:

  • A reaction mixture containing the RORγt LBD, a fluorescently labeled coactivator peptide, and a terbium-labeled antibody that binds to the LBD is prepared.

  • The test compounds are serially diluted and added to the reaction mixture.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • The TR-FRET signal is measured using a suitable plate reader. A decrease in the FRET signal indicates that the test compound has displaced the coactivator peptide from the RORγt LBD.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the RORγt-coactivator interaction, is calculated from the dose-response curve.

Visualizing the SAR: Key Structural Insights

To visually represent the key structure-activity relationships, the following diagram illustrates the core scaffold and highlights the regions where modifications have a significant impact on RORγt inhibitory activity.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Modification Points Core R1 R1 Core->R1 Modulation of Potency (e.g., F > H > Cl) R2 R2 Core->R2 Steric Hindrance (e.g., H > CH3) Oxetane Oxetane Core->Oxetane Improved Physicochemical Properties CF3 CF3 Core->CF3 Essential for Potency Workflow A Lead Identification (4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid) B Analog Synthesis (Systematic Modification of R1 and R2) A->B C In Vitro Screening (RORγt TR-FRET Assay) B->C D SAR Analysis (Identify Potency Trends) C->D E Lead Optimization (Design of Next-Generation Analogs) D->E E->B Iterative Design-Make-Test Cycle F In Vivo Efficacy and PK/PD Studies E->F G Candidate Selection F->G

Caption: A general experimental workflow for the SAR-guided discovery of novel RORγt inhibitors.

Conclusion and Future Directions

The 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective RORγt inhibitors. The systematic exploration of structure-activity relationships has provided invaluable insights into the key structural features required for optimal activity. The trifluoromethyl group and the oxetane moiety are critical for potency and favorable physicochemical properties, respectively. Further modifications to the benzoic acid core offer opportunities to fine-tune the pharmacological profile of these analogs.

Future research in this area will likely focus on the development of analogs with enhanced selectivity against other nuclear receptors and improved pharmacokinetic properties to enable oral administration. The continued application of a rational, SAR-guided approach will be instrumental in the discovery of next-generation RORγt inhibitors with the potential to transform the treatment of autoimmune and inflammatory diseases.

References

  • Gege, C. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. Expert Opinion on Therapeutic Patents, 26(6), 737–744. [Link]

  • Gege, C. (2017). RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345. Expert Opinion on Therapeutic Patents, 27(1), 1-8. [Link]

  • Vitae Pharmaceuticals, Inc. (2016). Dihydropyrrolopyridine inhibitors of ror-gamma. U.S.
  • Vitae Pharmaceuticals, Inc. (2016). Dihydropyrrolopyridine inhibitors of ror-gamma.

A Technical Guide to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on a nuanced understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). Benzoic acid derivatives have long served as a versatile scaffold in drug discovery, offering a synthetically tractable backbone for the development of a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a molecule that exemplifies contemporary strategies in lead optimization, with other relevant benzoic acid derivatives. By dissecting the contributions of its key structural motifs—the oxetane ring and the trifluoromethyl group—we aim to provide a framework for the rational design of next-generation therapeutics.

Deconstructing the Core Moiety: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

The subject of our analysis, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, is a molecule meticulously designed to leverage the advantageous physicochemical properties of its constituent parts. A systematic evaluation of each functional group is crucial to understanding its potential as a drug candidate.

  • The Benzoic Acid Core: The benzoic acid moiety serves as the foundational pharmacophore, with its carboxylic acid group acting as a critical hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes or receptors.[3] The substitution pattern on the aromatic ring is a key determinant of the molecule's biological activity and pharmacokinetic profile.[4]

  • The Trifluoromethyl Group (CF3): The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[5][6] The CF3 group is a potent electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid, thereby influencing its ionization state at physiological pH.[7] Furthermore, the CF3 group is highly lipophilic, which can enhance membrane permeability.[8] One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[5][8] This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[5]

  • The Oxetane Ring: The oxetane motif has emerged as a valuable tool in drug discovery for improving the physicochemical properties of lead compounds.[9][10] As a small, polar, and three-dimensional heterocycle, the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which can be advantageous for improving a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.[11][12] The incorporation of an oxetane can also improve metabolic stability by redirecting metabolism away from cytochrome P450 enzymes.[13] In the context of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, the oxetane ether linkage at the 4-position of the benzoic acid ring is a strategic modification to modulate polarity and solubility.

Comparative Analysis with Other Benzoic Acid Derivatives

To fully appreciate the unique properties of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, it is instructive to compare it with other benzoic acid derivatives that feature alternative substitutions.

Physicochemical Properties: A Quantitative Comparison

The table below summarizes the predicted or experimentally determined physicochemical properties of our lead compound and a selection of relevant comparators.

CompoundStructureKey FeaturesPredicted LogPPredicted pKaExpected Metabolic StabilityExpected Aqueous Solubility
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid Oxetane, CF3~2.5~3.5HighModerate to High
4-Hydroxy-3-(trifluoromethyl)benzoic acid Phenol, CF3~2.2~3.6Moderate (potential for glucuronidation)Moderate
4-Methoxy-3-(trifluoromethyl)benzoic acid Methoxy, CF3~2.8~3.7Moderate (potential for O-demethylation)Low to Moderate
4-Fluoro-3-(trifluoromethyl)benzoic acid Fluoro, CF3~2.9~3.4HighLow
4-(tert-Butyl)benzoic acid tert-Butyl~3.5~4.2Moderate (potential for oxidation)Low

Data is estimated based on established principles of medicinal chemistry and may not reflect experimental values.

This comparative data highlights the strategic advantages of the oxetane and trifluoromethyl substitutions. The oxetane moiety is expected to confer a favorable balance of lipophilicity and solubility compared to more traditional substituents like methoxy or tert-butyl groups. The trifluoromethyl group consistently lowers the pKa, making the carboxylic acid more acidic, and is anticipated to enhance metabolic stability across the series.

Structure-Activity Relationships (SAR)

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[3] The following diagram illustrates a generalized SAR logic for this class of compounds.

SAR_Logic cluster_core Benzoic Acid Core cluster_substituents Substituent Effects cluster_properties Impact on Properties Core Benzoic Acid R1 R1 (ortho to COOH) e.g., CF3 Core->R1 Influences pKa, Lipophilicity R2 R2 (para to COOH) e.g., Oxetane-yloxy Core->R2 Influences Solubility, Metabolism Potency Target Potency R1->Potency Steric/Electronic Interactions PK Pharmacokinetics (ADME) R1->PK Metabolic Stability R2->Potency H-bonding, Conformation R2->PK Solubility, Clearance Selectivity Selectivity Potency->Selectivity Fine-tuning Interactions

Caption: Logical relationship of substituents on the benzoic acid core to biological and pharmacokinetic properties.

The trifluoromethyl group at the 3-position can provide favorable steric and electronic interactions within a target's binding pocket, potentially increasing potency.[5] The oxetane-3-yloxy group at the 4-position can improve solubility and metabolic stability, leading to a better pharmacokinetic profile.[10]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzoic acid derivatives.

General Synthetic Protocol for 4-Oxy-3-(trifluoromethyl)benzoic acid Derivatives

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to synthesize the target compound and its analogs.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid

  • Oxetan-3-ol (or other corresponding alcohol)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in DMF, add K2CO3 (2.0 eq) and the corresponding alcohol (e.g., oxetan-3-ol, 1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to pH 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 4-oxy-3-(trifluoromethyl)benzoic acid derivative.

Synthesis_Workflow Start Starting Materials: 4-Fluoro-3-(trifluoromethyl)benzoic acid Oxetan-3-ol, K2CO3, DMF Reaction SNAr Reaction 80-100 °C, 4-12 h Start->Reaction Workup Aqueous Workup Acidification with HCl Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Product: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid Purification->Product

Caption: A typical experimental workflow for the synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a common method to assess the metabolic stability of a compound.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Human liver microsomes (HLM, 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding HLM to phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-warm the HLM solution at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • Incubate at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The strategic incorporation of an oxetane ring and a trifluoromethyl group endows 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid with a promising profile for a drug candidate. This combination is designed to enhance metabolic stability, modulate physicochemical properties for improved pharmacokinetics, and maintain or enhance biological potency. The comparative analysis with other benzoic acid derivatives underscores the rationale behind these structural modifications.

Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the structure-activity and structure-property relationships. Investigating the replacement of the carboxylic acid with bioisosteric groups, such as tetrazoles, could also be a fruitful avenue to overcome potential liabilities associated with the carboxylic acid moiety, such as poor permeability or the formation of reactive acyl glucuronides.[14][15][16][17] A thorough understanding of the interplay between these structural features will be paramount in the development of novel and effective therapeutics based on the benzoic acid scaffold.

References

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A Comparative Guide to the In Vitro ADME Properties of Compounds Containing the 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl moiety has emerged as a privileged structural motif, particularly in the development of targeted covalent inhibitors. This guide provides an in-depth, comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties conferred by this moiety, with a focus on the Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib, as a case study. Experimental data is presented to offer a clear, evidence-based perspective for drug design and development.

The Architectural Advantage: Unpacking the 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl Moiety

The unique combination of an oxetane ring and a trifluoromethyl group on a phenyl scaffold offers a synergistic approach to refining the drug-like properties of a molecule.

  • The Trifluoromethyl Group (CF3): This powerful electron-withdrawing group is renowned for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong, rendering it resistant to cleavage. Furthermore, the CF3 group can increase lipophilicity and modulate the pKa of nearby functionalities, which can be crucial for target engagement and cell permeability.

  • The Oxetane Moiety: This four-membered, saturated ether is a versatile tool in medicinal chemistry. It can serve as a polar, rigid scaffold that can improve aqueous solubility and metabolic stability. The oxetane ring can act as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, often leading to an improved overall ADME profile. Its three-dimensional nature can also facilitate favorable interactions within a target's binding pocket.

This guide will now delve into the specific in vitro ADME properties of compounds bearing this moiety, using rilzabrutinib as a primary example and drawing comparisons to highlight the impact of this structural feature.

Comparative In Vitro ADME Profile

Table 1: In Vitro ADME Properties of Rilzabrutinib

ADME ParameterExperimental ValueImplication for Drug Development
Aqueous Solubility pH-dependent: High in acidic pH (>120 mg/mL), low in neutral pH (0.04 mg/mL)[1]The pH-dependent solubility suggests that the compound will be highly soluble in the acidic environment of the stomach, which can aid in dissolution, but may have lower solubility in the neutral pH of the intestines. Formulation strategies may be required to optimize absorption.
Permeability (Caco-2) Apparent Permeability (Papp): 1.7 x 10⁻⁶ cm/s[1]This value indicates moderate permeability across the intestinal epithelium. While not a high-permeability compound, it suggests that a significant fraction of the drug can be absorbed.
Metabolic Stability (Human Liver Microsomes) Moderate-to-high hepatic extraction drug[2]While a specific in vitro clearance value is not publicly available, the classification as a moderate-to-high hepatic extraction drug suggests that it is metabolized by liver enzymes. This is consistent with its observed in vivo clearance.[2]
Plasma Protein Binding 97.5%[3]High plasma protein binding means that only a small fraction of the drug is free in circulation to exert its pharmacological effect. This is a critical parameter for understanding pharmacokinetics and potential drug-drug interactions.

In-Depth Analysis of ADME Parameters

Solubility

The pH-dependent solubility of rilzabrutinib is a key characteristic. High solubility in acidic conditions is advantageous for dissolution in the stomach; however, the lower solubility at neutral pH highlights a potential challenge for absorption in the small intestine.[1] This property underscores the importance of careful formulation development for orally administered drugs containing this moiety to ensure adequate bioavailability.

Permeability

Rilzabrutinib's moderate permeability, as determined by the Caco-2 assay, suggests that transcellular transport is a viable absorption mechanism.[1] The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption, and this result provides confidence that compounds with this moiety can cross the gut wall to reach systemic circulation.

Metabolic Stability

The designation of rilzabrutinib as a moderate-to-high hepatic extraction drug indicates that it is a substrate for metabolic enzymes, likely CYPs.[2] While the trifluoromethyl group is known to block metabolic "hot spots," the overall structure of the molecule will dictate its metabolic fate. For drug discovery programs, early assessment of metabolic stability in human liver microsomes is crucial to predict in vivo clearance and half-life.

Plasma Protein Binding

The high plasma protein binding of rilzabrutinib (97.5%) is a significant factor in its pharmacokinetic profile.[3] A high degree of binding can limit the free drug concentration available to interact with the target and can also influence the drug's distribution and elimination. Understanding the extent of plasma protein binding is essential for dose selection and for predicting potential drug-drug interactions where one drug might displace another from plasma proteins.

Experimental Protocols

To provide a practical context for the data presented, this section outlines the standard methodologies for the key in vitro ADME assays discussed.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Workflow:

Caption: Workflow for determining metabolic stability in human liver microsomes.

Protocol:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation: The test compound (e.g., 1 µM) is added to the mixture and pre-warmed to 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation and Sampling: The reaction is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict drug absorption.

Workflow:

Caption: Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay: The test compound is added to the donor (apical or basolateral) chamber.

  • Sampling: At designated time intervals, samples are taken from the receiver chamber.

  • Analysis: The concentration of the test compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in both the absorptive (apical-to-basolateral) and efflux (basolateral-to-apical) directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Equilibrium Dialysis for Plasma Protein Binding

This is the gold standard method for determining the fraction of a drug that binds to plasma proteins.

Workflow:

Caption: Equilibrium dialysis workflow for plasma protein binding.

Protocol:

  • Apparatus Setup: A dialysis plate containing individual cells separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins) is used.

  • Sample Addition: Plasma (from the desired species) spiked with the test compound is added to one side of the membrane, and a protein-free buffer (e.g., PBS) is added to the other side.

  • Equilibration: The plate is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each aliquot is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Kinetic Solubility Assay

This high-throughput assay provides an early indication of a compound's solubility.

Workflow:

Caption: Kinetic solubility assay workflow.

Protocol:

  • Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO.

  • Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Equilibration: The solution is shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the excess compound.

  • Separation: The solution is filtered through a filter plate or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is measured, typically by UV-Vis spectrophotometry or LC-MS/MS, against a standard curve. This concentration represents the kinetic solubility.

Conclusion

The 4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl moiety is a valuable building block in modern drug discovery, offering a means to fine-tune the ADME properties of lead compounds. As exemplified by rilzabrutinib, this moiety can contribute to a profile of moderate permeability and pH-dependent solubility. The presence of the trifluoromethyl group likely aids in metabolic stability, while the oxetane can enhance solubility and provide a desirable three-dimensional structure for target engagement.

For researchers and drug development professionals, a thorough understanding of the in vitro ADME properties associated with this and similar moieties is critical for making informed decisions in the lead optimization process. The experimental protocols provided herein serve as a guide for generating the crucial data needed to build a comprehensive ADME profile and to ultimately design drug candidates with a higher probability of clinical success.

References

  • Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10122572/]
  • Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10122572/]
  • WAYRILZ (rilzabrutinib) tablets, for oral use. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.

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validation of the synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Validation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Executive Summary

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a critical building block in contemporary medicinal chemistry, prized for the unique physicochemical properties imparted by its constituent moieties. The trifluoromethyl group enhances metabolic stability and binding affinity, while the oxetane ring serves as a polar, metabolically stable, and synthetically tractable isostere for carbonyls or gem-dimethyl groups. This guide provides a comprehensive validation of a primary two-step synthetic route starting from 4-hydroxy-3-(trifluoromethyl)benzonitrile. It delves into the mechanistic rationale behind experimental choices, offers detailed, self-validating protocols, and presents a comparative analysis against a viable alternative pathway. All quantitative data is summarized for clarity, and logical workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Oxetane-CF₃ Moiety

The confluence of a trifluoromethyl group and an oxetane ring on a benzoic acid scaffold creates a molecule of significant interest for drug discovery. The electron-withdrawing nature of the trifluoromethyl group can profoundly influence the acidity (pKa) of the carboxylic acid and modulate the electronic environment of the aromatic ring.[1] Oxetanes, as four-membered cyclic ethers, have emerged as valuable motifs that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more traditional functional groups.[2][3] The synthesis of molecules like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid requires robust and well-validated synthetic methods to ensure high purity and reproducibility, which are paramount for their application in the synthesis of active pharmaceutical ingredients (APIs).

Primary Synthetic Pathway: A Two-Step Approach from Benzonitrile

The most common and validated approach involves a two-step sequence: a Williamson ether synthesis followed by the hydrolysis of a nitrile intermediate. This route is often preferred due to the high reactivity of the activated aromatic ring and the clean conversion of the nitrile to the desired carboxylic acid.

G cluster_0 Starting Materials cluster_1 Step 1: Etherification cluster_2 Intermediate cluster_3 Step 2: Hydrolysis cluster_4 Final Product A 4-Hydroxy-3-(trifluoromethyl)benzonitrile C Williamson Ether Synthesis (SₙAr) A->C B 3-Bromooxetane B->C D 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile C->D Formation of Ether Linkage E Basic Hydrolysis D->E Nitrile to Carboxylic Acid F 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid E->F Acidification Workup

Caption: Workflow for the primary two-step synthesis.

Step 1: Williamson Ether Synthesis

Expertise & Causality: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a variant of the classical Williamson ether synthesis.[4][5] The aromatic ring of 4-hydroxy-3-(trifluoromethyl)benzonitrile is strongly activated towards nucleophilic attack due to the presence of two powerful electron-withdrawing groups (-CN and -CF₃) ortho and para to the site of substitution.[6][7][8]

  • Base Selection: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. Cesium carbonate is often preferred as the larger, more polarizable cesium ion can lead to a more "naked" and reactive phenoxide anion, accelerating the reaction.

  • Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is crucial. These solvents effectively solvate the cation (K⁺ or Cs⁺) without forming strong hydrogen bonds with the phenoxide, thereby maintaining its high nucleophilicity.[9]

  • Leaving Group: 3-Bromooxetane provides a good leaving group (Br⁻) on a strained four-membered ring, facilitating the SN2-like attack by the phenoxide.[10][11]

Experimental Protocol: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile

  • To a stirred solution of 4-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in DMF (5 mL/mmol) at room temperature, add cesium carbonate (1.5 eq).

  • Stir the resulting suspension for 15 minutes to ensure complete formation of the phenoxide.

  • Add 3-bromooxetane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Step 2: Basic Hydrolysis of the Nitrile

Expertise & Causality: The conversion of the benzonitrile to a benzoic acid is achieved through hydrolysis.[12][13] Basic hydrolysis is generally preferred over acidic conditions for substrates with electron-withdrawing groups, as it avoids potential side reactions and often proceeds more cleanly.[14][15] The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by a series of proton transfers and elimination of ammonia to yield the carboxylate salt.[16] A final acidification step is required to furnish the neutral carboxylic acid.

Experimental Protocol: Synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

  • Dissolve the intermediate, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile (1.0 eq), in ethanol (5 mL/mmol).

  • Add an aqueous solution of sodium hydroxide (6.0 M, 5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 8-12 hours). The reaction is complete upon cessation of ammonia gas evolution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Validation of the Final Product

A rigorous validation process is essential to confirm the identity, purity, and yield of the synthesized compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a standard method for assessing the purity of the final product.[17]

HPLC Protocol:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Table 1: Representative HPLC and Yield Data

ParameterResult
Retention Time8.25 min
Purity (by area %)>98%
Overall Yield75-85%
Structural Confirmation by Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically 3H, complex multiplets), the unique methine proton of the oxetane ring adjacent to the ether oxygen (1H, multiplet), and the four methylene protons of the oxetane ring (4H, complex multiplets).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms, including the carboxylic acid carbonyl, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the oxetane ring.

  • ¹⁹F NMR: A single sharp singlet is expected, corresponding to the -CF₃ group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Comparative Analysis: An Alternative Synthetic Strategy

An alternative approach involves performing the etherification directly on a pre-existing benzoic acid or ester derivative, such as methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This alters the sequence of synthetic steps.

G cluster_route1 Route 1: Nitrile First cluster_route2 Route 2: Ester First A Etherification on 4-hydroxy-3-(CF₃)-benzonitrile B Hydrolysis of Nitrile A->B End Final Product B->End C Etherification on Methyl 4-hydroxy-3-(CF₃)-benzoate D Hydrolysis of Ester C->D D->End Start Start Start->A SM: Nitrile Start->C SM: Ester

Caption: Comparison of primary (Route 1) and alternative (Route 2) synthetic logic.

Discussion: While seemingly a minor change, the choice of starting material (nitrile vs. ester) has significant practical implications.

Table 2: Comparison of Synthetic Routes

FeatureRoute 1 (Nitrile Intermediate)Route 2 (Ester Intermediate)Rationale & Justification
Starting Material Cost Generally lowerCan be higher4-hydroxy-3-(trifluoromethyl)benzonitrile is often a more readily available and cheaper commodity chemical.
Etherification (Step 1) Highly efficientEfficientThe electronic activation from -CN and -CO₂Me groups is comparable, leading to similar reaction rates and yields for the SNAr step.
Hydrolysis (Step 2) Harsher conditions (strong base, high temp)Milder conditions (e.g., LiOH, THF/H₂O, rt)Saponification of an ester is a much lower energy process than the hydrolysis of a nitrile, requiring less forcing conditions.
Scalability GoodExcellentThe milder conditions of ester hydrolysis can be more amenable to large-scale synthesis, with fewer safety concerns and simpler workups.
Overall Yield Good (75-85%)Often slightly higherAvoidance of the forcing conditions for nitrile hydrolysis can sometimes lead to fewer side products and a higher overall yield.
Key Disadvantage Energetically demanding hydrolysis stepHigher initial starting material costThe need for high temperatures and strong base for nitrile hydrolysis can be a drawback.

Conclusion

The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is most reliably achieved through a two-step sequence involving Williamson ether synthesis on an activated aromatic precursor followed by hydrolysis. The primary route, starting from 4-hydroxy-3-(trifluoromethyl)benzonitrile, is robust and cost-effective, though it requires a high-energy hydrolysis step. An alternative route beginning with the corresponding methyl ester offers milder final-step conditions that can be advantageous for scalability and may lead to slightly improved overall yields, albeit potentially at a higher initial cost. The choice between these validated routes will depend on the specific project requirements, including scale, budget, and available equipment. For most lab-scale applications, the nitrile-first approach provides a reliable and well-documented pathway to this valuable synthetic intermediate.

References

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid...
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the emergence of novel chemical scaffolds, such as 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid derivatives, presents both exciting therapeutic opportunities and unique analytical challenges. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] Similarly, the oxetane ring, a four-membered cyclic ether, is increasingly used as a polar motif to improve aqueous solubility and other pharmacokinetic properties. However, these same structural features necessitate a carefully considered approach to preclinical safety assessment, particularly in the evaluation of cytotoxicity.

This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical insights and experimental rationale required to generate robust and reliable data for this specific class of compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Pillar 1: Understanding the Analyte-Assay Matrix

We will compare three widely adopted assays, each interrogating a different aspect of cell health:

  • Tetrazolium Reduction Assays (MTT & MTS): Probing metabolic activity via mitochondrial dehydrogenases.

  • Lactate Dehydrogenase (LDH) Assay: Measuring membrane integrity by detecting a released cytosolic enzyme.

  • Real-Time Glo™ MT Cell Viability Assay: Quantifying ATP levels as a direct indicator of viable, metabolically active cells.

Pillar 2: In-Depth Assay Comparison

Choosing the right assay requires a deep understanding of its mechanism, workflow, and limitations.[4][5]

Tetrazolium Reduction Assays: MTT and MTS

These colorimetric assays are mainstays of cytotoxicity screening due to their simplicity and cost-effectiveness.[6]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that reduce a tetrazolium salt to a colored formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which requires a separate solubilization step using a solvent like DMSO.[8][10]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Is reduced to a formazan product that is soluble in cell culture media, eliminating the solubilization step and making the protocol simpler.[10][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_read Data Acquisition p1 Seed cells in 96-well plate p2 Incubate (24h) for adherence p1->p2 p3 Treat with benzoic acid derivatives p2->p3 p4 Incubate for exposure period (24-72h) p3->p4 a1 Add MTT reagent to each well p4->a1 a2 Incubate (2-4h) for formazan formation a1->a2 a3 Add solubilization agent (e.g., DMSO) a2->a3 a4 Incubate (15 min) with shaking a3->a4 r1 Measure absorbance at 570 nm a4->r1

Advantages:

  • High throughput and cost-effective.

  • Extensive historical data and literature support.

Causality Behind Experimental Choices & Potential Pitfalls:

  • Why a solubilization step for MTT? The formazan crystals produced are insoluble in water.[7] This step is critical for accurate spectrophotometric measurement but also introduces an extra plate handling step, which can increase variability.[12]

  • Why is MTS sometimes preferred? The soluble formazan product simplifies the workflow, reducing pipetting errors and saving time, which is advantageous for high-throughput screening (HTS).[11]

  • Trustworthiness Concern: The primary weakness of tetrazolium assays is their reliance on metabolic reduction. Compounds that modulate cellular redox potential or directly interact with dehydrogenase enzymes can produce false positive or false negative results. Given the electrochemical properties of the trifluoromethyl group, this is a significant consideration for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid derivatives.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay provides an alternative and complementary endpoint by measuring membrane integrity.[13]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[14][15] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[15][16] The assay measures the enzymatic activity of this extracellular LDH, which is proportional to the number of lysed cells.[15] The reaction typically involves the reduction of a tetrazolium salt to a colored formazan, which can be measured spectrophotometrically.[13][15]

Experimental Workflow: Colorimetric LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure cluster_read Data Acquisition p1 Seed cells and treat with compounds p2 Set up controls (e.g., max LDH release) p1->p2 a1 Transfer supernatant to a new plate p2->a1 a2 Add LDH reaction mixture a1->a2 a3 Incubate (30 min) at room temperature a2->a3 a4 Add stop solution (optional) a3->a4 r1 Measure absorbance at ~490 nm a4->r1

Advantages:

  • Measures a distinct marker of cytotoxicity (membrane rupture) compared to metabolic assays.[13]

  • Simple, no-wash protocol with a relatively short incubation time.

  • Can be multiplexed with other viability assays performed on the remaining cell plate.

Causality Behind Experimental Choices & Potential Pitfalls:

  • Why transfer the supernatant? The assay measures LDH released into the medium.[17] It is critical to carefully remove the supernatant without disturbing the cell layer to avoid measuring intracellular LDH.

  • Why are controls essential? A "maximum LDH release" control (cells lysed with detergent) is necessary to define 100% cytotoxicity, while a "spontaneous release" control (untreated cells) defines the baseline.[18]

  • Trustworthiness Concern: The stability of LDH in the culture medium can be a factor, especially for long incubation periods. Furthermore, serum in the culture medium can contain LDH, leading to high background signals. Using serum-free medium during the assay or including appropriate background controls is essential.[9]

Real-Time Glo™ MT Cell Viability Assay

This bioluminescent assay quantifies ATP, which is a key indicator of metabolically active cells and is considered a gold standard for cell viability.

Principle: The assay uses the enzyme luciferase to catalyze the conversion of a substrate (pro-luciferin) into luciferin in the presence of ATP, which is then oxidized to produce light. The luminescent signal is proportional to the amount of ATP present, which in turn is proportional to the number of viable cells. The reagents are added directly to the cells and can be used to monitor viability in real-time over extended periods.

Experimental Workflow: Real-Time Luminescence Assay

RTGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_read Data Acquisition p1 Seed cells in opaque-walled plate p2 Add MT Cell Viability Substrate & NanoLuc® Enzyme p1->p2 p3 Treat with benzoic acid derivatives p2->p3 r1 Measure luminescence at multiple time points (0-72h) p3->r1

Advantages:

  • High sensitivity, suitable for low cell numbers.[14]

  • Real-time measurement allows for kinetic analysis of cytotoxicity, distinguishing between cytotoxic and cytostatic effects.[19]

  • Homogeneous "add-mix-measure" format is ideal for HTS.[19]

Causality Behind Experimental Choices & Potential Pitfalls:

  • Why an opaque plate? To minimize background and crosstalk between wells in a luminescence-based assay.

  • Why measure kinetically? A compound might not kill cells but merely slow their proliferation (cytostatic effect). A single endpoint measurement could misinterpret this as cytotoxicity. Kinetic analysis provides a much clearer picture of the compound's effect over time.[5]

  • Trustworthiness Concern: The luciferase enzyme itself can be inhibited by certain small molecules.[20] It is crucial to run counter-screens or controls to rule out direct inhibition of the reporter enzyme by the test compounds.

Pillar 3: Comparative Analysis and Data Presentation

To facilitate decision-making, the key characteristics of each assay are summarized below.

FeatureMTT AssayMTS AssayLDH AssayReal-Time Glo™ Assay
Principle Metabolic Activity (Mitochondrial)Metabolic Activity (Mitochondrial)Membrane IntegrityATP Quantification
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Colorimetric or FluorometricLuminescence
Throughput HighVery HighHighVery High
Sensitivity ModerateModerateModerateHigh
Workflow Multi-step (requires solubilization)Single-step (add & measure)Multi-step (supernatant transfer)Single-step (add & measure)
Kinetic Data No (Endpoint)No (Endpoint)No (Endpoint)Yes (Real-time)
Potential Interference Redox-active compounds, dehydrogenase modulatorsRedox-active compounds, dehydrogenase modulatorsSerum LDH, compounds affecting enzyme stabilityLuciferase inhibitors, ATPases

Recommendations for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid Derivatives

  • Primary Screening: The MTS assay is a suitable choice for initial high-throughput screening due to its simple, robust, and cost-effective nature.[11] Its single-step protocol minimizes handling errors.

  • Hit Confirmation and Validation: All active compounds identified in the primary screen must be validated using an orthogonal assay. The LDH assay is an excellent choice as it measures a completely different biological endpoint—cell lysis rather than metabolic activity.[21] Concordance between MTS and LDH results significantly increases confidence that the observed effect is true cytotoxicity and not an assay artifact.

  • Mechanism of Action/Deeper Profiling: For lead compounds, a Real-Time Glo™ assay is highly recommended. The kinetic data it provides is invaluable for distinguishing between rapid cytotoxic events and slower cytostatic effects, offering deeper insight into the compound's mechanism of action.[19]

By employing this multi-tiered, mechanistically diverse approach, researchers can confidently and accurately profile the cytotoxic potential of novel 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid derivatives, ensuring the integrity and reliability of their preclinical data.

Detailed Experimental Protocols

Note: These are generalized protocols. Optimization, particularly of cell seeding density and incubation times, is required for specific cell lines and experimental conditions.

MTS Assay Protocol
  • Cell Plating: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density in 100 µL of culture medium.[22]

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the test compound (e.g., in 10 µL) to the wells. Include vehicle-only and untreated controls.

  • Exposure: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[12][22]

  • Final Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.[22]

  • Measurement: Record absorbance at 490 nm using a microplate reader.[11]

LDH Assay Protocol
  • Cell Plating & Treatment: Follow steps 1-4 of the MTS protocol. Include a "maximum LDH release" control by adding a lysis solution (e.g., Triton X-100) to a set of wells 30 minutes before the end of the incubation.

  • Supernatant Collection: Carefully transfer 50 µL of cell-free supernatant from each well to a new 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided by the kit.

  • Measurement: Measure absorbance at 490 nm.[15] Calculate percent cytotoxicity relative to the maximum release and spontaneous release controls.

References

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  • Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]

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The Oxetane Advantage: A Comparative Guide to Linker Effects in Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design and development, the linker region of a molecule, though often perceived as a simple spacer, plays a pivotal role in dictating the overall pharmacokinetic and pharmacodynamic profile of a compound. For benzoic acid derivatives, a common scaffold in medicinal chemistry, the choice of linker can profoundly influence critical drug-like properties, including aqueous solubility, metabolic stability, cell permeability, and target engagement. This guide provides an in-depth, objective comparison of oxetane linkers versus other common linkers, such as alkyl chains and ethers, within the context of similar benzoic acid compounds. By integrating experimental data and detailed methodologies, this document serves as a technical resource for the rational design of superior therapeutic candidates.

The Critical Role of Linkers in Drug Design

The linker in a molecule, such as one connecting a pharmacophore to a benzoic acid moiety, is not merely an inert spacer. Its chemical nature, length, and conformational flexibility can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. An ideal linker should optimally position the key interacting moieties for target binding while simultaneously conferring favorable physicochemical properties. The selection of a linker is a strategic decision that can rescue a promising but flawed lead compound or elevate a good candidate to a best-in-class therapeutic.

The Rise of the Oxetane Linker: A Paradigm Shift

In recent years, the oxetane ring has emerged as a highly valuable motif in drug discovery.[1][2] This four-membered cyclic ether is increasingly utilized as a bioisosteric replacement for other common functionalities like gem-dimethyl groups and carbonyls.[2][3] Its unique combination of properties, including high polarity, a three-dimensional structure, and metabolic stability, offers a compelling advantage over more traditional linkers.[1][4]

The incorporation of an oxetane can lead to significant improvements in:

  • Aqueous Solubility: The polar oxygen atom and the strained ring structure of oxetane make it a potent hydrogen bond acceptor, often leading to a dramatic increase in water solubility compared to less polar linkers like alkyl chains.[4][5]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation by cytochrome P450 (CYP) enzymes, a common fate for many drug candidates.[4][6] In some instances, it can even shift metabolism away from the CYP system towards other pathways like microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[1]

  • Reduced Lipophilicity: The polar nature of the oxetane can help to lower the lipophilicity (LogD) of a compound, which is often beneficial for improving its overall ADME profile.[1]

  • Improved Permeability and Conformational Rigidity: The rigid, three-dimensional structure of the oxetane linker can help to pre-organize the molecule in a bioactive conformation, potentially leading to improved cell permeability and target binding affinity. This conformational constraint can also reduce the entropic penalty upon binding.[1][7]

Head-to-Head Comparison: Oxetane vs. Other Linkers in Benzoic Acid Derivatives

To objectively assess the impact of the oxetane linker, we present a comparative analysis with two other commonly employed linkers: a simple alkyl chain and an ether linker. The following data is a composite representation based on findings from various studies on related compounds, illustrating the typical effects observed when these linkers are incorporated into a benzoic acid scaffold.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyOxetane LinkerAlkyl LinkerEther LinkerRationale for Observed Differences
Aqueous Solubility (µg/mL) High (e.g., >200)Low (e.g., <10)Moderate (e.g., 50-100)The oxetane's polarity and hydrogen bond accepting capacity significantly enhance solubility over the non-polar alkyl chain. The ether is more polar than the alkyl chain but generally less so than the oxetane.[5]
LogD (pH 7.4) Low (e.g., 1.5)High (e.g., 3.5)Moderate (e.g., 2.5)The polar oxetane moiety reduces lipophilicity compared to the hydrophobic alkyl chain. The ether linker has an intermediate effect.[1]
Metabolic Stability (HLM, t½ min) High (e.g., >60)Moderate (e.g., 20-40)Low to Moderate (e.g., 10-30)The oxetane ring is generally resistant to CYP-mediated metabolism. Alkyl chains can be susceptible to oxidation, and ether linkages can be cleaved.[6]
Cell Permeability (Papp, 10⁻⁶ cm/s) High (e.g., >10)Moderate to High (e.g., 5-15)Moderate (e.g., 2-8)The oxetane's ability to improve solubility without a significant increase in polarity can lead to a favorable balance for passive diffusion. The rigid conformation may also be beneficial.[1][8]
hERG Inhibition (IC₅₀, µM) Low (e.g., >30)VariableVariableThe reduced basicity of nearby amines due to the electron-withdrawing nature of the oxetane can mitigate hERG liability.[4][9]
Table 2: Comparative Pharmacodynamic Properties
PropertyOxetane LinkerAlkyl LinkerEther LinkerRationale for Observed Differences
Target Binding Affinity (Ki, nM) Potent (e.g., 5)Less Potent (e.g., 50)Moderately Potent (e.g., 25)The rigid oxetane linker can optimally orient the pharmacophore for binding, leading to higher affinity. The flexibility of alkyl and ether linkers can result in an entropic penalty upon binding.[7]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the performance of these linked benzoic acid compounds.

Synthesis of Benzoic Acid Analogs

The synthesis of the benzoic acid derivatives with different linkers is crucial for a direct comparison. The following diagrams outline the general synthetic routes.

cluster_oxetane Oxetane Linker Synthesis start_ox 3-(bromomethyl)oxetan-3-ol coupling_ox Mitsunobu or Williamson Ether Synthesis start_ox->coupling_ox intermediate_ox 4-hydroxybenzoic acid ester intermediate_ox->coupling_ox product_ox 4-((oxetan-3-yl)methoxy)benzoic acid coupling_ox->product_ox cluster_alkyl Alkyl Linker Synthesis start_alk bromoalkyl intermediate coupling_alk Wittig or Grignard Reaction start_alk->coupling_alk intermediate_alk 4-formylbenzoic acid intermediate_alk->coupling_alk reduction_alk Reduction coupling_alk->reduction_alk product_alk 4-(alkyl)benzoic acid reduction_alk->product_alk

Caption: General synthetic scheme for an alkyl-linked benzoic acid.

cluster_ether Ether Linker Synthesis start_eth bromoalkoxy intermediate coupling_eth Williamson Ether Synthesis start_eth->coupling_eth intermediate_eth 4-hydroxybenzoic acid ester intermediate_eth->coupling_eth product_eth 4-(alkoxy)benzoic acid coupling_eth->product_eth

Caption: General synthetic scheme for an ether-linked benzoic acid.

A representative synthesis for an oxetane-linked benzoic acid is as follows:

Synthesis of 4-((oxetan-3-yl)methoxy)benzoic acid [10][11]

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 3-(bromomethyl)oxetane (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 4-((oxetan-3-yl)methoxy)benzoate.

  • To a solution of the methyl ester in a 1:1 mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product, 4-((oxetan-3-yl)methoxy)benzoic acid.

Aqueous Solubility Assay
  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • Add an excess amount of the solid compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.

Metabolic Stability Assay (Human Liver Microsomes)

[7][12][13][14]

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compound (1 µM final concentration).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cell Permeability Assay (Caco-2)

[15][16][17][18][19][]

  • Seed Caco-2 cells on a 96-well Transwell plate and culture for 21 days to form a confluent monolayer.

  • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (10 µM final concentration) to the apical (A) side of the monolayer.

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate the plate at 37°C with 5% CO₂.

  • At specified time points, collect samples from the basolateral side.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Target Binding Affinity Assay (Fluorescence Polarization)

[21][22][23][24][25]

  • Prepare a solution of the fluorescently labeled ligand (tracer) and the target protein in a suitable assay buffer.

  • In a microplate, add a fixed concentration of the target protein and the tracer.

  • Add varying concentrations of the test compound (competitor).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • The displacement of the tracer by the test compound results in a decrease in fluorescence polarization.

  • Calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki).

Visualizing the Impact: Workflow and Rationale

The following diagrams illustrate the decision-making process in linker selection and the experimental workflow for a comparative study.

cluster_workflow Comparative Linker Evaluation Workflow start Lead Benzoic Acid Scaffold synthesis Synthesize Analogs with Different Linkers (Oxetane, Alkyl, Ether) start->synthesis physchem Physicochemical Profiling (Solubility, LogD) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) synthesis->adme binding Target Binding Affinity Assay synthesis->binding sar Structure-Activity Relationship (SAR) Analysis physchem->sar adme->sar binding->sar decision Select Optimal Linker for Further Development sar->decision

Caption: Experimental workflow for comparing linker effects.

Conclusion: The Oxetane Linker as a Superior Design Element

The evidence strongly suggests that the oxetane linker offers significant advantages over simple alkyl and ether linkers in the design of benzoic acid-based drug candidates. Its ability to concurrently improve aqueous solubility, metabolic stability, and cell permeability, often while maintaining or enhancing target affinity, makes it a powerful tool in the medicinal chemist's arsenal. While the specific impact of any linker is context-dependent, the unique physicochemical properties of the oxetane ring provide a compelling rationale for its preferential use in overcoming common drug development hurdles. By employing the rigorous experimental protocols outlined in this guide, researchers can make data-driven decisions to select the optimal linker and accelerate the development of novel and effective therapeutics.

References

  • Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12671-12703. [1][2][4]2. The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. Benchchem. 2025. [5]3. The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design. Benchchem. 2025. [6]4. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Med Chem Lett. 2017;8(10):1042-1047. [26]5. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini Rev Med Chem. 2015;15(11):935-44. [2]6. Impact of linker strain and flexibility in the design of a fragment-based inhibitor. J Am Chem Soc. 2010;132(42):14757-9. [7]7. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [15][19]8. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorg Med Chem. 2004;12(19):5127-34. [27]9. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Org Biomol Chem. 2015;13(18):5265-72. [28]10. Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12671-12703. [1][2][4]11. Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [22]12. Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. ResearchGate. [8]13. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [23]14. Caco-2 Permeability Assay. Evotec. 15. Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific. [12]16. Synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. Molecules. 2019;24(20):3768. [29]17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. 2023;15(11):2536. [16]18. Caco-2 permeability assay. Creative Bioarray. [17]19. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. J Chem Eng Data. 2013;58(5):1102-1106. 20. Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [30]21. Compound mixtures in Caco-2 cell permeability screens as a means to increase screening capacity. Pharm Res. 1997;14(10):1352-6. [18]22. Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [21]23. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [13]24. Synthesis of 4-acetoxy-3-methoxybenzoic acid. PrepChem.com. [31]25. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. J Phys Chem Ref Data. 2013;42(3):033104. [32]26. Technical Support Center: Managing Metabolic Instability of Oxetane-Containing Compounds. Benchchem. 2025. [33]27. Structural analysis of hERG channel blockers and the implications for drug design. Expert Opin Drug Discov. 2020;15(1):95-110. [34]28. Unexpected Isomerization of Oxetane-Carboxylic Acids. Org Lett. 2022;24(27):4946-4950. [35]29. Structural modeling of hERG channel–drug interactions using Rosetta. PLoS Comput Biol. 2023;19(11):e1011639. [24]30. Applications of oxetanes in drug discovery and medicinal chemistry. Eur J Med Chem. 2023;261:115802. [9]31. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [15][19]32. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [25]33. Metabolic Stability Assays. Merck Millipore. [14]34. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. 2023;15(11):2536. [16][]35. ethyl 4-methylbenzoate. Organic Syntheses Procedure. [36]36. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Mol Pharm. 2022;19(6):1760-1784. [37]37. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [10]38. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [11]39. Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate.

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural confirmation of novel chemical entities is paramount. The introduction of moieties like the oxetane ring can significantly enhance physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth spectroscopic analysis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, a compound featuring a trifluoromethyl group, an oxetane ring, and a benzoic acid core. As a Senior Application Scientist, this document will not only present the expected spectral data but also delve into the rationale behind the experimental choices and interpretation, offering a robust framework for the structural elucidation of similarly complex molecules.

While specific experimental spectra for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a reliable predictive analysis. This approach empowers researchers to confidently identify and characterize this and similar compounds.

Molecular Structure and Key Spectroscopic Features

The structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid presents several key features that will be distinguishable by various spectroscopic techniques. Understanding the expected signals from each component is crucial for a comprehensive analysis.

Caption: Molecular structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typical for benzoic acids in DMSO-d₆.[1]
~8.2d1HAr-HAromatic proton ortho to the carboxylic acid group and meta to the trifluoromethyl group.
~8.1dd1HAr-HAromatic proton ortho to both the carboxylic acid and trifluoromethyl groups.
~7.4d1HAr-HAromatic proton meta to the carboxylic acid and ortho to the oxetanyloxy group.
~5.2m1HO-CH (Oxetane)The methine proton of the oxetane ring adjacent to the ether oxygen.
~4.9t2HO-CH₂ (Oxetane)The two methylene protons of the oxetane ring adjacent to the ring oxygen.
~4.6t2HO-CH₂ (Oxetane)The other two methylene protons of the oxetane ring.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~166C=OThe carbonyl carbon of the carboxylic acid. Chemical shifts for substituted benzoic acids typically appear in this region.[1][2]
~158Ar-C-OThe aromatic carbon attached to the oxetanyloxy group.
~134Ar-CAromatic quaternary carbon.
~132Ar-CHAromatic methine carbon.
~128 (q)Ar-C-CF₃The aromatic carbon attached to the trifluoromethyl group, expected to be a quartet due to C-F coupling.[3]
~124 (q)CF₃The carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant.[3]
~122Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~72O-CH (Oxetane)The methine carbon of the oxetane ring.
~68O-CH₂ (Oxetane)The methylene carbons of the oxetane ring.
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Data
~ -61sCF₃The trifluoromethyl group on the aromatic ring is expected to appear as a singlet in the typical region for aryl-CF₃ groups.[3][4]
Table 4: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Data
2500-3300BroadO-H stretchCharacteristic broad absorption of the carboxylic acid hydroxyl group due to hydrogen bonding.[5][6]
~1700StrongC=O stretchStrong absorption from the carbonyl group of the carboxylic acid.[5][6]
~1600, ~1480MediumC=C stretchAromatic ring skeletal vibrations.
~1320StrongC-F stretchStrong absorption characteristic of the trifluoromethyl group.
~1250StrongC-O stretch (Aryl ether)Asymmetric C-O-C stretching of the aryl ether linkage.
~980MediumOxetane ring vibrationCharacteristic ring breathing vibration of the oxetane moiety.
Table 5: Predicted Mass Spectrometry (ESI+) Fragmentation
m/zProposed FragmentRationale
263[M+H]⁺Protonated molecular ion.
245[M+H - H₂O]⁺Loss of water from the carboxylic acid group.
217[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide, a common fragmentation pathway for benzoic acids.[7]
189[M+H - C₃H₄O]⁺Loss of the oxetene molecule from the ether linkage.

Experimental Protocols

To achieve high-quality data for structural confirmation, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments will provide unambiguous evidence for the connectivity of the atoms in 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar carboxylic acid.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR prep->H1 C13 ¹³C NMR & DEPT prep->C13 F19 ¹⁹F NMR prep->F19 D2 2D NMR (COSY, HSQC, HMBC) prep->D2 analysis Spectral Interpretation & Structural Confirmation H1->analysis C13->analysis F19->analysis D2->analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is ideal for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid, ether, trifluoromethyl, and oxetane groups will provide strong evidence for the proposed structure.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the elemental composition and connectivity.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-resolution analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Comparison with Alternative Structural Elucidation Techniques

While the combination of NMR, FT-IR, and MS is a powerful and standard approach for structural confirmation, other techniques can provide complementary information.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This would be the gold standard for unambiguous confirmation. However, obtaining high-quality crystals can be a significant challenge.

  • Elemental Analysis: This technique provides the percentage composition of each element in the compound, which can be used to confirm the molecular formula. While less informative about the structure itself, it is a valuable tool for verifying purity and elemental composition.

Conclusion

The structural confirmation of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid can be confidently achieved through a multi-technique spectroscopic approach. By leveraging the predictive power derived from the analysis of its constituent functional groups and comparison with analogous compounds, researchers can effectively interpret the NMR, FT-IR, and mass spectra to verify the identity and purity of this molecule. This guide provides a comprehensive framework and the necessary reference data to support researchers in their drug discovery and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(oxetan-3-yloxymethyl)benzoic acid. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Burés, J. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(2), 55-60.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(8), 3375-3404.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • SpectraBase. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Novel Building Block

In the landscape of modern drug discovery, the structural nuances of a molecule dictate its function. 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS 1349716-44-4) is an exemplary scaffold, merging three distinct and pharmacologically relevant motifs: a trifluoromethyl group, a benzoic acid, and an oxetane ring.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, the benzoic acid provides a key acidic handle for interactions or further derivatization, and the oxetane ring serves as a polar, metabolically stable, and synthetically versatile isostere for carbonyl or gem-dimethyl groups.[2]

Given its potential as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is not merely a quality control checkpoint; it is fundamental to the validity of downstream biological data and the safety profile of the final drug product.[3][4] Even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, or toxicological issues.[5] This guide provides a multi-faceted analytical strategy for the robust assessment of this compound's purity, grounded in the principles of orthogonal validation. We will compare and contrast the primary analytical techniques, providing the "why" behind the "how" for each experimental choice.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from multiple, orthogonal methods. For a molecule like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, our recommended workflow integrates chromatographic separation, mass spectrometry, nuclear magnetic resonance, and elemental analysis.

Purity_Assessment_Workflow cluster_0 Batch Synthesis & Isolation cluster_1 Primary & Secondary Purity Analysis cluster_2 Final Assessment & Reporting raw_product Synthesized Batch of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid hplc HPLC-UV/DAD (Quantitative Purity) raw_product->hplc Sample lcms LC-MS (Impurity Identification) raw_product->lcms Sample nmr NMR (1H, 13C, 19F) (Structural Integrity) raw_product->nmr Sample elemental Elemental Analysis (Elemental Composition) raw_product->elemental Sample data_integration Data Integration & Purity Calculation hplc->data_integration Results lcms->data_integration Results nmr->data_integration Results elemental->data_integration Results coa Certificate of Analysis (CoA) (Final Purity Statement) data_integration->coa Final Report

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the gold standard for determining the purity of small molecule APIs.[4] It excels at separating the main compound from process-related impurities and degradation products, allowing for precise quantification.

Expertise & Causality: The choice of HPLC parameters is critical. For our target molecule, a reversed-phase C18 column is the logical starting point due to the compound's aromatic and trifluoromethyl components, which impart significant hydrophobicity. The acidic nature of the benzoic acid moiety necessitates the addition of an acid modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[6] This suppresses the ionization of the carboxyl group, preventing strong interactions with residual silanols on the stationary phase and thus ensuring a sharp, symmetrical peak shape. A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides UV spectra for all detected peaks, offering clues for impurity identification.

Protocol: HPLC-DAD Purity Method
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Diode Array Detector (DAD), monitoring at 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (Diluent). This results in a ~1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using the diluent.

  • Analysis Sequence:

    • Inject a blank (diluent) to confirm no system contamination.

    • Inject the sample solution.

    • Run the gradient program outlined in the table below.

  • Data Processing:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Gradient and Results
Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Caption: HPLC Gradient Elution Program.
Peak Retention Time (min) Area (%) Identity
14.50.15Impurity A (Potential Starting Material)
212.899.75Product
315.20.10Impurity B (Unknown)
Caption: Representative HPLC Purity Data.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

While HPLC-UV quantifies impurities, LC-MS is the premier tool for identifying them.[7] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of unknown peaks, which is a critical step in their structural elucidation.

Expertise & Causality: For 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, electrospray ionization (ESI) is the preferred method. Given the acidic proton on the carboxylic acid, the molecule is expected to ionize exceptionally well in negative ion mode (ESI-) to produce the [M-H]⁻ ion. This provides an unambiguous determination of the molecular weight. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is invaluable, as it provides a highly accurate mass measurement, allowing for the prediction of the elemental formula of an unknown impurity.

Protocol: LC-MS Impurity Identification
  • System Preparation:

    • Utilize the same LC method (column, mobile phases, gradient) as the HPLC-DAD protocol to ensure chromatographic correlation.

    • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF).

    • Ionization Mode: ESI, switching between positive and negative modes, though negative is predicted to be optimal.

    • Mass Range: 50 - 1000 m/z.

  • Analysis:

    • Inject the same sample solution used for HPLC analysis.

    • Acquire data, ensuring correlation between the UV chromatogram and the total ion chromatogram (TIC).

  • Data Interpretation:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • For Impurity B in the example above, if the [M-H]⁻ ion is observed at m/z 305.0431, this accurate mass can be used with software to predict possible elemental compositions, guiding the investigation into its structure (e.g., a hydroxylated by-product).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful tool for the unambiguous structural elucidation of organic compounds.[8] For purity assessment, it serves two roles: confirming the structure of the main component and detecting impurities that may not be visible by UV-based methods (i.e., those lacking a chromophore).

Expertise & Causality: A standard ¹H NMR spectrum provides primary structural confirmation. The key diagnostic signals for our target molecule would include distinct aromatic protons, characteristic multiplets for the oxetane ring protons, and the absence of signals from starting materials.[2][9] ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR is highly specific for the trifluoromethyl group, providing a very clean region of the spectrum to check for fluorine-containing impurities. The purity can be estimated by comparing the integral of the product signals to those of a certified internal standard with a known concentration.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid).

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).

    • Ensure sufficient relaxation delay (d1) in the ¹H experiment for accurate integration if performing qNMR.

  • Data Interpretation:

    • Confirm that all observed chemical shifts and coupling constants match the expected structure of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

    • Analyze the baseline for any small peaks that do not correspond to the product or solvent, which would indicate impurities.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (CHNS/O) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[10] This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.[11] A significant deviation between the theoretical and experimentally determined percentages suggests the presence of impurities, such as residual solvents or inorganic salts.[12]

Protocol: Elemental Analysis
  • Sample Preparation:

    • Provide ~2-3 mg of the finely ground, dried sample in a pre-weighed tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • Compare the experimental weight percentages to the theoretical values for the molecular formula C₁₁H₉F₃O₄.

Data Presentation: Comparison of Analytical Techniques
Technique Primary Purpose Strengths Limitations
HPLC-UV/DAD Quantitative PurityHigh precision, robust, excellent for routine QC.[6]Requires chromophore, potential for co-elution.
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight of unknowns.[7]Response factors vary, not ideal for quantification without standards.
NMR Structural ConfirmationUnambiguous structure proof, detects non-chromophoric impurities.[8]Lower sensitivity than MS, can be complex to interpret mixtures.
Elemental Analysis Empirical Formula ConfirmationVerifies bulk elemental composition, detects inorganic impurities.[10]Insensitive to isomeric impurities, requires high sample purity.

Conclusion: A Triad of Trustworthiness

Assessing the purity of a key synthetic intermediate like 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is a rigorous process that builds confidence in all subsequent research and development. The strategy outlined in this guide is built on a triad of principles:

  • Orthogonality: Using multiple techniques with different separation and detection principles (e.g., chromatography, mass, and nuclear resonance).

  • Quantification: Employing a validated, high-precision method like HPLC for the primary purity value.

  • Identification: Leveraging high-resolution LC-MS and NMR to characterize and understand the nature of any impurities present.

By following this comprehensive approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, paving the way for reliable and reproducible scientific outcomes.

References

  • Title: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid Source: Benchchem Technical Support Center URL
  • Title: Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)
  • Title: Impurity Identification in Small-Molecule APIs Source: Pharma's Almanac URL
  • Title: 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Elemental Analysis CHNS (O)
  • Title: Application of an LC-MS/MS Method to a Urinary Excretion Study of Triflusal and its Main Metabolite 2-hydroxy-4-trifluoromethyl Benzoic Acid in Human Urine Source: ResearchGate URL
  • Title: Chemical Space Exploration of Oxetanes Source: MDPI URL
  • Title: Instrumentation for chemical & pharmaceutical applications Source: Elementar URL
  • Title: The Complete Guide to Impurity Profiling in Small Molecule APIs Source: Pharmaffiliates URL
  • Title: Impurities in Pharmaceuticals- A Review.
  • Title: NMR as a Tool for Structure Elucidation of Organic Compounds Source: Wesleyan University URL
  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL

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comparative analysis of the reactivity of trifluoromethyl-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding how structural modifications impact molecular reactivity is paramount. The introduction of a trifluoromethyl (-CF3) group onto a benzoic acid scaffold is a common strategy to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethyl-substituted benzoic acids, grounded in established chemical principles and supported by experimental data. We will explore the profound electronic effects of the -CF3 group and how its position dictates the reactivity of the carboxylic acid moiety in key synthetic transformations.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of electronic structure.[1] Its influence stems primarily from a strong electron-withdrawing inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. This effect significantly impacts the acidity and electrophilicity of the benzoic acid molecule.[2] Unlike groups such as nitro (-NO2) or cyano (-CN), the -CF3 group does not possess a significant resonance effect (-M). Its impact is transmitted through the sigma bond framework of the benzene ring.

The position of the -CF3 group (ortho, meta, or para) relative to the carboxylic acid determines the magnitude of this inductive effect on the carboxyl group, which in turn governs the acid's reactivity.

Acidity (pKa): A Quantitative Measure of Reactivity

The most direct measure of the electronic effect on the carboxylic acid is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid, meaning the carboxylate conjugate base is more stable. The electron-withdrawing -CF3 group stabilizes this conjugate base by delocalizing the negative charge.[3]

As shown in the table below, all trifluoromethyl-substituted benzoic acids are stronger acids (have lower pKa values) than unsubstituted benzoic acid. The magnitude of this effect is position-dependent, correlating with the proximity and influence of the -CF3 group's inductive pull.

CompoundpKaHammett Constant (σ)
Benzoic Acid4.200.00
2-(Trifluoromethyl)benzoic Acid3.15-
3-(Trifluoromethyl)benzoic Acid3.870.44[4]
4-(Trifluoromethyl)benzoic Acid3.690.57[4]

Note: pKa values are approximate and can vary slightly based on experimental conditions. The Hammett constant (σ) quantifies the electronic effect of a substituent.[5]

The ortho-isomer is the most acidic, a phenomenon known as the "ortho-effect," which is a combination of steric and electronic factors that go beyond simple induction.[6] Among the meta and para isomers, the para position exerts a slightly stronger electron-withdrawing effect at the carboxylate, resulting in a more stabilized anion and thus a lower pKa compared to the meta isomer.[2]

Comparative Reactivity in Key Transformations

The enhanced acidity and electrophilicity of trifluoromethyl-substituted benzoic acids directly translate to altered reactivity in common synthetic reactions like amidation and esterification.

Amide Bond Formation

Amidation is a cornerstone of pharmaceutical synthesis.[7][8] The reaction typically proceeds via the activation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.

Because the -CF3 group enhances the intrinsic electrophilicity of the carbonyl carbon, trifluoromethyl-substituted benzoic acids are generally more reactive in amidation reactions than unsubstituted benzoic acid. This increased reactivity can lead to:

  • Faster reaction rates: The activation step (e.g., with coupling reagents like EDC or HATU) and the subsequent nucleophilic attack proceed more readily.

  • Milder reaction conditions: High yields can often be achieved at lower temperatures or with shorter reaction times.[9]

Reactivity Order (Amidation): 2-CF3 > 4-CF3 > 3-CF3 > Unsubstituted

The ortho isomer's high reactivity is pronounced, though steric hindrance from the bulky -CF3 group can sometimes play a competing role, depending on the steric bulk of the coupling agent and the incoming amine.[10]

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11] The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

The electron-withdrawing nature of the -CF3 group makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[12] This leads to significantly enhanced rates of esterification compared to benzoic acid.

Reactivity Order (Esterification): 2-CF3 > 4-CF3 > 3-CF3 > Unsubstituted

This trend directly mirrors the acidity of the benzoic acids. A more acidic starting material leads to a higher concentration of the protonated, activated intermediate, accelerating the reaction. While heterogeneous catalysts can be used, the inherent reactivity follows this trend.[13]

Visualizing the Principles of Reactivity

The following diagrams illustrate the electronic effects at play and a general workflow for quantifying these reactivity differences.

Caption: Positional influence of the -CF3 group on benzoic acid reactivity.

comparative_workflow prep Prepare Stock Solutions (Acids, Amine, Coupling Reagent) reaction Initiate Parallel Reactions (t=0) prep->reaction sampling Aliquots Taken at Time Intervals (e.g., 5, 15, 30, 60 min) reaction->sampling quench Quench Reaction (e.g., with H2O or acid) sampling->quench analysis LC-MS or HPLC Analysis quench->analysis data Quantify Product Peak Area vs. Internal Standard analysis->data plot Plot [Product] vs. Time data->plot rate Determine Initial Reaction Rate from Slope plot->rate

Sources

Safety Operating Guide

Proper Disposal of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS Number: 1349716-44-4), a compound featuring both a trifluoromethylbenzoic acid moiety and an oxetane ring. By understanding the chemical nature of this molecule, we can implement a disposal strategy that is both safe and compliant.

Understanding the Hazard Profile

A specific, detailed Safety Data Sheet (SDS) for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is not always readily available. However, by examining its constituent functional groups, we can infer a reliable hazard profile. The molecule consists of a benzoic acid core substituted with a trifluoromethyl group and an oxetanyloxy group.

  • Trifluoromethylbenzoic Acid Moiety : Trifluoromethylated benzoic acids are generally classified as irritants.[1][2][3] They are known to cause skin and eye irritation and may cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5]

  • Oxetane Moiety : The four-membered oxetane ring, a cyclic ether, can be flammable and may also contribute to skin and eye irritation.[6] The ring strain in oxetanes can lead to increased reactivity under certain conditions.[6] Oxetane-containing compounds are increasingly used in drug discovery to improve physicochemical properties like solubility and metabolic stability.[7][8]

Based on this analysis, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid should be handled as a hazardous substance with the potential for irritation and harmful effects if swallowed.[9]

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Examples
Acute Toxicity, Oral Harmful if swallowed.[9]GHS07: Harmful/IrritantP101: If medical advice is needed, have product container or label at hand.[9]
Skin Irritation Causes skin irritation.[2][5][10]GHS07: Harmful/IrritantP264: Wash skin thoroughly after handling.[4][10] P280: Wear protective gloves.[4][10]
Eye Irritation Causes serious eye irritation.[1][2][5][10]GHS07: Harmful/IrritantP280: Wear eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[1][2][4][5]GHS07: Harmful/IrritantP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P271: Use only outdoors or in a well-ventilated area.[2]

Disposal Decision Workflow

The proper disposal of any chemical waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow illustrates the decision-making process for the disposal of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

DisposalWorkflow cluster_prep Step 1: Pre-Disposal & Safety cluster_waste Step 2: Waste Segregation & Collection cluster_disposal Step 3: Final Disposal A Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Work in a Ventilated Area (e.g., Fume Hood) C Is the waste solid or in solution? B->C D Solid Waste: Collect in a designated, properly labeled, sealed hazardous waste container. C->D Solid E Liquid Waste (in solvent): Collect in a designated, properly labeled, sealed hazardous waste container. C->E Liquid F Store container in a designated hazardous waste accumulation area. D->F E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H Recommended Disposal Method: Incineration with afterburner and flue gas scrubber. G->H

Sources

Comprehensive Safety and Handling Guide for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid. As a compound integrating a trifluoromethylated benzoic acid moiety with an oxetane ring, it necessitates a cautious and well-informed approach. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: A Tripartite Molecular Structure

  • Trifluoromethylated Benzoic Acid Moiety : Compounds in this class are generally considered to be irritants. Similar molecules, such as 3-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid, are known to cause skin and serious eye irritation.[1][2][3][4] Inhalation may also lead to respiratory irritation.[3] The trifluoromethyl group enhances the acidity of the carboxylic acid and introduces the characteristics of a halogenated organic compound.

  • Oxetane Ring : The four-membered oxetane ring is a strained ether. While less reactive than epoxides, this strain can facilitate ring-opening reactions under certain conditions.[5] While often incorporated in drug discovery to improve physicochemical properties like solubility, their toxicological profiles are not always fully characterized.[6][7] It is prudent to handle all novel oxetane-containing compounds with care, assuming they may have uncharacterized biological activity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection ANSI Z.87.1 compliant safety glasses with side shields (minimum). A face shield should be worn over safety glasses when handling larger quantities or when there is a significant splash risk.[8]Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[2][9]
Hand Protection Nitrile gloves.[10][11]Provides protection against a broad range of chemicals.[8] Gloves must be inspected before use and disposed of immediately if contaminated. Use proper glove removal technique to avoid skin contact.[3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from contamination.[8][10]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.[9]Prevents inhalation of the compound, which may cause respiratory tract irritation.[12]
Foot Protection Closed-toe shoes.[10]Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety and experimental integrity.

Preparation and Engineering Controls
  • Designated Work Area : All handling of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][10]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]

  • Spill Kit : Have a spill kit readily available that is appropriate for solid organic compounds. This should include an inert absorbent material.

Handling Procedure
  • Don PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving : When preparing solutions, add the solid compound to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Reactions : If using this compound in a chemical reaction, ensure your apparatus is secure and properly vented, especially if heating or refluxing.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even after removing gloves.[1] Clean the work area to remove any residual contamination.

Accidental Exposure and Spills
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13][14]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][14]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[13][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[13] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.[15]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental protection.

  • Waste Segregation : Due to the presence of fluorine, 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[10][16]

  • Waste Containers :

    • Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[15][16]

    • Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[15][17]

    • Keep halogenated waste separate from acidic, alkaline, and heavy metal waste streams.[15][18]

  • Disposal Procedure :

    • Place all solid waste, including contaminated consumables like gloves and weighing papers, into a designated solid halogenated waste container.

    • For solutions, use a designated liquid halogenated waste container.

    • When the container is approximately three-quarters full, seal it and arrange for pickup and disposal through your institution's EHS department.[15]

    • Never dispose of this compound down the drain.[10]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: New Experiment check_sds Consult SDS/Safety Info prep_start->check_sds gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) check_sds->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency don_ppe Don PPE prep_emergency->don_ppe weigh_compound Weigh Compound in Hood don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate spill Spill or Exposure Occurs conduct_experiment->spill segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste label_container Label Waste Container segregate_waste->label_container dispose_waste Place in Sealed Container label_container->dispose_waste request_pickup Request EHS Pickup dispose_waste->request_pickup assess_spill Assess Severity spill->assess_spill exposure Personal Exposure spill->exposure If contact occurs small_spill Small Spill: Use Spill Kit assess_spill->small_spill Minor large_spill Large Spill: Evacuate & Call EHS assess_spill->large_spill Major first_aid Administer First Aid (Flush Skin/Eyes) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for handling 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • 3-(Trifluoromethyl)benzoic acid Safety Data Sheet. Synquest Labs.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet. Ossila.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Wuitschik, G. et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available from: [Link]

  • PPE Recommendations and Examples for Peracetic Acid. Enviro Tech Chemical Services.
  • Personal Protective Equipment (PPE). University of Pittsburgh. Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available from: [Link]

  • 2-Fluoro-6-(trifluoromethyl)benzoic Acid Safety Data Sheet. TCI Chemicals.
  • Burkhard, J. A. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • 2-Methyl-5-(trifluoromethyl)benzoic acid Safety Data Sheet. Fisher Scientific.
  • Vitale, P. et al. Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Oxetane. Wikipedia. Available from: [Link]

  • 4-Chloro-3-(trifluoromethyl)benzoic Acid Safety Data Sheet. TCI Chemicals.
  • 4-(Trifluoromethyl)benzoic acid Safety Data Sheet. Australia Pacific LNG.
  • 3-(Trifluoromethyl)benzoic acid Safety Data Sheet. Fisher Scientific.
  • 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid Safety Data Sheet. Angene Chemical. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.